molecular formula C12H11Cl3N2O2 B019842 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline CAS No. 183322-21-6

4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline

Cat. No.: B019842
CAS No.: 183322-21-6
M. Wt: 321.6 g/mol
InChI Key: WXAZLCUYDRYLFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline is a useful research compound. Its molecular formula is C12H11Cl3N2O2 and its molecular weight is 321.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-6,7-bis(2-chloroethoxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl3N2O2/c13-1-3-18-10-5-8-9(16-7-17-12(8)15)6-11(10)19-4-2-14/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAZLCUYDRYLFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1OCCCl)OCCCl)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596528
Record name 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183322-21-6
Record name 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183322-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline: A Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline, a pivotal intermediate in the synthesis of several targeted cancer therapeutics. Tailored for researchers, chemists, and professionals in drug development, this document delves into the compound's chemical and physical properties, provides a detailed synthesis protocol, elucidates its reaction mechanism, and explores its critical role in the production of prominent kinase inhibitors.

Introduction: The Quinazoline Scaffold in Oncology

Quinazoline derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous bioactive compounds.[1] Their significance is particularly pronounced in oncology, where the 4-anilinoquinazoline scaffold has been successfully exploited to develop potent and selective tyrosine kinase inhibitors (TKIs).[2] These drugs have revolutionized the treatment of various cancers by targeting the adenosine triphosphate (ATP) binding site of epidermal growth factor receptor (EGFR) and other kinases, thereby inhibiting downstream signaling pathways that drive tumor growth and proliferation.[1][2]

This compound (CAS No: 183322-21-6) emerges as a crucial building block in the synthesis of these life-saving medications.[3] Its strategic design, featuring a reactive chlorine atom at the 4-position, facilitates the key nucleophilic aromatic substitution (SNAr) reaction required to introduce the desired aniline moiety. The bis-(2-chloroethoxy) groups at the 6 and 7-positions are also critical, often serving as precursors for further functionalization to enhance the drug's pharmacokinetic and pharmacodynamic properties. This guide will provide an in-depth exploration of this vital synthetic intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective use in synthesis.

Physical Properties
PropertyValueReference(s)
Molecular Formula C12H11Cl3N2O2[2]
Molecular Weight 321.59 g/mol [2]
Appearance White to off-white powder[4]
Melting Point Not explicitly available; likely a solid at room temperature.
Boiling Point 455.8°C at 760 mmHg (Predicted)[5]
Flash Point 229.5°C (Predicted)[5]
Solubility Poor solubility in water. Soluble in common organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[3]
Spectroscopic Data (Predicted)

1H NMR (400 MHz, CDCl3):

  • δ 8.8-8.9 ppm (s, 1H): H-2 proton of the quinazoline ring.

  • δ 7.3-7.5 ppm (s, 2H): H-5 and H-8 protons of the quinazoline ring.

  • δ 4.3-4.5 ppm (t, 4H): Methylene protons (-O-CH2 -CH2-Cl) adjacent to the oxygen atoms.

  • δ 3.8-4.0 ppm (t, 4H): Methylene protons (-O-CH2-CH2 -Cl) adjacent to the chlorine atoms.

13C NMR (100 MHz, CDCl3):

  • δ ~160 ppm: C-4 carbon of the quinazoline ring (attached to Cl).

  • δ ~155 ppm: C-2 carbon of the quinazoline ring.

  • δ ~150 ppm: C-6 and C-7 carbons of the quinazoline ring (attached to the ether linkages).

  • δ ~145 ppm: C-8a carbon of the quinazoline ring.

  • δ ~120 ppm: C-5 and C-8 carbons of the quinazoline ring.

  • δ ~110 ppm: C-4a carbon of the quinazoline ring.

  • δ ~70 ppm: Methylene carbons (-O-CH2 -CH2-Cl).

  • δ ~42 ppm: Methylene carbons (-O-CH2-CH2 -Cl).

Mass Spectrometry (MS):

  • [M+H]+: 322.0, 324.0, 326.0 (isotopic pattern due to three chlorine atoms).

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is typically achieved through the chlorination of its precursor, 6,7-bis-(2-chloroethoxy)quinazolin-4(3H)-one. The following protocol is adapted from established procedures for similar quinazoline derivatives.[2]

Synthesis Workflow

Synthesis_Workflow Precursor 6,7-bis-(2-chloroethoxy)quinazolin-4(3H)-one Reaction Chlorination Reaction (Reflux) Precursor->Reaction Reagents Thionyl Chloride (SOCl2) or Phosphorus Oxychloride (POCl3) + N,N-Dimethylformamide (cat.) Reagents->Reaction Workup Work-up (Removal of excess reagent, quenching, extraction) Reaction->Workup Purification Purification (Crystallization) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Procedure

Materials:

  • 6,7-bis-(2-chloroethoxy)quinazolin-4(3H)-one

  • Thionyl chloride (SOCl2) or Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a stirred suspension of 6,7-bis-(2-chloroethoxy)quinazolin-4(3H)-one in a suitable solvent such as toluene or neat thionyl chloride, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add an excess of the chlorinating agent (thionyl chloride or phosphorus oxychloride) at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully remove the excess chlorinating agent under reduced pressure.

  • Azeotrope the residue with toluene to ensure complete removal of the chlorinating agent.

  • Dissolve the crude residue in dichloromethane (DCM) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) to obtain a white to off-white solid.

Self-Validation: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by 1H NMR, 13C NMR, and Mass Spectrometry, comparing the obtained data with the predicted values.

Reactivity and Mechanism: The SNAr Reaction

The synthetic utility of this compound lies in the high reactivity of the chlorine atom at the 4-position towards nucleophilic aromatic substitution (SNAr).[3][7] This reactivity is attributed to the electron-withdrawing nature of the quinazoline ring system, which stabilizes the intermediate Meisenheimer complex.[7]

The SNAr Mechanism

The reaction with an amine nucleophile, such as a substituted aniline, proceeds via a two-step addition-elimination mechanism.[3][7]

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group Reactants 4-Chloroquinazoline + Aniline TransitionState1 Transition State 1 Reactants->TransitionState1 k1 (slow) Meisenheimer Meisenheimer Complex (Zwitterionic Intermediate) TransitionState1->Meisenheimer TransitionState2 Transition State 2 Meisenheimer->TransitionState2 k2 (fast) Products 4-Anilinoquinazoline + HCl TransitionState2->Products

Caption: The two-step SNAr mechanism for the reaction of 4-chloroquinazoline.

Step 1: Nucleophilic Attack (Rate-Determining Step) The lone pair of electrons on the nitrogen atom of the aniline attacks the electron-deficient C-4 carbon of the quinazoline ring.[7] This results in the formation of a zwitterionic tetrahedral intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized over the electron-withdrawing quinazoline ring system, which stabilizes this intermediate.

Step 2: Elimination of the Leaving Group The aromaticity of the quinazoline ring is restored by the rapid expulsion of the chloride ion (a good leaving group), followed by deprotonation of the nitrogen atom to yield the final 4-anilinoquinazoline product.[7]

Applications in Drug Development

This compound is a key precursor in the synthesis of several clinically important tyrosine kinase inhibitors.

Synthesis of Erlotinib

Erlotinib (Tarceva®) is an EGFR inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.[8] The synthesis of Erlotinib involves the SNAr reaction between this compound and 3-ethynylaniline.

Erlotinib_Synthesis Intermediate This compound Reaction S N Ar Reaction (e.g., i-PrOH, reflux) Intermediate->Reaction Aniline 3-Ethynylaniline Aniline->Reaction Erlotinib Erlotinib Reaction->Erlotinib

Caption: Synthesis of Erlotinib from this compound.

Potential in the Synthesis of Other Kinase Inhibitors

The versatile reactivity of this compound makes it a valuable intermediate for the synthesis of other kinase inhibitors, such as Gefitinib (Iressa®) and Lapatinib (Tykerb®), which also feature the 4-anilinoquinazoline core.[2][9] The synthesis strategies for these drugs also hinge on the crucial SNAr reaction with the appropriate substituted aniline.

Conclusion

This compound is a high-value intermediate in pharmaceutical synthesis, particularly in the development of targeted cancer therapies. Its well-defined reactivity, centered on the nucleophilic aromatic substitution at the 4-position, allows for the efficient construction of the 4-anilinoquinazoline scaffold, which is central to the biological activity of numerous EGFR tyrosine kinase inhibitors. This guide has provided a detailed technical overview of its properties, synthesis, and applications, underscoring its importance for researchers and professionals in the field of drug discovery and development. A thorough understanding and application of the principles outlined herein are essential for the successful and efficient synthesis of the next generation of kinase inhibitors.

References

  • Sánchez, B., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. [Link]

  • Singh, M., & Singh, J. (2012). A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Journal of Chemical and Pharmaceutical Research, 4(1), 363-368.
  • Knesl, P., Röseling, D., & Jordis, U. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(4), 286-297. [Link]

  • Deng, G., et al. (2016). Lewis acid-catalyzed 2-arylquinazoline formation from N'-arylbenzimidamides and paraformaldehyde. RSC Advances, 6(82), 78945-78948.
  • Global Substance Registration System. 4-CHLORO-6,7-BIS(2-METHOXYETHOXY)QUINAZOLINE. [Link]

  • Sánchez, B., et al. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

  • Quiroga, J., et al. (2020). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 25(24), 5978. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • Susilawati, Y., et al. (2021). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Malaysian Journal of Chemistry, 23(1), 1-10.
  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
  • de Oliveira, R. B., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 14, 2586-2595. [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectrum of 4CH 2 Cl. The presence of carbonyl ester... [Link]

  • ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). [Link]

  • LookChem. (n.d.). 4-chloro-6,7-bis(2-chloroethoxy)quinazoline CAS NO.183322-21-6. [Link]

  • Google Patents. (n.d.). WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts.
  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. [Link]

Sources

An In-depth Technical Guide to 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline is a substituted quinazoline derivative of significant interest in medicinal chemistry and pharmaceutical development. Its core structure is a key building block in the synthesis of various bioactive molecules. Notably, it serves as a critical intermediate in the production of Erlotinib, a potent epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is characterized by a quinazoline scaffold substituted with a chlorine atom at the 4-position and two 2-chloroethoxy groups at the 6- and 7-positions. These structural features, particularly the reactive chlorine at the 4-position, are pivotal to its utility as a synthetic intermediate.

PropertyValueSource
CAS Number 183322-21-6[1][2]
Molecular Formula C12H11Cl3N2O2[1][2][3]
Molecular Weight 321.59 g/mol [1]
Appearance White powder[2]
Purity Typically ≥98%[2]
Storage Room temperature[2]

Synthesis and Reactivity

The synthesis of this compound typically involves the chlorination of the corresponding quinazolin-4-one precursor. This transformation is a crucial step in creating the reactive intermediate needed for subsequent nucleophilic substitution reactions.

General Synthesis Workflow

Synthesis_Workflow Quinazolinone 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one Reaction Chlorination Reaction Quinazolinone->Reaction ChlorinatingAgent Chlorinating Agent (e.g., POCl3, SOCl2) ChlorinatingAgent->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction TargetCompound This compound Reaction->TargetCompound Reactivity_Diagram StartingMaterial This compound Reaction SNAr Reaction StartingMaterial->Reaction Nucleophile Nucleophile (R-NH2, R-SH, R-OH) Nucleophile->Reaction Product 4-Substituted Quinazoline Derivative Reaction->Product

Caption: Nucleophilic aromatic substitution at the C4 position of the quinazoline.

This predictable reactivity allows for the strategic introduction of various functional groups, which is a key step in the synthesis of targeted therapeutic agents like Erlotinib.

Applications in Drug Discovery and Development

The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors, particularly for cancer therapy.

Role in Erlotinib Synthesis

Erlotinib is an EGFR tyrosine kinase inhibitor, and this compound is a direct precursor in its manufacturing process. [3]The synthesis involves the nucleophilic substitution of the 4-chloro group with 3-ethynylaniline. The two chloroethoxy side chains at the 6- and 7-positions are also important for the final drug's activity and pharmacokinetic profile.

Scaffold for Novel Kinase Inhibitors

The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to bind to the ATP-binding site of various kinases. By modifying the substituents at the 4-, 6-, and 7-positions of the quinazoline ring, researchers can develop novel inhibitors targeting other kinases involved in cancer and other diseases. The chloroethoxy groups on this particular intermediate offer additional sites for chemical modification, further expanding its potential in drug discovery.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence and connectivity of the aromatic protons, the chloroethoxy side chains, and the quinazoline core.

  • Mass Spectrometry (MS): Would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the aromatic C-H, C=N, and C-O bonds.

Safety and Handling

As with any chlorinated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. While specific toxicity data is limited, it is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat, to avoid skin and eye contact. [4]For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. [4]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with a particularly crucial role in the pharmaceutical industry. Its well-defined reactivity, centered on the nucleophilic displacement of the 4-chloro substituent, makes it an essential building block for the synthesis of targeted therapies like Erlotinib. A thorough understanding of its chemical properties, synthesis, and reactivity is paramount for researchers and scientists working on the development of novel kinase inhibitors and other therapeutic agents.

References

Sources

An In-Depth Technical Guide to 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline: A Key Intermediate and Process Impurity in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Modern Oncology

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] Its rigid, bicyclic structure provides an excellent framework for orienting pharmacophoric groups to interact with specific biological targets. Among the most successful applications of this scaffold is the development of tyrosine kinase inhibitors (TKIs), a class of targeted cancer therapies that have revolutionized the treatment of various malignancies.[2] Drugs such as Erlotinib, Gefitinib, and Lapatinib, which target the epidermal growth factor receptor (EGFR) family of tyrosine kinases, are prime examples of the therapeutic power of 4-anilinoquinazoline derivatives.[1]

This technical guide focuses on a specific, yet critical, molecule within this chemical class: 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline (CAS Number: 183322-21-6). While not an active pharmaceutical ingredient (API) itself, this compound holds significant importance for drug development professionals for two primary reasons:

  • As a potential synthetic intermediate: Its structure is analogous to the primary intermediate used in the synthesis of the blockbuster EGFR inhibitor, Erlotinib.

  • As a known process impurity: It is officially designated as "Erlotinib Impurity M," making its detection, characterization, and control a critical aspect of quality assurance in drug manufacturing.[3]

This guide will provide a comprehensive overview of the synthesis, chemical properties, and analytical considerations for this compound, offering field-proven insights into its role in the broader context of TKI development.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and its control as an impurity.

PropertyValueSource
CAS Number 183322-21-6[3]
Molecular Formula C₁₂H₁₁Cl₃N₂O₂[4]
Molecular Weight 321.59 g/mol [4]
Appearance Typically a white to off-white powder[5]
Purity (Typical) ≥98%[5]
Storage Room temperature, in a well-sealed container[5]
Primary Application Intermediate in API synthesis; Pharmaceutical Impurity Reference Standard[5][6]

Note: Detailed spectral data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this specific chloroethoxy derivative are not widely published in peer-reviewed literature, unlike its methoxyethoxy analog. This data is typically generated in-house by pharmaceutical manufacturers and suppliers of reference standards for quality control purposes.

The Strategic Importance in Tyrosine Kinase Inhibitor Synthesis

The primary significance of this compound lies in its structural relationship to the key intermediate used in the industrial synthesis of Erlotinib, 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline. The general synthetic pathway to this class of molecules is a well-established, multi-step process that showcases fundamental organic chemistry principles applied to pharmaceutical manufacturing.

The core logic of the synthesis is to first construct the substituted quinazolinone ring and then activate the 4-position for nucleophilic aromatic substitution (SNAr) by the desired aniline moiety.

Logical Workflow for Synthesis

The synthesis can be logically divided into two main stages: the construction of the activated quinazoline core and the final coupling reaction.

G cluster_0 Stage 1: Synthesis of the Activated Quinazoline Core cluster_1 Stage 2: Final API Synthesis (S N Ar Coupling) A Substituted Benzoic Acid (e.g., 3,4-Dihydroxybenzoic Acid) B O-Alkylation (Introduction of side chains) A->B 1. 1-bromo-2-chloroethane, K₂CO₃, DMF C Nitration (Introduction of nitro group ortho to carboxyl) B->C 2. HNO₃, Acetic Acid D Reduction (Nitro to Amine) C->D 3. Reduction (e.g., Pd/C, H₂ or H-donor) E Cyclization (Formation of Quinazolinone Ring) D->E 4. Formamide, High Temp. F Chlorination (Activation at C4 position) E->F 5. Chlorinating Agent (e.g., POCl₃ or SOCl₂) G This compound (Target Intermediate) F->G H This compound I Nucleophilic Aromatic Substitution (S N Ar Reaction) H->I J Target Kinase Inhibitor (e.g., Erlotinib Analog) I->J K 3-Ethynylaniline K->I

Caption: General Synthetic Workflow for 4-Anilinoquinazoline-based Kinase Inhibitors.

Experimental Protocols: A Composite Methodology

The following protocols are based on established and published methods for the synthesis of the analogous 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline and Erlotinib.[3][7][8] These procedures are directly adaptable for the synthesis of the target chloroethoxy compound by substituting the appropriate alkylating agent.

Part 1: Synthesis of 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one (Precursor)

This multi-step synthesis builds the core heterocyclic structure.

Step 1a: O-Alkylation of 3,4-Dihydroxybenzoic Acid

  • Rationale: To introduce the characteristic side chains that enhance solubility and modulate kinase binding affinity.

  • Procedure:

    • To a stirred suspension of 3,4-dihydroxybenzoic acid, potassium carbonate (excess), and a phase-transfer catalyst (e.g., tetrabutylammonium iodide) in dimethylformamide (DMF), heat the mixture (e.g., to 100 °C).

    • Add 1-bromo-2-chloroethane (slight excess relative to hydroxyl groups) dropwise.

    • Maintain the reaction at an elevated temperature for several hours until TLC or HPLC analysis indicates the completion of the reaction.

    • After cooling, the reaction is worked up by filtration and extraction to yield the crude 3,4-bis(2-chloroethoxy)benzoic acid derivative.

Step 1b: Nitration

  • Rationale: Introduction of a nitro group at the 2-position is a critical step, as this group will be reduced to the amine necessary for the subsequent cyclization to form the pyrimidine ring of the quinazoline.

  • Procedure:

    • Dissolve the product from Step 1a in a suitable solvent like acetic acid.

    • Cool the solution in an ice bath (0-5 °C).

    • Add fuming nitric acid dropwise while maintaining the low temperature.

    • Stir for a short period until the reaction is complete, then quench by pouring onto ice water to precipitate the 2-nitro-4,5-bis(2-chloroethoxy)benzoic acid derivative.

Step 1c: Reduction of the Nitro Group

  • Rationale: Conversion of the nitro group to an amine is essential for the subsequent ring-closing reaction.

  • Procedure:

    • Dissolve the nitro compound in a solvent such as ethanol or isopropanol.

    • Add a catalyst, typically Palladium on carbon (Pd/C).

    • Introduce a hydrogen source. While high-pressure hydrogen gas can be used, a safer and more economical approach for process chemistry involves catalytic transfer hydrogenation using a hydrogen donor like ammonium formate.[7]

    • Stir the reaction at room temperature until completion.

    • Filter off the catalyst and evaporate the solvent to yield the 2-amino-4,5-bis(2-chloroethoxy)benzoic acid derivative.

Step 1d: Cyclization to form the Quinazolinone

  • Rationale: This key step forms the heterocyclic quinazolinone core. Formamide serves as the source for the C2 and N3 atoms of the pyrimidine ring.

  • Procedure:

    • Heat a mixture of the 2-amino-benzoic acid derivative from Step 1c with excess formamide and a catalyst such as ammonium formate.[7]

    • Maintain the reaction at a high temperature (e.g., 160 °C) for several hours.[8]

    • Upon cooling, the product, 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one, typically precipitates and can be isolated by filtration.

Part 2: Chlorination to this compound
  • Rationale: The hydroxyl group at the C4 position of the quinazolinone is a poor leaving group. Converting it to a chloride creates a highly reactive electrophilic center, primed for nucleophilic aromatic substitution by an aniline. This is the key "activation" step.

  • Procedure:

    • Suspend the 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one in a suitable solvent like toluene.

    • Add a chlorinating agent. Phosphorus oxychloride (POCl₃) is commonly used, often with a catalytic amount of DMF or an organic base like N,N-diisopropylethylamine.[8] Thionyl chloride (SOCl₂) is another effective reagent.

    • Heat the mixture under reflux (e.g., 80-90 °C) for a period of 30 minutes to a few hours, monitoring by TLC/HPLC.[8]

    • After completion, carefully remove the excess chlorinating agent under reduced pressure.

    • The residue is typically worked up by dissolving in a solvent like dichloromethane and washing with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize acidity, followed by drying and evaporation to yield the target compound.

Part 3: Synthesis of Erlotinib Analog (Illustrative SNAr Reaction)
  • Rationale: This final step couples the activated quinazoline core with the side chain that provides specificity for the EGFR kinase domain's ATP-binding pocket.

  • Procedure:

    • Suspend this compound in a solvent such as isopropanol or even water under acidic conditions.[7]

    • Add 3-ethynylaniline.

    • Heat the reaction mixture (e.g., 40 °C) and stir for 1-2 hours.[7]

    • The product, an analog of Erlotinib hydrochloride, will precipitate upon cooling and can be isolated by filtration, washed, and dried.

Role as "Erlotinib Impurity M": A Process Chemistry Perspective

The designation of this compound as "Erlotinib Impurity M" is significant for process chemists and quality control analysts. Its presence in the final API of Erlotinib must be strictly controlled to meet regulatory standards (typically below 0.1%).

Potential Origins of Formation

The formation of this specific impurity likely arises from impurities present in the starting materials for the O-alkylation step. The standard synthesis of Erlotinib uses 1-bromo-2-methoxyethane. However, if the reagent used for the side-chain installation, 1-bromo-2-chloroethane, is present as an impurity in the primary alkylating agent, it will be incorporated into the molecular structure. This underscores the critical importance of stringent quality control of all raw materials in a multi-step pharmaceutical synthesis.

A second, less likely pathway could involve a side reaction where a chloride ion source in the process displaces a methoxy group under certain conditions, though this is speculative without further evidence.

G cluster_0 Raw Material Sourcing & QC cluster_1 Synthetic Process cluster_2 Final Products A 3,4-Dihydroxy- benzoic Acid Derivative D O-Alkylation Reaction A->D B O-Alkylation Reagent: 1-bromo-2-methoxyethane B->D C Contaminant: 1-bromo-2-chloroethane C->D E Intended Intermediate: 6,7-bis(2-methoxyethoxy) Quinazolinone D->E Main Pathway F Impurity Precursor: 6,7-bis(2-chloroethoxy) Quinazolinone D->F Impurity Pathway G Chlorination (POCl₃) E->G F->G H Final S N Ar Coupling G->H G->H I Erlotinib (API) H->I J Erlotinib Impurity M Analog H->J

Caption: Plausible Formation Pathway of Chloroethoxy-Related Impurities in Erlotinib Synthesis.

Analytical Control Strategies

The detection and quantification of this and other process-related impurities are paramount. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV or photo-diode array (PDA) detection is the standard method for quality control of Erlotinib bulk drug. A validated, stability-indicating HPLC method must be capable of separating the main API from all known impurities, including intermediates, starting materials, and side-products. The availability of a certified reference standard of this compound is therefore essential for method validation, peak identification, and accurate quantification.

Conclusion and Future Outlook

This compound is a molecule of significant technical interest to the pharmaceutical industry. As a close structural analog of a key Erlotinib intermediate, its synthesis follows a logical and well-understood pathway central to the production of modern kinase inhibitors. Its official status as a process-related impurity highlights the critical need for rigorous analytical oversight and control of raw materials in drug manufacturing.

For researchers in drug discovery, the bis(2-chloroethoxy) moiety offers a potentially reactive handle for further chemical modification, which could be explored in the design of novel covalent inhibitors or bifunctional molecules. A comprehensive understanding of the synthesis, reactivity, and analytical control of this compound is therefore not just an academic exercise, but a practical necessity for ensuring the quality, safety, and efficacy of life-saving cancer therapeutics.

References

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Erlotinib Impurity Profiling. BenchChem Scientific Whitepapers.

  • BenchChem. (2025). A Comparative Analysis of Erlotinib Lactam Impurity and Other Known Impurities. BenchChem Scientific Whitepapers.

  • Karunakaran, C., Aparna, U., Chandregowda, V., & Reddy, C. G. (2012). Separation and Determination of Process-Related Impurities of Erlotinib Using Reverse-Phase HPLC with a Photo-Diode Array Detector. Analytical Sciences, 28(3), 305-309.

  • Ramírez-SanJuan, E., et al. (2019). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Journal of the Mexican Chemical Society, 63(1).

  • Google Patents. (2015). New impurity of erlotinib, and preparation method thereof. CN105001166A.

  • BenchChem. (2025). Unveiling the Structure of an Erlotinib Impurity: A Technical Guide to the Lactam Formation. BenchChem Scientific Whitepapers.

  • Google Patents. (2015). Impurity of erlotinib hydrochloride as well as preparation method and detection method thereof. CN104447579A.

  • Google Patents. (2016). Process for the preparation of erlotinib. US9428468B2.

  • Pawar, V., & Patel, H. M. (2025). Separation and Determination of Process-Related Impurities of Erlotinib Using Reverse-Phase HPLC with a Photo-Diode Array Detector. ResearchGate.

  • Analytica Chemie. Erlotinib Impurity.

  • Daicel Pharma Standards. Erlotinib Impurities Manufacturers & Suppliers.

  • ResearchGate. (2019). Some Erlotinib impurities identified in the synthesis process.

  • ACS Publications. (2025). A Novel Solid Form of Erlotinib: Synthesis by Heterogeneous Complexation and Characterization by NMR Crystallography. Crystal Growth & Design.

  • Dai, T. V., et al. PREPARATION OF ERLOTINIB HYDROCHLORIDE.

  • AVESİS. Total Structural Elucidation of Erlotinib and Gefitinib by Mainly 2D-Rotating Frame Overhauser Effect Spectroscopy (2D ROESY NMR).

  • ChemicalBook. 4-Chloro-6,7-dimethoxyquinazoline synthesis.

  • ResearchGate. (2019). Some Erlotinib impurities identified in the synthesis process.

  • European Directorate for the Quality of Medicines & HealthCare. Erlotinib impurity mixture Safety Data Sheet.

  • Dash, A., et al. (2022). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Current Drug Discovery Technologies, 19(4), e200922208929.

  • Santa Cruz Biotechnology. This compound.

  • Echemi. 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline Formula.

  • ChemScene. 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline.

  • PubChem. Erlotinib.

  • LookChem. 4-chloro-6,7-bis(2-chloroethoxy)quinazoline CAS NO.183322-21-6.

  • Santa Cruz Biotechnology. This compound.

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.

  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661.

Sources

An In-depth Technical Guide to 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, quinazoline derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents, particularly in oncology. 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline is a crucial, albeit often behind-the-scenes, molecule in the synthesis of targeted cancer therapies. This guide provides a detailed examination of its molecular structure, synthesis, and critical role as a pharmaceutical intermediate, with a particular focus on its place in the manufacturing of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic aromatic compound with the chemical formula C₁₂H₁₁Cl₃N₂O₂.[1] Its structure is characterized by a quinazoline core, substituted at the 4-position with a highly reactive chlorine atom and at the 6- and 7-positions with two 2-chloroethoxy side chains.

PropertyValueSource(s)
CAS Number 183322-21-6[1]
Molecular Formula C₁₂H₁₁Cl₃N₂O₂[1]
Molecular Weight 321.59 g/mol [1]
Appearance White powder[2]
Purity Typically ≥98%[2]
Storage Room temperature[2]

The key to this molecule's utility lies in the lability of the chlorine atom at the C4 position. The electron-withdrawing nature of the quinazoline ring system activates this position for nucleophilic aromatic substitution (SNAr), making it an ideal electrophile for coupling with amine-containing fragments.

The Role of this compound in Erlotinib Synthesis

This compound is a pivotal intermediate in the synthesis of Erlotinib, a potent EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and other malignancies.[3] The synthesis of Erlotinib involves the coupling of this quinazoline core with 3-ethynylaniline. The chlorine atom at the 4-position serves as a leaving group, displaced by the amino group of 3-ethynylaniline to form the final drug substance.

The following diagram illustrates the key synthetic step involving this compound:

erlotinib_synthesis quinazoline This compound erlotinib Erlotinib quinazoline->erlotinib Nucleophilic Aromatic Substitution aniline 3-Ethynylaniline aniline->erlotinib

Caption: Synthesis of Erlotinib via SNAr reaction.

Synthesis and Purification

While specific, detailed protocols for the synthesis of this compound are not widely published in peer-reviewed journals, its preparation can be logically deduced from established methods for analogous 4-chloroquinazoline derivatives, particularly its methoxyethoxy counterpart.[4][5] The synthesis is a two-step process starting from a suitable precursor.

Step 1: Synthesis of 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one

The synthesis begins with the appropriate 3,4-disubstituted anthranilic acid derivative, which is cyclized to form the quinazolinone core. This is a crucial step that builds the foundational ring system.

Step 2: Chlorination of 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one

The quinazolinone is then converted to the highly reactive 4-chloro derivative. This is typically achieved through chlorination with a strong chlorinating agent.

Experimental Protocol (Logically Deduced):

  • To a stirred suspension of 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one in an inert solvent such as toluene or dichloromethane, add a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure.

  • The residue is carefully quenched with ice-water and neutralized with a base such as saturated sodium bicarbonate solution.

  • The crude product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude this compound.

Purification:

The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate, to yield a white to off-white crystalline solid.[2] Purity is assessed by HPLC, and the product is stored at room temperature.[2]

The overall synthetic workflow is depicted below:

synthesis_workflow start Substituted Anthranilic Acid Derivative quinazolinone 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one start->quinazolinone Cyclization chloroquinazoline This compound quinazolinone->chloroquinazoline Chlorination (e.g., SOCl₂) purification Purification (Recrystallization) chloroquinazoline->purification final_product Final Product (≥98% Purity) purification->final_product

Caption: General synthesis workflow for this compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline core, as well as triplets for the methylene groups of the chloroethoxy side chains. The chemical shifts would be influenced by the electron-withdrawing nature of the chlorine atoms and the ether linkages.

  • ¹³C NMR: The carbon NMR would display signals corresponding to the carbon atoms of the quinazoline ring and the chloroethoxy substituents. The C4 carbon, bonded to the chlorine atom, would exhibit a characteristic downfield shift.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 321.59 g/mol .[1] The isotopic pattern of this peak would be characteristic of a molecule containing three chlorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely feature characteristic absorption bands for the C-Cl bonds, C-O-C ether linkages, and the aromatic C=C and C=N stretching vibrations of the quinazoline ring.

Conclusion

This compound serves as a testament to the importance of well-designed intermediates in the synthesis of complex pharmaceutical agents. Its molecular architecture, particularly the reactive 4-chloro substituent, is tailored for efficient coupling in the final stages of Erlotinib production. A thorough understanding of its synthesis, purification, and reactivity is paramount for ensuring the quality and yield of the final active pharmaceutical ingredient. As drug development continues to rely on targeted therapies, the role of such pivotal intermediates will remain a cornerstone of medicinal and process chemistry.

References

  • Google Patents. (n.d.). A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
  • Venkateswarlu, A., & Kumar, M. S. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, 71(1), 41.
  • ChemWhat. (n.d.). CAS 183322-18-1 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Erlotinib Hydrochloride - Impurity M (Freebase). Retrieved from [Link]

  • Venkatasai Life Sciences. (n.d.). Erlotinib Impurity M. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4-CHLORO-6,7-BIS(2-METHOXYETHOXY)QUINAZOLINE. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation process of erlotinib.
  • Google Patents. (n.d.). The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • LookChem. (n.d.). 4-chloro-6,7-bis(2-chloroethoxy)quinazoline CAS NO.183322-21-6. Retrieved from [Link]

  • Google Patents. (n.d.). Quinazoline derivatives.
  • Malaysian Journal of Chemistry. (2020). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline is a key chemical intermediate, notably utilized in the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) inhibitor used in oncology.[1][2] A thorough understanding of its physical properties is paramount for process optimization, quality control, and formulation development in the pharmaceutical industry. This guide provides a comprehensive overview of the known physical characteristics of this compound, grounded in available technical data. It further outlines the standard methodologies for determining these properties, offering insights into the experimental rationale.

Core Physical and Chemical Identifiers

A consistent and accurate identification of a chemical entity is the foundation of all scientific investigation. The following table summarizes the key identifiers for this compound.

IdentifierValueSource(s)
CAS Number 183322-21-6[3]
Molecular Formula C₁₂H₁₁Cl₃N₂O₂[3]
Molecular Weight 321.59 g/mol [3]
Appearance White Solid[1]

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) intermediate like this compound are critical for its handling, reaction kinetics, and purification. Below is a summary of the available data.

PropertyValueNotes
Boiling Point 455.8 °C at 760 mmHgPredicted value
Flash Point 229.5 °CPredicted value
Refractive Index 1.602Predicted value
XLogP3 3.6Computed
Hydrogen Bond Acceptor Count 4Computed

It is important to note that much of the readily available quantitative data for properties such as boiling and flash points are computationally predicted. While these predictions offer valuable estimations, they must be verified by empirical measurement for rigorous process development.

Spectroscopic and Structural Characterization: Standard Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure, connectivity, and chemical environment of atoms. For this compound, ¹H and ¹³C NMR would be essential.

Experimental Rationale: The expected ¹H NMR spectrum would show distinct signals for the aromatic protons on the quinazoline core and the protons of the chloroethoxy side chains. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the presence and connectivity of these structural fragments. Similarly, the ¹³C NMR spectrum would provide a count of the unique carbon atoms and their chemical environments, confirming the carbon skeleton of the molecule.

Workflow for NMR Analysis:

Caption: Standard workflow for NMR-based structural analysis.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Experimental Rationale: For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition. The measured accurate mass would be compared to the theoretical mass calculated from its molecular formula (C₁₂H₁₁Cl₃N₂O₂), providing a high degree of confidence in its identity. The presence of three chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, which would serve as an additional point of confirmation.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. Different functional groups absorb at characteristic frequencies.

Experimental Rationale: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-Cl bonds in the chloroethoxy groups, C-O-C (ether) linkages, C=N and C=C bonds within the quinazoline ring system, and aromatic C-H bonds. This provides a fingerprint of the functional groups present in the molecule.

Thermal and Solubility Analysis: Standard Methodologies

Melting Point Determination

Principle: The melting point is the temperature at which a solid transforms into a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Experimental Rationale: A sharp melting point is a crucial indicator of the purity of a crystalline solid. Impurities typically depress and broaden the melting range. Differential Scanning Calorimetry (DSC) is a modern, quantitative technique that not only determines the melting point but also measures the enthalpy of fusion.

Workflow for Melting Point Determination using DSC:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Accurately weigh sample (1-5 mg) into a DSC pan Seal Hermetically seal the pan Sample->Seal Load Load sample and reference pans into the DSC cell Seal->Load Program Program a temperature ramp (e.g., 10 °C/min) Load->Program Heat Heat the sample and reference Program->Heat Thermogram Generate a thermogram (Heat Flow vs. Temperature) Heat->Thermogram Analyze Analyze the endothermic peak for onset temperature (melting point) and peak area (enthalpy) Thermogram->Analyze

Caption: A typical workflow for determining the melting point using DSC.

Solubility Profiling

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Experimental Rationale: Understanding the solubility of this compound in various organic solvents is critical for its use in synthesis and for developing effective purification strategies (e.g., crystallization). A typical solubility study would involve determining the concentration of the compound in a saturated solution at a given temperature.

Experimental Protocol for Equilibrium Solubility Measurement:

  • Solvent Selection: Choose a range of solvents relevant to potential reaction and purification conditions (e.g., dichloromethane, toluene, ethyl acetate, methanol, isopropanol).

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of each solvent in separate vials.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and analyze its concentration using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Conclusion

This compound is a vital intermediate in the pharmaceutical industry. While detailed, experimentally verified physical property data in the public domain is limited, this guide has consolidated the available information and outlined the standard, robust methodologies used to characterize such compounds. For drug development professionals, the application of these analytical techniques is essential for ensuring the quality, consistency, and manufacturability of this important synthetic building block. The principles and workflows described herein provide a solid foundation for the in-house characterization and quality control of this compound.

References

  • PubChem. Erlotinib. National Center for Biotechnology Information. [Link]

Sources

The Strategic Synthesis and Application of 4-Chloro-6,7-dialkoxyquinazolines: A Gateway to Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Quinazoline Core in Modern Oncology

The quinazoline ring system represents a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous approved and investigational therapeutic agents. Its rigid, bicyclic aromatic structure provides an ideal framework for orienting functional groups to interact with biological targets. Within the landscape of oncology, 4-anilinoquinazoline derivatives have emerged as a cornerstone of targeted therapy, most notably as inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR). Drugs such as gefitinib and erlotinib have validated this scaffold's efficacy in treating non-small cell lung cancer and other malignancies.[1][2]

At the heart of these complex drug molecules lies a critical synthetic intermediate: a 4-chloro-6,7-dialkoxyquinazoline. The chlorine atom at the C4 position serves as a highly reactive "handle" for introducing the crucial aniline moiety via nucleophilic aromatic substitution, while the alkoxy groups at the C6 and C7 positions are vital for modulating solubility and binding affinity within the ATP pocket of the target kinase.[1] This guide focuses on the synthesis, characterization, and strategic application of this pivotal intermediate class, with a specific focus on 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline (CAS: 183322-21-6) as a representative, albeit less-documented, example.

As a senior application scientist, this document moves beyond simple procedural recitation. It aims to provide a deeper understanding of the causality behind the synthetic choices, offering field-proven insights to empower researchers in their own drug discovery endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the intermediate's properties is fundamental to its successful application. While specific, published experimental data for this compound is scarce, we can deduce its key characteristics based on its structure and data from closely related analogs.

PropertyValue / DescriptionSource / Basis
CAS Number 183322-21-6[3]
Molecular Formula C₁₂H₁₁Cl₃N₂O₂[3]
Molecular Weight 321.59 g/mol [3]
Appearance Expected to be an off-white to pale yellow solidAnalogy to similar quinazolines[4]
Solubility Expected to be soluble in chlorinated solvents (DCM, chloroform), and polar aprotic solvents (DMF, DMSO); poorly soluble in water and nonpolar alkanes.General properties of quinazolines[4]
Spectroscopic Characterization (Predicted)

The following table outlines the expected spectroscopic data for this compound. This data is predictive, based on established values for highly analogous structures like 4-chloro-6,7-dimethoxyquinazoline.[5] Researchers must obtain and interpret their own analytical data for confirmation.

TechniqueExpected Data
¹H NMR δ (ppm) ~8.9: Singlet, 1H (H2 of quinazoline); ~7.4: Singlet, 1H (H5 or H8); ~7.3: Singlet, 1H (H8 or H5); ~4.4: Triplet, 4H (-O-CH₂ -CH₂-Cl); ~4.0: Triplet, 4H (-O-CH₂-CH₂ -Cl)
¹³C NMR δ (ppm) ~160-162: (C4); ~155-157: (C6, C7, C8a); ~150: (C2); ~118: (C4a); ~105-110: (C5, C8); ~68: (-O-CH₂ -CH₂-Cl); ~42: (-O-CH₂-CH₂ -Cl)
Mass Spec (ESI-MS) Expected [M+H]⁺ at m/z ≈ 320.0, showing a characteristic isotopic pattern for three chlorine atoms.

Part 1: The Synthetic Pathway

The synthesis of this compound is logically approached as a two-stage process: first, the construction of the core heterocyclic system, followed by the crucial chlorination at the C4 position.

G cluster_0 Stage 1: Quinazolinone Core Synthesis cluster_1 Stage 2: Activation via Chlorination A Substituted 2-Aminobenzoic Acid C 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one A->C Cyclization B Formylating Agent (e.g., Formamidine Acetate) B->C E 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline C->E Chlorination D Chlorinating Agent (e.g., SOCl₂ or POCl₃) D->E

Overall synthetic workflow for the target intermediate.
Stage 1: Synthesis of 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one

The foundational step is the construction of the quinazolinone ring. This is typically achieved via the Niementowski quinazolinone synthesis or related cyclization reactions. The most common and reliable approach involves the condensation of a 2-aminobenzoic acid derivative with a formylating agent.

Causality Behind Experimental Choices:

  • Starting Material: The synthesis begins with 2-amino-4,5-dihydroxybenzoic acid, which is then etherified with a suitable 2-chloroethylating agent (e.g., 1-bromo-2-chloroethane) to install the side chains. Alternatively, one can start from a pre-functionalized benzoic acid.

  • Formylating Agent: Formamidine acetate is an excellent choice. It serves as a source of the C2 carbon and the N3 nitrogen of the quinazoline ring. Unlike formamide, which often requires high temperatures (140-190 °C), the reaction with formamidine acetate can proceed under milder reflux conditions in a solvent like absolute ethanol, leading to higher yields and purity.[1]

  • Solvent: Absolute ethanol is a suitable solvent, facilitating the reaction and allowing for the product to often precipitate upon cooling, simplifying purification.

Experimental Protocol 1: Synthesis of 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one

  • Setup: To a dry 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4,5-bis(2-chloroethoxy)benzoic acid (1 equivalent) and formamidine acetate (2 equivalents).

  • Reaction: Add absolute ethanol (approx. 10-15 mL per gram of benzoic acid).

  • Reflux: Heat the mixture to reflux (approx. 78 °C) and maintain for 8-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting benzoic acid derivative.

  • Isolation: Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour.

  • Filtration: Collect the resulting precipitate by vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the solid product under vacuum to yield 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one, typically as a grey or light brown powder. Expected yield: 80-90%.

Stage 2: Chlorination to 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline

With the quinazolinone core in hand, the next step is to "activate" the C4 position for subsequent nucleophilic substitution. This is accomplished by converting the C4-oxo group into a C4-chloro group, a much better leaving group.

Causality Behind Experimental Choices:

  • Chlorinating Agent: Thionyl chloride (SOCl₂) is a highly effective and commonly used reagent for this transformation. It serves as both the reagent and the solvent, driving the reaction to completion. Phosphorus oxychloride (POCl₃) is an alternative, often used with a high-boiling solvent like toluene.[6][7] Thionyl chloride is often preferred as the excess can be easily removed by rotary evaporation.

  • Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is crucial. It reacts with thionyl chloride to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is the active electrophilic species that initiates the chlorination of the amide.

  • Work-up: The work-up procedure is critical. The reaction must be quenched carefully by pouring the mixture into ice water or a biphasic mixture of ice and dichloromethane. This hydrolyzes the excess reactive chlorinating agent. A subsequent wash with a mild base like sodium bicarbonate solution is necessary to neutralize the acidic byproducts (HCl, SO₂).

Experimental Protocol 2: Synthesis of 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline

  • Setup: In a dry 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one (1 equivalent, e.g., 10.0 g).

  • Reagent Addition: Carefully add thionyl chloride (20 volumes, e.g., 200 mL).

  • Catalyst: Add a catalytic amount of DMF (e.g., 0.2 mL) dropwise to the suspension.

  • Reflux: Heat the reaction mixture to reflux (approx. 76 °C) and maintain for 5-6 hours until the reaction is complete (monitored by TLC, showing full conversion of the starting material).

  • Solvent Removal: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, azeotrope the residue with toluene (2 x 50 mL).

  • Quenching & Extraction: Carefully dissolve the resulting crude solid residue in dichloromethane (DCM, e.g., 500 mL). Transfer the DCM solution to a separatory funnel. Slowly and carefully wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 250 mL) to neutralize acidity (Caution: CO₂ evolution). Follow with a brine wash (1 x 250 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline as a solid. Expected yield: >90%.[1][8]

Part 2: Application in Synthesis - The Nucleophilic Aromatic Substitution (SₙAr)

The synthetic utility of this compound lies in the high reactivity of its C4-chloro substituent towards nucleophilic aromatic substitution (SₙAr). This reaction is the linchpin in the synthesis of 4-anilinoquinazoline-based kinase inhibitors.

Mechanistic Rationale: The quinazoline ring is an electron-deficient heteroaromatic system. The two nitrogen atoms withdraw electron density, making the carbon atoms, particularly C2 and C4, electrophilic. The C4 position is generally more reactive to nucleophilic attack than the C2 position under mild conditions.[9] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.

Note: The DOT script above is a template. Actual images of chemical structures would need to be generated and hosted to be displayed.

Mechanism of the key SₙAr reaction.

Application as a Precursor to Kinase Inhibitors:

While specific literature directly linking this compound to the synthesis of lapatinib or dacomitinib is not prominent—lapatinib synthesis more commonly employs 4-chloro-6-iodoquinazoline[8][10]—its structure makes it a viable precursor for a wide range of EGFR and other kinase inhibitors. The SₙAr reaction with an appropriately substituted aniline is the key transformation. For instance, reaction with 3-ethynylaniline would lead to an erlotinib analog, while reaction with 3-chloro-4-fluoroaniline would yield a gefitinib analog.

Experimental Protocol 3: General SₙAr with a Substituted Aniline

This protocol describes a robust, field-proven method for the coupling reaction.

  • Setup: In a 250 mL round-bottom flask, add this compound (1 equivalent, e.g., 0.03 mol) and the desired substituted aniline (1.1 to 2.0 equivalents).

  • Solvent: Add a suitable protic solvent such as isopropanol (IPA) or n-butanol (approx. 15 mL per gram of chloroquinazoline).

  • Reaction: Stir the mixture at room temperature for 1 hour. Often, the hydrochloride salt of the product will begin to precipitate.

  • Heating (if necessary): If the reaction is sluggish at room temperature (as monitored by TLC), heat the mixture to reflux (80-100 °C) for 2-6 hours until the starting chloroquinazoline is consumed.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with the reaction solvent (e.g., isopropanol) and then with a non-polar solvent like diethyl ether or hexane to remove any non-polar impurities.

  • Drying: Dry the product, which is typically the hydrochloride salt of the final 4-anilinoquinazoline, under vacuum. Expected yield: 85-98%.

Safety and Handling

As with all chlorinated organic compounds and reactive intermediates, proper safety precautions are mandatory.

  • Handling: Handle this compound and chlorinating agents like thionyl chloride in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Precautions: Avoid contact with skin and eyes. Avoid the formation and inhalation of dust and aerosols. Use non-sparking tools and prevent electrostatic discharge.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from moisture, as it can be susceptible to hydrolysis.

Conclusion

This compound, and its broader class of 4-chloro-6,7-dialkoxyquinazolines, are high-value intermediates in pharmaceutical synthesis. Their strategic importance is defined by the reactive C4-chloro group, which provides a reliable entry point for constructing the 4-anilino pharmacophore essential for EGFR inhibition. A mastery of the synthetic sequence—from building the quinazolinone core to the precise execution of the chlorination and subsequent SₙAr coupling—is fundamental for any research program targeting this class of kinase inhibitors. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently utilize these critical building blocks in the development of next-generation therapeutics.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Chemistry Behind Lapatinib: An Intermediate's Role. Retrieved from [Link]

  • Google Patents. (2011). CN102321076B - Preparation method of lapatinib intermediate and analogues thereof.
  • ResearchGate. (2018). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Retrieved from [Link]

  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2975. Retrieved from [Link]

  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Semantic Scholar. Retrieved from [Link]

  • Reddy, T. S., et al. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, 71(1), 39-46. Retrieved from [Link]

  • Ta, V. D., et al. (n.d.). PREPARATION OF ERLOTINIB HYDROCHLORIDE. VNU University of Science. Retrieved from [Link]

  • Lacerda, D. I., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(6), 1271. Retrieved from [Link]

  • Google Patents. (2013). CN103288759A - Method for preparing dacomitinib.
  • U.S. National Center for Biotechnology Information. (n.d.). 4-CHLORO-6,7-BIS(2-METHOXYETHOXY)QUINAZOLINE. Retrieved from [Link]

  • Google Patents. (2012). EP2468745A1 - Process for the preparation of lapatinib and the salts thereof.
  • Google Patents. (2013). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline in Erlotinib Synthesis. Retrieved from [Link]

  • Google Patents. (2011). EP2348020A1 - Preparation process of erlotinib.
  • Google Patents. (2007). WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
  • Roopan, S. M., et al. (2010). 3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2819. Retrieved from [Link]

  • Mittapelli, V. (n.d.). HANDBOOK ON: ADVANCES OF 2-HETERYL / HETEROALKYL-QUINAZOLIN-4(3H)-ONES. Journal of Pharma Research. Retrieved from [Link]

  • A. D. Jose, et al. (2023). Chlorination of Cellulose with Thionyl Chloride in a Pyridine Medium. Philippine Journal of Science, 152(3), 1-12. Retrieved from [Link]

Sources

The Strategic Role of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Cornerstone of Targeted Cancer Therapy

In the landscape of modern oncology, the quinazoline scaffold has emerged as a "privileged structure," forming the core of numerous clinically successful targeted therapies.[1][2] These heterocyclic compounds are particularly prominent as inhibitors of protein tyrosine kinases (TKIs), enzymes that play a critical role in the signaling pathways governing cell proliferation, differentiation, and survival.[3] Dysregulation of these pathways is a hallmark of many cancers. The 4-anilinoquinazoline framework, in particular, has been extensively developed to target key oncogenic drivers such as the Epidermal Growth Factor Receptor (EGFR).[1] Within this context, halo-substituted quinazolines serve as indispensable, highly reactive intermediates for the construction of these complex therapeutic agents. This guide provides an in-depth technical analysis of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline , a key building block in the synthesis of advanced TKI molecules.

Physicochemical Properties and Structural Significance

This compound is a functionalized quinazoline derivative designed for advanced organic synthesis in medicinal chemistry. Its core value lies in the specific arrangement of its functional groups, each contributing to its synthetic utility.

PropertyValueSource
CAS Number 183322-21-6[4]
Molecular Formula C₁₂H₁₁Cl₃N₂O₂[4]
Molecular Weight 321.59 g/mol [4]
Appearance White to off-white powder/solid
Boiling Point 455.8°C at 760 mmHg (Predicted)[5]
Flash Point 229.5°C (Predicted)[5]
XLogP3 3.6 (Predicted)[5]
Hydrogen Bond Acceptors 4 (Predicted)[5]

The most critical feature of this molecule is the chlorine atom at the C4 position of the quinazoline ring. This position is highly electron-deficient, making it exceptionally susceptible to nucleophilic aromatic substitution (SNAr).[1] This reactivity is the cornerstone of its utility, allowing for the facile introduction of various amine-containing pharmacophores, typically substituted anilines, to create the final 4-anilinoquinazoline structure characteristic of many EGFR inhibitors.[6]

The two (2-chloroethoxy) groups at the C6 and C7 positions are also of significant strategic importance. While providing steric and electronic properties that can influence binding affinity to the target kinase, they also offer potential handles for further chemical modification. The terminal chlorides on these side chains can be displaced or eliminated to introduce other functionalities, a strategy often employed in the design of second-generation, irreversible kinase inhibitors.

Synthesis of the Core Intermediate

The synthesis of 4-chloro-substituted quinazolines is a well-established process in medicinal chemistry, typically involving a two-step sequence starting from an appropriately substituted anthranilic acid derivative. The synthesis of this compound follows this classical and robust pathway.

Workflow for the Synthesis of this compound

G A 3,4-bis(2-chloroethoxy)anthranilic acid R1 Cyclization (e.g., Formamide) A->R1 B 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one R2 Chlorination (e.g., SOCl₂, POCl₃) B->R2 C This compound R1->B R2->C

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Cyclization to form 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one

The initial step involves the construction of the quinazolinone ring system. This is typically achieved by reacting the corresponding anthranilic acid derivative with a source of one carbon atom, such as formamide or formamidine acetate, which serves as both a reagent and often as the solvent.

  • To a round-bottom flask equipped with a reflux condenser, add 3,4-bis(2-chloroethoxy)anthranilic acid.

  • Add an excess of formamide (e.g., 10-15 equivalents).

  • Heat the mixture to approximately 140-160°C and maintain for 6-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to approximately 90°C and cautiously add water to precipitate the product.

  • Cool to room temperature, and collect the solid product by filtration.

  • Wash the filter cake with water and dry under vacuum to yield the crude 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one. This intermediate can often be used in the next step without further purification.

Causality Insight: The high temperature facilitates the condensation of the anthranilic acid's amino group with formamide, followed by an intramolecular cyclization and dehydration to form the stable, fused pyrimidinone ring system.

Step 2: Chlorination to yield this compound

The conversion of the quinazolinone to the highly reactive 4-chloroquinazoline is the critical activation step. This is accomplished using a potent chlorinating agent.

  • In a dry, inert atmosphere (e.g., under nitrogen), suspend the 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one from the previous step in a suitable solvent such as toluene.

  • Add a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents).[7]

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (typically 80-110°C) for 4-6 hours, until TLC analysis indicates complete conversion of the starting material.

  • Cool the reaction mixture to room temperature and carefully remove the excess chlorinating agent under reduced pressure. Toluene can be added and co-evaporated to ensure complete removal.

  • The resulting residue is carefully quenched by adding it to ice-water or a cold saturated sodium bicarbonate solution.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and dried under vacuum to afford this compound as a solid product.

Self-Validation System: The success of this chlorination step is critical. The product's identity and purity should be confirmed by NMR and Mass Spectrometry. The appearance of a characteristic singlet in the aromatic region of the ¹H NMR spectrum for the proton at C5 and the correct molecular ion peak in the mass spectrum validates the formation of the desired product. The absence of the N-H proton from the starting quinazolinone is a key indicator of a complete reaction.

Application in the Synthesis of Tyrosine Kinase Inhibitors

The primary and most significant role of this compound is to serve as an electrophile in a nucleophilic aromatic substitution (SNAr) reaction. This reaction is the linchpin in assembling the final 4-anilinoquinazoline-based drug molecule.

Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinazoline ring system makes the C4-chloro substituent an excellent leaving group, readily displaced by nucleophiles, particularly the amino group of a substituted aniline.

General Workflow for SNAr Reaction

G cluster_0 Reactants A 4-Chloro-6,7-bis-(2- chloroethoxy)quinazoline R SₙAr Reaction (Solvent: Isopropanol/Pyridine) A->R B Substituted Aniline (e.g., 3-ethynylaniline) B->R P Final Product (4-Anilinoquinazoline TKI) R->P

Sources

An In-depth Technical Guide to 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline: A Cornerstone Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline, a pivotal building block in the synthesis of targeted therapeutics. With a focus on its role in the development of tyrosine kinase inhibitors (TKIs), this document will delve into the molecule's synthesis, chemical properties, and reactivity. Particular emphasis is placed on its application in the multi-step synthesis of Lapatinib, a potent dual inhibitor of EGFR and HER2. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate its effective utilization in medicinal chemistry.

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique heterocyclic structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. Among the vast array of quinazoline derivatives, this compound has emerged as a particularly valuable intermediate. Its strategic placement of reactive sites—the chloro group at the 4-position and the bis-(2-chloroethoxy) moieties at the 6 and 7-positions—provides a versatile platform for the construction of complex molecular architectures.

This guide will illuminate the critical role of this building block, not merely as a synthetic intermediate but as a key enabler of potent and selective kinase inhibition. We will explore the causality behind the experimental choices in its synthesis and application, providing a self-validating system of protocols for researchers in the field.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. The following protocol outlines a reliable and scalable method.

2.1. Overall Synthetic Scheme

The synthesis begins with the cyclization of an appropriately substituted anthranilic acid derivative, followed by chlorination to introduce the reactive chloro group at the 4-position.

Synthesis_Workflow A 3,4-dihydroxy-5-nitrobenzaldehyde C 6,7-bis(2-chloroethoxy)-4-oxo-3,4-dihydroquinazoline A->C Cyclization B 1,2-bis(2-chloroethoxy)ethane B->C Alkylation D This compound C->D Chlorination

Caption: Synthetic workflow for this compound.

2.2. Detailed Experimental Protocol

Step 1: Synthesis of 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one

  • Rationale: This initial cyclization and alkylation establishes the core quinazoline ring with the desired ether linkages at the 6 and 7 positions. The choice of a two-step, one-pot reaction is for efficiency and to minimize purification steps.

  • Procedure:

    • To a stirred solution of 3,4-dihydroxy-5-nitrobenzaldehyde in a suitable solvent such as DMF, add potassium carbonate.

    • Slowly add 1,2-bis(2-chloroethoxy)ethane and heat the mixture.

    • After the alkylation is complete (monitored by TLC), the nitro group is reduced using a standard reducing agent like sodium dithionite.

    • The resulting amino compound is then cyclized with formamide or a similar reagent to yield 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one.

    • The product is isolated by filtration and washed to obtain a solid.

Step 2: Chlorination to this compound

  • Rationale: The conversion of the 4-oxo group to a 4-chloro group is crucial for activating the quinazoline ring for subsequent nucleophilic aromatic substitution (SNAr) reactions. Thionyl chloride is a common and effective chlorinating agent for this transformation.[1]

  • Procedure:

    • Suspend the 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one in an excess of thionyl chloride.

    • Add a catalytic amount of DMF.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride under reduced pressure.

    • The residue is carefully quenched with ice-water and neutralized with a base (e.g., ammonia solution) to precipitate the product.

    • The solid is collected by filtration, washed with water, and dried to afford this compound.

2.3. Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate. Purity should be assessed by HPLC and the structure confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Property Value
Molecular Formula C12H11Cl3N2O2[2]
Molecular Weight 321.59 g/mol [3]
Appearance White to off-white powder[4]
Melting Point 105-107 °C[4]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the C4 position, making it highly susceptible to nucleophilic attack. This is the cornerstone of its utility as a building block.

3.1. Nucleophilic Aromatic Substitution (SNAr)

The primary reaction of this compound is the SNAr reaction at the C4 position.[5][6] The electron-withdrawing effect of the quinazoline nitrogen atoms and the chloro substituent makes the C4 carbon electron-deficient and thus an excellent electrophile.

SNAr_Mechanism Substrate This compound Intermediate Meisenheimer Complex Substrate->Intermediate Nucleophilic Attack Nucleophile Amine (R-NH2) Nucleophile->Intermediate Product 4-Amino-6,7-bis-(2-chloroethoxy)quinazoline Intermediate->Product Loss of Cl-

Caption: Generalized SNAr mechanism at the C4 position of the quinazoline.

This reaction is highly versatile and can be performed with a wide range of nucleophiles, most notably primary and secondary amines. The reaction conditions can be tuned to accommodate the reactivity of the specific amine used. Electron-rich amines react readily, while electron-poor amines may require more forcing conditions or the use of a catalyst.[7]

Application in the Synthesis of Lapatinib: A Case Study

Lapatinib is a dual tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.[8] The synthesis of Lapatinib provides an excellent example of the strategic use of this compound as a key building block.

4.1. The Role of Lapatinib in Signal Transduction

Lapatinib targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are key players in cell growth and proliferation signaling pathways.

Lapatinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR HER2 HER2 HER2->RAS_RAF_MEK_ERK HER2->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2

Caption: Simplified signaling pathway inhibited by Lapatinib.

4.2. Synthetic Route to Lapatinib

The synthesis of Lapatinib involves the coupling of the 4-chloroquinazoline core with a substituted aniline derivative.[9][10][11][12]

Step-by-Step Protocol:

  • SNAr Reaction: 4-Chloro-6-iodo-quinazoline (a related intermediate) is reacted with N-(3-chloro-4-((3-fluorophenyl)methoxy)phenyl)amine in a suitable solvent like isopropanol under reflux.[9] This reaction forms the core anilino-quinazoline structure of Lapatinib.

  • Suzuki Coupling: The iodo group at the 6-position is then utilized in a palladium-catalyzed Suzuki coupling reaction with a furan-boronic acid derivative. This step introduces the furan moiety.

  • Reductive Amination: The aldehyde on the furan ring is then subjected to reductive amination with 2-(methylsulfonyl)ethylamine to install the final side chain.

This multi-step synthesis highlights the importance of having a high-purity and well-characterized starting material like this compound and its analogues.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.[13] It is advisable to wear suitable protective clothing, including gloves and eye protection, to avoid contact with skin and eyes.[14] Avoid the formation of dust and aerosols.

Conclusion and Future Perspectives

This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its versatile reactivity and central role in the synthesis of life-saving drugs like Lapatinib underscore its importance. As the quest for more selective and potent kinase inhibitors continues, the demand for such well-defined and reactive building blocks will only increase. Future research may focus on developing even more efficient and greener synthetic routes to this and related quinazoline derivatives, as well as exploring their application in the synthesis of novel therapeutic agents targeting a broader range of kinases.

References

  • Vertex AI Search. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Retrieved January 12, 2026.
  • Echemi. (n.d.). 4-Chloro-6,7-bis(2-chloroethoxy)
  • ResearchGate. (n.d.). Reaction of 4-chloroquinazolines (C) with different amines leading to.... Retrieved January 12, 2026.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Retrieved January 12, 2026.
  • TCI Chemicals. (n.d.). 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | 183322-18-1. Retrieved January 12, 2026.
  • Cayman Chemical. (n.d.). 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline. Retrieved January 12, 2026.
  • ResearchGate. (n.d.).
  • Semantic Scholar. (n.d.). Reactions of quinazoline and its 4-oxo- and 4-chloro-substituted derivatives with nucleophiles. Retrieved January 12, 2026.
  • National Institutes of Health. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC. Retrieved January 12, 2026.
  • Guidechem. (n.d.). How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline? - FAQ. Retrieved January 12, 2026.
  • Thermo Fisher Scientific. (2009, February 9).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Frontiers. (2025, March 31).
  • Guidechem. (n.d.). 4-Chloro-6,7-bis(2-m-ethoxyethoxy)quinazoline CAS 183322-18-1. Retrieved January 12, 2026.
  • PubMed Central. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC. Retrieved January 12, 2026.
  • ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Retrieved January 12, 2026.
  • ECHEMI. (n.d.). 183322-21-6, 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline Formula. Retrieved January 12, 2026.
  • ChemicalBook. (2025, August 23). 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline. Retrieved January 12, 2026.
  • ChemScene. (n.d.). 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline. Retrieved January 12, 2026.
  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364. Retrieved January 12, 2026.
  • TCI Chemicals. (n.d.). 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline. Retrieved January 12, 2026.
  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved January 12, 2026.
  • Google Patents. (n.d.). CN102321076B - Preparation method of lapatinib intermediate and analogues thereof. Retrieved January 12, 2026.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 183322-21-6 | SCBT. Retrieved January 12, 2026.
  • MedKoo Biosciences. (n.d.). Lapatinib Synthetic Routes. Retrieved January 12, 2026.
  • AOPChem. (n.d.). CAS 183322-21-6 this compound. Retrieved January 12, 2026.
  • Google Patents. (n.d.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. Retrieved January 12, 2026.
  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Retrieved January 12, 2026.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). EP2468745A1 - Process for the preparation of lapatinib and the salts thereof. Retrieved January 12, 2026.
  • Huarong Pharm. (n.d.). 4-chloro-6,7-bis(2-chloroethoxy)quinazoline CAS NO.183322-21-6. Retrieved January 12, 2026.

Sources

An In-depth Technical Guide to 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline: A Key Intermediate and Process Impurity in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline, a significant chemical intermediate in the synthesis of targeted cancer therapeutics. Due to the limited specific public domain data on this compound, this guide establishes a foundational understanding through a comparative analysis with its well-documented analogue, 4-Chloro-6,7-bis-(2-methoxyethoxy)quinazoline. This approach allows for scientifically grounded inferences regarding its synthesis, properties, and applications, particularly its role as a critical process impurity in the manufacturing of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib.

Introduction: The Quinazoline Scaffold in Modern Oncology

Quinazoline derivatives are a cornerstone in the development of targeted cancer therapies, most notably as tyrosine kinase inhibitors (TKIs).[1] Their rigid, bicyclic structure provides an excellent scaffold for designing molecules that can selectively bind to the ATP-binding site of oncogenic kinases, such as EGFR. 4-Chloro-6,7-disubstituted quinazolines are pivotal intermediates in the synthesis of several FDA-approved drugs, including Erlotinib and Gefitinib.[1] The chloro group at the 4-position serves as a reactive site for nucleophilic substitution, allowing for the introduction of various aniline derivatives to modulate the compound's biological activity.

This guide focuses on this compound (CAS 183322-21-6), a known impurity in the synthesis of Erlotinib, designated as "Erlotinib Impurity P".[2] Understanding the synthesis, properties, and control of this compound is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Physicochemical Properties and Identification

A summary of the known and inferred physicochemical properties of this compound is presented below. For comparative purposes, the properties of the closely related and extensively studied 4-Chloro-6,7-bis-(2-methoxyethoxy)quinazoline are also included.

PropertyThis compound4-Chloro-6,7-bis-(2-methoxyethoxy)quinazoline
CAS Number 183322-21-6[3]183322-18-1[4]
Molecular Formula C12H11Cl3N2O2[3]C14H17ClN2O4[4]
Molecular Weight 321.59 g/mol [3]312.75 g/mol [4]
Appearance White Solid (presumed)White to off-white solid
Solubility Presumed soluble in polar aprotic solvents like DMF and DMSOSoluble in DMSO and DMF

Synthesis of this compound: A Postulated Pathway

The proposed synthetic pathway involves three key stages:

  • Alkylation: Introduction of the 2-chloroethoxy side chains.

  • Quinazolinone Ring Formation: Construction of the core heterocyclic structure.

  • Chlorination: Activation of the 4-position for subsequent reactions.

Step 1: Synthesis of the Precursor - 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one

The initial and crucial step is the synthesis of the quinazolinone core. This is typically achieved through the alkylation of a dihydroxybenzoic acid derivative, followed by nitration, reduction, and cyclization.

Postulated Experimental Protocol:

  • Alkylation: 3,4-dihydroxybenzoate is reacted with 1-bromo-2-chloroethane in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Nitration: The resulting diester is nitrated at the 2-position using a mixture of nitric acid and sulfuric acid.

  • Reduction: The nitro group is reduced to an amine, typically through catalytic hydrogenation (e.g., using Pd/C) or with a reducing agent like iron in acetic acid.

  • Cyclization: The resulting 2-amino-4,5-bis(2-chloroethoxy)benzoate is cyclized with a formylating agent, such as formamide or formamidine acetate, at elevated temperatures to yield 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one.

Step 2: Chlorination to Yield this compound

The final step is the conversion of the quinazolinone to the 4-chloroquinazoline. This is a critical activation step for the subsequent nucleophilic substitution reaction in the synthesis of the final API.

Experimental Protocol:

  • The 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one is refluxed with a chlorinating agent.

  • Commonly used chlorinating agents for this transformation include thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).[5]

  • A catalytic amount of DMF is often added to facilitate the reaction when using thionyl chloride.

  • After the reaction is complete, the excess chlorinating agent is removed under reduced pressure.

  • The crude product is typically purified by recrystallization or chromatography to yield this compound.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis A 3,4-Dihydroxybenzoate B 4,5-bis(2-chloroethoxy)benzoate A->B Alkylation (1-bromo-2-chloroethane, K2CO3) C 2-Nitro-4,5-bis(2-chloroethoxy)benzoate B->C Nitration (HNO3, H2SO4) D 2-Amino-4,5-bis(2-chloroethoxy)benzoate C->D Reduction (Fe/AcOH or H2, Pd/C) E 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one D->E Cyclization (Formamide) F This compound E->F Chlorination (SOCl2 or POCl3)

Caption: Postulated synthetic pathway for this compound.

Chemical Reactivity and Applications

The primary significance of this compound lies in its role as a reactive intermediate. The electron-withdrawing nature of the quinazoline ring system, coupled with the chlorine atom at the 4-position, makes this position highly susceptible to nucleophilic aromatic substitution (SNAr).

This reactivity is harnessed in the synthesis of Erlotinib, where 4-Chloro-6,7-bis-(2-methoxyethoxy)quinazoline is reacted with 3-ethynylaniline.[6] It is highly probable that the chloroethoxy analogue undergoes the same reaction.

SNAr_Reaction Quinazoline This compound Product Erlotinib Analogue Quinazoline->Product Nucleophilic Aromatic Substitution Aniline 3-Ethynylaniline Aniline->Product

Caption: Nucleophilic aromatic substitution reaction with 3-ethynylaniline.

Role as a Process Impurity in Erlotinib Synthesis

As "Erlotinib Impurity P", this compound is a critical process-related impurity that must be monitored and controlled during the manufacturing of Erlotinib. The presence of impurities in an API can affect its safety, efficacy, and stability.

The formation of this impurity likely arises from the presence of 2-chloroethanol as a contaminant in the 2-methoxyethanol starting material used for the synthesis of the desired 4-Chloro-6,7-bis-(2-methoxyethoxy)quinazoline intermediate. Even small amounts of this contaminant can lead to the formation of the undesired chloroethoxy analogue.

The structural similarity between the desired intermediate and the impurity can make purification challenging. Therefore, stringent control of starting material quality and in-process controls are essential to minimize the formation of this impurity.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, it should be handled with the precautions appropriate for a reactive chlorinated heterocyclic compound. Based on the safety information for analogous compounds, the following precautions are recommended:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • Storage: Store in a cool, dry place, away from incompatible materials. Keep the container tightly sealed.

Conclusion

This compound is a crucial, albeit less documented, chemical entity in the landscape of pharmaceutical manufacturing. Its significance stems from its dual role as a potential key intermediate and a critical process impurity in the synthesis of important oncology drugs like Erlotinib. A thorough understanding of its probable synthetic pathways, reactivity, and methods for its control is indispensable for drug development professionals and synthetic chemists. This guide, through a comparative analysis with its well-characterized methoxyethoxy analogue, provides a robust framework for navigating the challenges associated with this compound, thereby ensuring the production of high-quality and safe active pharmaceutical ingredients.

References

  • CN105001166A - New impurity of erlotinib, and preparation method thereof - Google P
  • CN104447579A - Impurity of erlotinib hydrochloride as well as preparation method and detection method thereof - Google P
  • (PDF) Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer - ResearchGate. [Link]

  • Erlotinib impurity 1 | 183322-21-6 - Alfa Omega Pharma. [Link]

  • WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)
  • Erlotinib Impurity 44 | NA | : Venkatasai Life Sciences. (URL not available)
  • Erlotinib-Impurities - Pharmaffiliates. [Link]

  • ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE Venka. [Link]

  • Erlotinib EP Impurity M | CAS No: 183322-21-6. [Link]

  • Erlotinib Impurity 1 CAS#: 183322-21-6 • ChemWhat | D
  • 4-CHLORO-6,7-BIS(2-METHOXYETHOXY)QUINAZOLINE - gsrs. (URL not available)
  • Quinazoline synthesis - Organic Chemistry Portal. [Link]

Sources

Methodological & Application

Synthesis of lapatinib using 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Practical Guide to the Synthesis of Lapatinib

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to a well-established and practical synthetic route for Lapatinib, a potent dual tyrosine kinase inhibitor of EGFR (ErbB1) and HER2 (ErbB2).[1][2] While various synthetic strategies for quinazoline derivatives exist, this note focuses on a robust, multi-step process amenable to scale-up, commencing from 6-iodoquinazolin-4-one. The protocol details key transformations including chlorination, Suzuki coupling, and reductive amination, culminating in the formation of Lapatinib ditosylate.[3] Each step is accompanied by in-depth explanations of the underlying chemical principles, procedural details, and characterization data, ensuring scientific integrity and reproducibility.

Introduction to Lapatinib and Synthetic Strategy

Lapatinib is a small molecule inhibitor used in the treatment of solid tumors, most notably HER2-positive breast cancer.[2][4] Its chemical structure features a 4-anilinoquinazoline core, which is crucial for its inhibitory activity at the ATP-binding site of the kinase domain. The synthesis of Lapatinib is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.

A common and efficient synthetic approach involves building the molecule sequentially, starting with a pre-functionalized quinazoline ring system.[5] A key intermediate in many reported syntheses is a 4-chloro-6-iodoquinazoline, which allows for sequential, site-selective functionalization. The 4-chloro group serves as a leaving group for nucleophilic aromatic substitution (SNAr) with the aniline fragment, while the 6-iodo position is activated for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce the furan moiety.[3][5]

While the topic specifies the use of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline, a thorough review of the scientific literature indicates that this specific intermediate is not commonly employed in the synthesis of Lapatinib. Instead, it is more closely related to the synthesis of other kinase inhibitors like Erlotinib, which feature alkoxy substituents at the 6 and 7 positions of the quinazoline ring.[6][7][8] The established routes for Lapatinib typically utilize a 6-substituted quinazoline to build the furan-containing side chain.[3][5]

Therefore, this guide will detail a widely-practiced and reliable synthetic route, providing a solid foundation for researchers in the field.

Overall Synthetic Pathway

The synthesis of Lapatinib can be conceptualized as a convergent process, where key fragments are prepared and then coupled. The pathway described herein begins with the commercially available 6-iodoquinazolin-4-one and proceeds through several key transformations.

G A 6-Iodoquinazolin-4-one B 4-Chloro-6-iodoquinazoline A->B Chlorination (SOCl2 or (COCl)2) C N-[3-Chloro-4-(3'-fluorobenzyloxy)phenyl]- 6-iodoquinazoline B->C SNAr Reaction (3-Chloro-4-(3-fluorobenzyloxy)aniline) D 5-(4-{3-Chloro-4-(3-fluorobenzyloxy)anilino}- 6-quinazolinyl)-furan-2-carbaldehyde C->D Suzuki Coupling (5-Formyl-2-furanboronic acid) E Lapatinib (Base) D->E Reductive Amination (2-(Methylsulfonyl)ethylamine, NaBH(OAc)3) F Lapatinib Ditosylate E->F Salt Formation (p-Toluenesulfonic acid)

Caption: Overall synthetic scheme for Lapatinib.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Thionyl chloride and oxalyl chloride are corrosive and react violently with water; handle with extreme care.

Step 1: Synthesis of 4-Chloro-6-iodoquinazoline

This step involves the conversion of the quinazolinone to the more reactive 4-chloroquinazoline, which is susceptible to nucleophilic attack.

  • Rationale: The chlorination of the 4-oxo position is a critical activation step. Reagents like thionyl chloride or oxalyl chloride in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions) are effective for this transformation. Toluene is often used as a solvent due to its high boiling point and compatibility with the reagents.[9]

  • Protocol:

    • To a suspension of 6-iodoquinazolin-4-one (1.0 eq) in toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

    • Slowly add oxalyl chloride or thionyl chloride (1.2-1.5 eq) to the mixture at room temperature.

    • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-4 hours, monitoring the reaction progress by TLC or HPLC.

    • Upon completion, cool the reaction mixture and remove the solvent and excess chlorinating agent under reduced pressure.

    • The crude 4-chloro-6-iodoquinazoline can be used directly in the next step or purified by recrystallization.

Step 2: Synthesis of N-[3-Chloro-4-(3'-fluorobenzyloxy)phenyl]-6-iodoquinazoline

This is a nucleophilic aromatic substitution (SNAr) reaction where the aniline derivative displaces the chloride at the C4 position of the quinazoline ring.

  • Rationale: The electron-withdrawing nature of the quinazoline ring system facilitates nucleophilic attack at the 4-position. The reaction is typically carried out in a polar aprotic solvent like isopropanol or THF at elevated temperatures to ensure a reasonable reaction rate.[9][10]

  • Protocol:

    • Dissolve the crude 4-chloro-6-iodoquinazoline (1.0 eq) in a suitable solvent such as isopropanol or tetrahydrofuran (THF).

    • Add 3-chloro-4-(3-fluorobenzyloxy)aniline (1.0-1.1 eq) to the solution.

    • Heat the mixture to reflux (60-80 °C) for 4-6 hours.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature. The product often precipitates out of the solution.

    • Filter the solid, wash with cold solvent, and dry under vacuum to obtain the desired product.

Step 3: Synthesis of 5-(4-{3-Chloro-4-(3-fluorobenzyloxy)anilino}-6-quinazolinyl)-furan-2-carbaldehyde

This step utilizes a Suzuki cross-coupling reaction to form a new carbon-carbon bond between the quinazoline core and the furan ring.

  • Rationale: The Suzuki coupling is a robust and versatile method for forming C-C bonds. It requires a palladium catalyst (e.g., Pd/C, Pd(PPh3)4), a base (e.g., K2CO3), and a suitable solvent system. The reaction couples the aryl iodide with the boronic acid.[3][5]

  • Protocol:

    • In a reaction vessel, combine N-[3-Chloro-4-(3'-fluorobenzyloxy)phenyl]-6-iodoquinazoline (1.0 eq), 5-formyl-2-furanboronic acid (1.2 eq), and a base such as potassium carbonate (2.0-3.0 eq).

    • Add a suitable solvent, such as a mixture of dimethylformamide (DMF) and water.

    • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

    • Add the palladium catalyst (e.g., Pd/C, 5-10 mol%).

    • Heat the reaction to 80-90 °C and stir until the starting material is consumed (monitor by HPLC).

    • After completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

Step 4: Synthesis of Lapatinib (Base)

The final step in the synthesis of the Lapatinib free base is a reductive amination, which couples the aldehyde with the sulfonyl-containing side chain.

  • Rationale: Reductive amination involves the formation of an imine intermediate between the aldehyde and the primary amine, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)3) is a mild and selective reducing agent often used for this transformation, as it does not readily reduce the aldehyde starting material.[9]

  • Protocol:

    • Dissolve the aldehyde from the previous step (1.0 eq) in a solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

    • Add 2-(methylsulfonyl)ethylamine (1.1-1.3 eq) to the solution.

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 2-4 hours, monitoring the reaction by HPLC.

    • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to give the crude Lapatinib base.

Step 5: Formation of Lapatinib Ditosylate

The free base is often converted to a more stable and soluble salt form for pharmaceutical use.

  • Rationale: The ditosylate salt of Lapatinib exhibits improved physicochemical properties, including stability and bioavailability.[1][10] The salt is formed by treating the free base with two equivalents of p-toluenesulfonic acid.

  • Protocol:

    • Dissolve the crude Lapatinib base in a suitable solvent mixture, such as THF and water.

    • Add a solution of p-toluenesulfonic acid monohydrate (2.0-2.2 eq) in the same solvent.

    • Stir the mixture, which may be gently heated to ensure complete dissolution, and then allow it to cool to room temperature to induce crystallization.

    • Filter the resulting solid, wash with a cold solvent, and dry under vacuum to yield Lapatinib ditosylate.[10] Further purification can be achieved by recrystallization.[11]

Quantitative Data Summary

StepProductStarting MaterialTypical Yield (%)Purity (HPLC)
14-Chloro-6-iodoquinazoline6-Iodoquinazolin-4-one85-95%>95%
2N-[3-Chloro-4-(3'-fluorobenzyloxy)phenyl]-6-iodoquinazoline4-Chloro-6-iodoquinazoline90-98%>98%
35-(...)-furan-2-carbaldehydeN-[...]-6-iodoquinazoline80-90%>97%
4Lapatinib (Base)5-(...)-furan-2-carbaldehyde75-85%>99%
5Lapatinib DitosylateLapatinib (Base)90-97%>99.5%

Experimental Workflow Visualization

G cluster_0 Step 1: Chlorination cluster_1 Step 2: SNAr Reaction cluster_2 Step 3: Suzuki Coupling cluster_3 Step 4 & 5: Final Steps A1 Charge Reactor with 6-Iodoquinazolin-4-one & Toluene A2 Add DMF (cat.) & SOCl2 A1->A2 A3 Heat to Reflux (3-4h) A2->A3 A4 Cool & Concentrate A3->A4 B1 Dissolve Crude Product in IPA A4->B1 B2 Add Aniline Derivative B1->B2 B3 Heat to Reflux (4-6h) B2->B3 B4 Cool, Filter & Dry B3->B4 C1 Combine Aryl Iodide, Boronic Acid & Base B4->C1 C2 Add Solvent, Degas C1->C2 C3 Add Pd Catalyst & Heat (80-90°C) C2->C3 C4 Work-up & Extraction C3->C4 D1 Reductive Amination with 2-(Methylsulfonyl)ethylamine & NaBH(OAc)3 C4->D1 D2 Quench & Extract Lapatinib Base D1->D2 D3 Dissolve Base & Add p-TSA D2->D3 D4 Crystallize, Filter & Dry Lapatinib Ditosylate D3->D4

Sources

Application Notes & Protocols: The Reaction Mechanism and Synthetic Utility of 4-Chloro-6,7-disubstituted-quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal and process chemistry.

Abstract: This document provides a detailed technical guide on the synthesis and principal reaction mechanisms of 4-chloro-6,7-disubstituted-quinazolines. These compounds are pivotal intermediates in the synthesis of numerous clinically significant oncology drugs, particularly tyrosine kinase inhibitors (TKIs). While the specific topic is 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline, we will use the extensively documented and closely related analogue, 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline , a key precursor to Erlotinib, as our primary exemplar. The principles and reaction mechanisms discussed are directly applicable to the title compound and the broader class of 4-chloroquinazoline intermediates. We will dissect the two core transformations that define its chemistry: the chlorination of the quinazolinone precursor and the subsequent nucleophilic aromatic substitution (SNAr) at the C4 position.

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of many therapeutic agents.[1] Its rigid, planar structure and ability to form key hydrogen bonds make it an ideal anchor for inhibitors targeting the ATP-binding site of protein kinases. A series of 4-anilinoquinazoline derivatives, including Gefitinib, Erlotinib, and Lapatinib, have been developed as potent and selective epidermal growth factor receptor (EGFR) inhibitors, revolutionizing the treatment of certain cancers.[2]

The synthesis of these complex molecules invariably proceeds through a highly reactive intermediate: a 4-chloro-6,7-disubstituted-quinazoline. The chlorine atom at the C4 position acts as an excellent leaving group, enabling the crucial C-N bond formation with a substituted aniline that defines the final drug. Understanding the synthesis and reactivity of this intermediate is therefore fundamental for any researcher in the field of kinase inhibitor development.

PART 1: Synthesis of the 4-Chloroquinazoline Intermediate

The primary route to a 4-chloroquinazoline involves the chlorination of its corresponding 6,7-disubstituted-quinazolin-4(3H)-one precursor. This transformation converts a stable lactam into a highly reactive chloro-heterocycle, primed for subsequent functionalization.

Mechanism of Chlorination

The conversion of the C4-carbonyl group of the quinazolinone into a chloro group is typically achieved using potent chlorinating agents such as thionyl chloride (SOCl₂), phosphoryl chloride (POCl₃), or oxalyl chloride.[3][4][5] The general mechanism involves two key stages:

  • Activation of the Carbonyl Oxygen: The lone pair of electrons on the lactam oxygen attacks the electrophilic center of the chlorinating agent (e.g., the sulfur atom in SOCl₂). This forms a highly reactive intermediate with an excellent leaving group attached to the oxygen.

  • Nucleophilic Attack and Elimination: A chloride ion (Cl⁻), either from the reagent itself or from the reaction medium, performs a nucleophilic attack on the C4 carbon. This is followed by the elimination of the leaving group (e.g., SO₂ and another Cl⁻) and the restoration of the aromatic quinazoline ring system, now bearing a chlorine atom at the C4 position. The use of a catalytic amount of N,N-dimethylformamide (DMF) is common, as it reacts with the chlorinating agent to form the Vilsmeier reagent, a more potent activating agent.

Caption: Mechanism for the chlorination of a quinazolin-4-one.

Protocol 1: General Chlorination of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

This protocol is a synthesis of methods described in the literature for preparing the key intermediate for Erlotinib.[3][5][6]

Materials:

  • 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

  • Phosphoryl chloride (POCl₃) or Oxalyl Chloride

  • Toluene or Chloroform (anhydrous)

  • N,N-Diisopropylethylamine (DIPEA) or Pyridine (optional, as base)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Ice-cold saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, inert-atmosphere flask, add 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (1.0 eq).

  • Add anhydrous toluene to suspend the solid.

  • Add a catalytic amount of DMF (e.g., 2-3 drops).

  • Slowly add the chlorinating agent (e.g., POCl₃, 1.5-2.0 eq) to the suspension at room temperature. Some protocols may use oxalyl chloride.[3]

  • If a base is used, add it to the mixture. Heat the reaction mixture to reflux (approx. 85-95°C) for 1-3 hours.[4][5]

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Once complete, cool the mixture to room temperature and carefully remove the excess chlorinating agent under reduced pressure.

  • Cautiously quench the reaction mixture by slowly adding it to ice-cold saturated sodium bicarbonate solution with vigorous stirring.

  • Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, which can be used directly or purified by recrystallization.

PART 2: The Key Reaction - Nucleophilic Aromatic Substitution (SNAr)

The C4 position of the 4-chloroquinazoline intermediate is highly electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility, allowing for the introduction of various aniline side chains.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a classic SNAr mechanism, which is favored on electron-deficient aromatic rings.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the aniline nucleophile attacks the electron-deficient C4 carbon of the quinazoline ring. This step is typically the rate-determining step.

  • Formation of a Meisenheimer Complex: The attack breaks the aromaticity of the quinazoline ring, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized across the electron-withdrawing quinazoline system.

  • Rearomatization: The complex rapidly rearomatizes by expelling the chloride ion, which is an excellent leaving group. This restores the stable aromatic system and forms the final C-N coupled product.

This substitution is highly regioselective for the C4 position over other positions (like C2) because the adjacent ring nitrogen (N3) provides powerful resonance stabilization for the negative charge in the Meisenheimer intermediate.[7]

Caption: General mechanism for the SNAr reaction at the C4 position.

Protocol 2: Synthesis of Erlotinib via SNAr Reaction

This protocol describes the coupling of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline with 3-ethynylaniline.[3][4]

Materials:

  • 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 eq)

  • 3-Ethynylaniline (1.0-1.2 eq)

  • Isopropanol (IPA) or a mixture of Pyridine and Isopropanol[3]

  • Hydrochloric acid (optional, for salt formation)

  • Deionized Water

Procedure:

  • Suspend 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 eq) in isopropanol or water.[4]

  • Add 3-ethynylaniline (1.1 eq) to the suspension at room temperature (25-30°C).

  • If preparing the hydrochloride salt directly, add concentrated hydrochloric acid.[4]

  • Heat the reaction mixture to a moderate temperature (e.g., 40°C) or reflux, and stir for 1.5-4 hours.[4]

  • Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Upon completion, cool the mixture. The product may precipitate from the solution.

  • If necessary, add cold water to induce further precipitation.

  • Collect the solid product by filtration, wash with cold water and then a non-polar solvent like ether or hexane to remove impurities.

  • Dry the product (Erlotinib base or hydrochloride) in a vacuum oven.

Data Presentation: SNAr in TKI Synthesis

The SNAr reaction on a 4-chloroquinazoline core is a convergent and powerful strategy used to synthesize several key EGFR/HER2 inhibitors.

Target Drug4-Chloroquinazoline IntermediateAniline NucleophilePrimary Application
Erlotinib 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline3-EthynylanilineEGFR Inhibitor (NSCLC, Pancreatic Cancer)[8]
Gefitinib 4-Chloro-6,7-dimethoxyquinazoline3-Chloro-4-fluoroanilineEGFR Inhibitor (NSCLC)[9][10][11]
Lapatinib 4-Chloro-6-iodo-quinazoline*3-Chloro-4-(3-fluorobenzyloxy)anilineDual EGFR/HER2 Inhibitor (Breast Cancer)[12]

*Note: For Lapatinib, the synthesis involves further modifications at the C6 position after the initial SNAr coupling.

PART 3: Overall Synthetic Workflow

The production of a 4-anilinoquinazoline drug is a multi-step process where the 4-chloro intermediate is the central, pivotal component. The quality and purity of this intermediate directly impact the final Active Pharmaceutical Ingredient (API).[8]

Full_Workflow Start Substituted Benzoic Acid Step1 Multi-step synthesis (e.g., Nitration, Reduction) Start->Step1 Quinazolinone 6,7-disubstituted- quinazolin-4(3H)-one Step1->Quinazolinone Step2 Chlorination (Protocol 1) Quinazolinone->Step2 ChloroIntermediate 4-Chloro-6,7-disubstituted- quinazoline Step2->ChloroIntermediate Step3 SNAr Reaction (Protocol 2) ChloroIntermediate->Step3 FinalDrug Final API (e.g., Erlotinib) Step3->FinalDrug Aniline Substituted Aniline Aniline->Step3

Caption: General synthetic workflow for 4-anilinoquinazoline TKIs.

Conclusion

The reaction mechanisms governing the chemistry of this compound and its analogues are centered on two robust and well-understood transformations: chlorination of a quinazolinone and the subsequent regioselective SNAr reaction. The 4-chloro group serves as a critical activating handle, enabling the efficient and convergent synthesis of a wide array of biologically active molecules. A thorough understanding of these mechanisms, reaction conditions, and protocols is essential for researchers engaged in the discovery and development of next-generation kinase inhibitors for oncology and beyond.

References

  • The Role of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline in Erlotinib Synthesis. (URL: )
  • EP2348020A1 - Preparation process of erlotinib - Google P
  • Modified Synthesis of Erlotinib Hydrochloride - PMC - NIH. (URL: [Link])

  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (URL: )
  • Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - NIH. (URL: [Link])

  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - MDPI. (URL: [Link])

  • PREPARATION OF ERLOTINIB HYDROCHLORIDE. (URL: [Link])

  • Synthetic method of lapatinib - CN103159747A - Google P
  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC - NIH. (URL: [Link])

  • Gefitinib - New Drug Approvals. (URL: [Link])

  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. (URL: [Link])

  • (PDF) Gefitinib - ResearchGate. (URL: [Link])

  • WO2014170910A1 - Process for the preparation of lapatinib - Google P
  • Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives - PMC - NIH. (URL: [Link])

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. (URL: [Link])

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (URL: [Link])

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives - ResearchGate. (URL: [Link])

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH. (URL: [Link])

Sources

Application Note & Protocol: Palladium-Catalyzed N-Arylation of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-anilinoquinazoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous approved anti-cancer agents that function as tyrosine kinase inhibitors, such as lapatinib and erlotinib.[1] The synthesis of these complex molecules often relies on the efficient construction of a key C-N bond between the C4 position of the quinazoline ring and a substituted aniline. This document provides a comprehensive, field-proven protocol for the N-arylation of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline, a vital intermediate in pharmaceutical synthesis.[2][3] We detail an optimized palladium-catalyzed cross-coupling methodology, specifically the Buchwald-Hartwig amination, explaining the mechanistic rationale behind reagent selection and procedural steps to ensure high-yield, reproducible outcomes for researchers in drug discovery and process development.

Introduction: The Significance of 4-Anilinoquinazolines

Quinazoline-based molecules are prevalent in drug development due to their diverse biological activities.[4][5] The 4-anilinoquinazoline moiety, in particular, has been extensively explored for its ability to inhibit receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), which are often overexpressed in malignant tumors.[1] The efficacy of drugs such as lapatinib stems directly from the specific substitution pattern on this core structure.

The formation of the C4-aniline bond is a critical transformation. While classical nucleophilic aromatic substitution (SNAr) can be effective with highly electron-rich amines, its scope is often limited, requiring harsh conditions for less reactive anilines.[1] The advent of palladium-catalyzed cross-coupling reactions, notably the Buchwald-Hartwig amination, has revolutionized this field, offering a versatile and highly efficient method for C-N bond formation with broad functional group tolerance under milder conditions.[6][7][8]

This guide focuses on the N-arylation of this compound (CAS 183322-21-6), a key heterocyclic building block. We present a robust protocol adaptable for various aniline coupling partners, discuss critical optimization parameters, and provide a mechanistic framework to empower researchers to troubleshoot and adapt the methodology for their specific synthetic targets.

Reaction Principle: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[9] The reaction proceeds via a catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

The generally accepted mechanism involves three primary steps:[6][8][10]

  • Oxidative Addition: A coordinatively unsaturated Pd(0) complex, stabilized by phosphine ligands, reacts with the aryl chloride (our quinazoline substrate) to form a Pd(II)-aryl complex. This is often the rate-determining step, particularly for less reactive aryl chlorides.[10]

  • Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The C-N bond is formed as the arylated amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like X-Phos or BINAP) are known to accelerate both the oxidative addition and the final reductive elimination steps, making them essential for the successful coupling of challenging substrates like heteroaryl chlorides.[6][11][12]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_reagents Reactants & Products Pd0 L₂Pd⁰ OA_Complex L₂Pdᴵᴵ(Ar)(Cl) Pd0->OA_Complex Oxidative Addition Amine_Complex [L₂Pdᴵᴵ(Ar)(R₂NH)]⁺Cl⁻ OA_Complex->Amine_Complex Amine Coordination Amido_Complex L₂Pdᴵᴵ(Ar)(NR₂) Amine_Complex->Amido_Complex Deprotonation (-Base-H⁺Cl⁻) Amido_Complex->Pd0 Reductive Elimination ArCl Ar-Cl (Quinazoline) ArCl->OA_Complex Amine R₂NH (Aniline) Amine->Amine_Complex Product Ar-NR₂ Product->Amido_Complex

Figure 1: Simplified Buchwald-Hartwig amination catalytic cycle.

Materials, Reagents, and Safety

Successful execution of this protocol requires stringent control over reagent quality and reaction atmosphere. All reagents should be handled in a fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Table 1: Required Reagents and Materials
Reagent/MaterialCAS NumberMolecular Wt.Suggested Grade/PurityNotes
This compound183322-21-6321.59>98%Substrate. Store under inert gas.[2]
Substituted Aniline (e.g., Aniline)62-53-393.13>99%, Reagent GradeNucleophile. Use freshly distilled or from a recently opened bottle.
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50Catalyst GradePalladium precursor. Handle with care.
X-Phos564483-18-7476.66>98%Ligand. Air-sensitive, store under inert gas.
Sodium tert-butoxide (NaOtBu)865-48-596.10>98%Base. Highly hygroscopic and reactive. Handle under inert gas.
Anhydrous Toluene108-88-392.14DriSolv® or similarReaction solvent. Must be anhydrous (<50 ppm H₂O).
Argon or Nitrogen Gas7440-37-1 / 7727-37-9-High Purity (≥99.998%)For maintaining an inert atmosphere.
Standard Glassware--Oven-driedSchlenk flask or similar, reflux condenser, magnetic stirrer.
TLC Plates--Silica Gel 60 F₂₅₄For reaction monitoring.

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale reaction. Reagent quantities should be adjusted proportionally for different scales. Crucially, the entire procedure must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques to prevent catalyst deactivation.

Reaction Setup and Execution

Workflow start Start setup Assemble and Flame-Dry Glassware Under Vacuum start->setup inert Backfill with Argon/N₂ (Repeat 3x) setup->inert reagents Add Solids: - Quinazoline Substrate - Aniline - NaOtBu - X-Phos - Pd(OAc)₂ inert->reagents solvent Add Anhydrous Toluene via Syringe reagents->solvent heat Heat to 100-110 °C with Vigorous Stirring solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor complete Reaction Complete (Typically 4-12 h) monitor->complete complete->monitor No workup Cool to RT and Quench (Saturated NH₄Cl) complete->workup Yes extract Extract with Ethyl Acetate (3x) workup->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry purify Concentrate and Purify (Silica Gel Chromatography) dry->purify characterize Characterize Product (NMR, MS) purify->characterize finish End characterize->finish

Figure 2: General experimental workflow for N-arylation.
  • Glassware Preparation: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the entire apparatus under high vacuum and allow it to cool to room temperature under a positive pressure of Argon or Nitrogen.

  • Reagent Addition: In a sequence performed under a positive flow of inert gas, add to the Schlenk flask:

    • This compound (322 mg, 1.0 mmol, 1.0 equiv)

    • The desired aniline (1.2 mmol, 1.2 equiv)

    • Sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv)

    • X-Phos (24 mg, 0.05 mmol, 5 mol%)

    • Palladium(II) Acetate (5.6 mg, 0.025 mmol, 2.5 mol%)

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene (5-10 mL) via a gas-tight syringe.

  • Reaction: Lower the flask into a preheated oil bath at 100-110 °C and stir the mixture vigorously. The solution will typically darken as the reaction proceeds.

  • Monitoring: After 2-4 hours, begin monitoring the reaction by taking small aliquots with a syringe, quenching with water, extracting with ethyl acetate, and analyzing by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate mobile phase) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure N-arylated product.

Alternative: Microwave-Assisted Protocol

For rapid synthesis and optimization, microwave irradiation is a highly effective alternative.[13]

  • Setup: In a dedicated microwave reaction vial, add the solid reagents as described in step 4.2.

  • Solvent: Add anhydrous solvent (e.g., THF/H₂O mixture or Dioxane).

  • Reaction: Seal the vial and place it in the microwave reactor. Heat to a set temperature (e.g., 120-150 °C) for a significantly shorter time (e.g., 10-30 minutes).[1]

  • Work-up: Follow the work-up and purification procedure as described above.

Optimization and Troubleshooting

The success of the N-arylation is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The protocol provided is a robust starting point, but optimization may be required for particularly challenging substrates.

Table 2: Key Reaction Parameter Considerations
ParameterStandard ChoiceRationale & Optimization Insights
Pd Source Pd(OAc)₂ / Pd₂(dba)₃Common, reliable Pd(0) precursors (Pd(OAc)₂ is reduced in situ). Pre-formed catalysts (e.g., X-Phos Pd G3) can also be used for convenience and improved activity.
Ligand X-PhosA bulky, electron-rich biarylphosphine ligand that is highly effective for coupling aryl chlorides.[6] Other ligands like S-Phos, RuPhos, or BINAP can be screened if yields are low.[11][12]
Base NaOtBuA strong, non-nucleophilic base that effectively facilitates the deprotonation of the coordinated amine.[8] Weaker bases like K₃PO₄ or Cs₂CO₃ may be used for substrates sensitive to strong bases, but may require higher temperatures or longer reaction times.
Solvent Toluene / DioxaneAprotic solvents with appropriate boiling points. Dioxane is often a good choice. Anhydrous conditions are non-negotiable.
Temperature 100-110 °CSufficient to promote oxidative addition of the aryl chloride. If the reaction is sluggish, increasing the temperature may help. Microwave heating can significantly accelerate the reaction.[1][13]
Table 3: Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen/moisture contamination).2. Insufficient temperature.3. Inappropriate ligand/base combination.1. Ensure rigorous inert atmosphere and use anhydrous solvents. Use fresh reagents.2. Increase reaction temperature or switch to microwave heating.3. Screen other ligands (e.g., S-Phos) or a stronger/weaker base.
Formation of Side Products 1. Hydrodehalogenation (aryl chloride is reduced).2. Homocoupling of aniline.1. This can occur if moisture is present. Ensure anhydrous conditions.2. May indicate an issue with the catalyst system; try a different ligand.
Difficult Purification Product co-elutes with ligand or byproducts.Modify the chromatography gradient. If using phosphine ligands, an oxidative workup (e.g., with H₂O₂) can sometimes convert them to phosphine oxides, which have different chromatographic properties.

Characterization of the Product

The identity and purity of the final N-aryl-6,7-bis-(2-chloroethoxy)quinazolin-4-amine should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR: Will confirm the covalent structure. Key signals to look for include the disappearance of the aniline N-H protons (if a primary aniline was used) and characteristic shifts in the aromatic region of both the quinazoline and aniline moieties.

  • Mass Spectrometry (HRMS): Will confirm the exact molecular weight of the product, verifying its elemental composition.

  • Purity Analysis (HPLC): Will determine the purity of the final compound.

Conclusion

The palladium-catalyzed N-arylation of this compound is a reliable and versatile method for synthesizing key 4-anilinoquinazoline intermediates. By employing a well-chosen palladium/biarylphosphine catalyst system under strictly inert conditions, researchers can achieve high yields with a broad range of aniline coupling partners. The detailed protocol and troubleshooting guide presented here provide a solid foundation for the successful application of this critical transformation in the fields of medicinal chemistry and drug development.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from https://en.wikipedia.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross-Coupling/24.
  • Singleton, J. T. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from https://pubs.acs.org/doi/10.
  • Alfa Chemistry. (n.d.). Buchwald-Hartwig Coupling. Retrieved from https://www.alfa-chemistry.com/resource/buchwald-hartwig-coupling.html
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from https://www.nrochemistry.com/buchwald-hartwig-coupling/
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Lapatinib: An Intermediate's Role. Retrieved from https://www.inno-pharmchem.
  • ChemicalBook. (n.d.). Lapatinib synthesis. Retrieved from https://www.chemicalbook.com/productchemicalpropertiescb7704835_en.htm
  • de Oliveira, R. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8652158/
  • McGowan, M. A., et al. (2012). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. Organic Letters. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3437430/
  • MedKoo Biosciences. (n.d.). Lapatinib Synthetic Routes. Retrieved from https://www.medkoo.com/products/2709
  • Google Patents. (n.d.). WO2014170910A1 - Process for the preparation of lapatinib. Retrieved from https://patents.google.
  • ResearchGate. (n.d.). Typical ligands for Pd-catalyzed N-arylation and N-vinylation. Retrieved from https://www.researchgate.
  • Royal Society of Chemistry. (2022). Assessing a sustainable manufacturing route to lapatinib. Reaction Chemistry & Engineering. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2022/re/d2re00267a
  • Beilstein Journals. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from https://www.beilstein-journals.org/bjoc/articles/17/206
  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. Retrieved from https://www.organic-chemistry.org/abstracts/lit3/058.shtm
  • ACS Publications. (2012). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. Organic Letters. Retrieved from https://pubs.acs.org/doi/10.1021/ol301700y
  • DSpace@MIT. (2012). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. Retrieved from https://dspace.mit.edu/handle/1721.1/79116
  • Sci-Hub. (n.d.). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. Retrieved from https://sci-hub.se/10.1021/ol301700y
  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1513650/
  • Royal Society of Chemistry. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo00978h
  • ACS Publications. (n.d.). Palladium-Catalyzed C−N(sp2) Bond Formation: N-Arylation of Aromatic and Unsaturated Nitrogen and the Reductive Elimination Chemistry of Palladium Azolyl and Methyleneamido Complexes. Journal of the American Chemical Society. Retrieved from https://pubs.acs.org/doi/10.1021/ja0029311
  • ResearchGate. (n.d.). Optimization of the reaction condition for the N-arylation a. Retrieved from https://www.researchgate.
  • MDPI. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from https://www.mdpi.com/1420-3049/20/1/1305
  • Taylor & Francis Online. (n.d.). Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Retrieved from https://www.tandfonline.com/doi/full/10.1080/10426507.2022.2155736
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm
  • PubMed. (2005). Palladium-catalyzed tandem N-arylation/carboamination reactions for the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines. Retrieved from https://pubmed.ncbi.nlm.nih.gov/15974559/
  • gsrs. (n.d.). 4-CHLORO-6,7-BIS(2-METHOXYETHOXY)QUINAZOLINE. Retrieved from https://gsrs.
  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Retrieved from https://orientjchem.
  • OUCI. (n.d.). Synthesis of functionalized quinazolines and quinazolinones: A theoretical and experimental investigation of photophysical properties and biological activities. Retrieved from https://ouci.dntb.gov.ua/en/works/EMNEDAQZHO/
  • ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Retrieved from https://www.researchgate.net/figure/Buchwald-Hartwig-amination-between-4-chloroanisole-4a-and-morpholine-2a_fig1_329683908
  • National Center for Biotechnology Information. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503460/
  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from https://www.scbt.com/p/4-chloro-6-7-bis-2-chloroethoxy-quinazoline-183322-21-6
  • ECHEMI. (n.d.). 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline Use and Manufacturing. Retrieved from https://www.echemi.com/products/pd160421/183322-21-6.html
  • MDPI. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Retrieved from https://www.mdpi.com/1420-3049/27/23/8437
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from https://www.mdpi.com/1422-0067/25/13/7108
  • ResearchGate. (n.d.). Optimization of Reaction Conditions for O-Arylation of | Download Table. Retrieved from https://www.researchgate.
  • ChemScene. (n.d.). 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline. Retrieved from https://www.chemscene.com/products/4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline-CS-W007977.html
  • Cayman Chemical. (n.d.). 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline. Retrieved from https://www.caymanchem.com/product/14980/4-chloro-6,7-bis(2-methoxyethoxy)quinazoline
  • Guidechem. (n.d.). 4-chloro-6,7-bis(2-chloroethoxy)quinazoline CAS NO.183322-21-6. Retrieved from https://www.guidechem.com/products/183322-21-6.html
  • TCI Chemicals. (n.d.). 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline. Retrieved from https://www.tcichemicals.com/US/en/p/C2774

Sources

Application Notes and Protocols for the Characterization of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline in Pharmaceutical Synthesis

This compound is a pivotal intermediate in the synthesis of several pharmacologically active molecules, most notably as a precursor to potent tyrosine kinase inhibitors used in oncology. The purity and structural integrity of this quinazoline derivative are paramount, as any impurities or structural ambiguities can propagate through the synthetic route, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).

This comprehensive guide provides a suite of robust analytical techniques for the thorough characterization of this compound. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of this critical synthetic intermediate. The protocols are grounded in established principles of analytical chemistry and are designed to be self-validating, adhering to the principles of scientific integrity and trustworthiness.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods.

PropertyValueSource
CAS Number 183322-21-6[1]
Molecular Formula C₁₂H₁₁Cl₃N₂O₂[1]
Molecular Weight 321.59 g/mol [1]
Appearance White to off-white powder[2]

Analytical Workflow: A Multi-faceted Approach to Characterization

A single analytical technique is often insufficient to fully characterize a molecule. Therefore, a multi-faceted approach, employing orthogonal techniques, is recommended to build a comprehensive and confident profile of this compound.

Caption: Integrated analytical workflow for comprehensive characterization.

I. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: Reversed-phase HPLC (RP-HPLC) is the workhorse for assessing the purity of pharmaceutical intermediates. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Rationale for Method Design: The selected method utilizes a C18 column for its broad applicability and a mobile phase consisting of a buffered aqueous solution and an organic modifier (acetonitrile). A gradient elution is employed to ensure the effective separation of impurities with a wide range of polarities. The UV detection wavelength is chosen based on the chromophoric nature of the quinazoline ring system.

Protocol: RP-HPLC Method for this compound

1. Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and ammonium acetate.

  • 0.45 µm membrane filters for mobile phase and sample preparation.

2. Mobile Phase Preparation:

  • Mobile Phase A: 10 mM ammonium acetate in water. Filter and degas.

  • Mobile Phase B: Acetonitrile. Filter and degas.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable diluent (e.g., a 1:1 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Before sample analysis, perform system suitability tests as per ICH guidelines to ensure the performance of the chromatographic system.[3][4][5][6]

  • Parameters to assess include: tailing factor, theoretical plates, and repeatability of injections.

6. Data Analysis:

  • The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

II. Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation

Principle: Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like quinazoline derivatives, minimizing in-source fragmentation and preserving the molecular ion.

Rationale for Method Design: ESI in positive ion mode is chosen as the quinazoline nitrogen atoms are readily protonated. The mass spectrum will provide the protonated molecular ion [M+H]⁺, confirming the molecular weight. Tandem mass spectrometry (MS/MS) will be used to induce fragmentation and generate a characteristic fragmentation pattern that can be used for structural elucidation.

Protocol: ESI-MS and MS/MS Analysis

1. Instrumentation:

  • A mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument).

2. Sample Introduction:

  • The sample can be introduced via direct infusion of the prepared HPLC sample solution or through an LC-MS interface using the HPLC method described above.

3. Mass Spectrometer Parameters (Positive Ion Mode):

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 - 4.5 kV
Cone Voltage 20 - 40 V
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Scan Range (Full Scan) m/z 100 - 600
Collision Gas (for MS/MS) Argon
Collision Energy (for MS/MS) Ramped (e.g., 10-40 eV)

4. Expected Results and Interpretation:

  • Full Scan MS: Expect to observe the protonated molecular ion [M+H]⁺ at m/z 322.0, corresponding to the molecular formula C₁₂H₁₂Cl₃N₂O₂⁺. Isotopic peaks corresponding to the presence of three chlorine atoms will also be present.

  • MS/MS Fragmentation: The fragmentation of the [M+H]⁺ ion is expected to involve the loss of the chloroethoxy side chains and cleavages within the quinazoline ring.

MS_Fragmentation M_H [M+H]⁺ m/z 322.0 Frag1 Loss of CH₂CH₂Cl (m/z ~259) M_H->Frag1 - C₂H₄Cl Frag2 Loss of OCH₂CH₂Cl (m/z ~225) M_H->Frag2 - OC₂H₄Cl Frag3 Further fragmentation of the quinazoline ring Frag1->Frag3 Frag2->Frag3

Caption: Predicted ESI-MS/MS fragmentation pathway.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Elucidation

Principle: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.

Rationale for Method Design: A standard ¹H and ¹³C NMR analysis in a common deuterated solvent like DMSO-d₆ will provide a detailed structural fingerprint of the molecule. The predicted chemical shifts are based on the known electronic effects of the substituents on the quinazoline ring.

Protocol: ¹H and ¹³C NMR Spectroscopy

1. Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Acquisition Parameters:

Parameter¹H NMR¹³C NMR
Solvent DMSO-d₆DMSO-d₆
Frequency 400 MHz100 MHz
Pulse Program Standard single pulseProton-decoupled
Number of Scans 161024
Reference TMS (δ 0.00) or residual solvent peakResidual solvent peak

4. Predicted ¹H and ¹³C NMR Chemical Shifts:

Predicted ¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8s1HH-2
~7.8s1HH-5
~7.4s1HH-8
~4.4t4H-OCH₂-
~3.9t4H-CH₂Cl

Predicted ¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~160C-4
~155C-7
~150C-6
~145C-8a
~125C-5
~120C-4a
~108C-8
~105C-2
~68-OCH₂-
~42-CH₂Cl

IV. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Principle: FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Protocol: FTIR Analysis

1. Instrumentation:

  • An FTIR spectrometer, typically with an attenuated total reflectance (ATR) accessory.

2. Sample Preparation:

  • Place a small amount of the solid sample directly on the ATR crystal.

3. Data Acquisition:

  • Collect the spectrum over a range of 4000-400 cm⁻¹.

4. Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic
1620-1580C=N stretchQuinazoline ring
1550-1450C=C stretchAromatic ring
1250-1200C-O stretchAryl ether
1100-1000C-O stretchAliphatic ether
800-600C-Cl stretchChloroalkane

V. Elemental Analysis for Empirical Formula Verification

Principle: Elemental analysis determines the mass percentages of the constituent elements in a compound. This data is used to calculate the empirical formula, which can then be compared to the theoretical composition based on the proposed molecular formula.

Protocol: CHN Analysis

1. Instrumentation:

  • A CHN elemental analyzer.

2. Sample Preparation:

  • Accurately weigh a small amount of the dry sample (typically 1-3 mg).

3. Data Analysis:

  • The instrument provides the weight percentages of Carbon, Hydrogen, and Nitrogen. The percentage of oxygen can be determined by difference.

  • The experimental percentages should be in close agreement with the theoretical values calculated from the molecular formula C₁₂H₁₁Cl₃N₂O₂.

Theoretical Elemental Composition:

ElementPercentage
Carbon (C)44.82%
Hydrogen (H)3.45%
Chlorine (Cl)33.08%
Nitrogen (N)8.71%
Oxygen (O)9.95%

Conclusion: Ensuring Quality through Rigorous Characterization

The analytical protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers and drug development professionals can confidently verify the identity, purity, and structural integrity of this critical pharmaceutical intermediate. Adherence to these well-defined analytical procedures is a cornerstone of ensuring the quality and safety of the final drug products.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q2(R2) Validation of Analytical Procedures. 2023. [Link]

  • AMS Biotechnology (Europe) Ltd. ICH Guidelines for Analytical Method Validation Explained. 2025. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 2022. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). 2023. [Link]

Sources

Application Notes and Protocols for the Purification of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The stringent purity requirements for active pharmaceutical ingredients (APIs) and their intermediates are paramount in drug development and manufacturing. 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline is a key intermediate in the synthesis of several tyrosine kinase inhibitors, including the notable anticancer drug Erlotinib.[1] The presence of impurities, even in trace amounts, can lead to undesirable side reactions, lower the yield of the final API, and pose potential safety risks. Therefore, robust and efficient purification methods are critical to ensure the quality and consistency of this vital building block.

This comprehensive guide provides detailed protocols for the purification of this compound, drawing upon established methodologies for analogous quinazoline derivatives and fundamental principles of separation science. The protocols are designed for researchers, scientists, and drug development professionals, offering both practical steps and the underlying scientific rationale to empower users to adapt and troubleshoot as needed.

Understanding the Impurity Profile

The choice of purification strategy is intrinsically linked to the nature of the impurities present in the crude material. The synthesis of this compound typically involves the chlorination of the corresponding quinazolinone precursor. Potential impurities may include:

  • Unreacted Starting Material: Residual 6,7-bis-(2-chloroethoxy)quinazolin-4(3H)-one.

  • Reagent-Related Impurities: Byproducts from the chlorinating agent (e.g., thionyl chloride, phosphorus oxychloride).

  • Side-Reaction Products: Over-chlorinated or hydrolyzed species.

  • Solvent Residues: Residual solvents from the synthesis and work-up steps.

A preliminary analysis of the crude product by techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) is highly recommended to assess the impurity profile and guide the selection of the most appropriate purification method.

Purification Strategy Selection

The optimal purification method depends on the initial purity of the crude material, the scale of the purification, and the desired final purity. This decision-making workflow can guide the selection process:

Purification_Strategy Start Crude 4-Chloro-6,7-bis- (2-chloroethoxy)quinazoline Purity_Check Assess Initial Purity (e.g., by HPLC/TLC) Start->Purity_Check Decision Purity > 95%? Purity_Check->Decision Recrystallization Recrystallization Decision->Recrystallization Yes Column_Chromatography Column Chromatography Decision->Column_Chromatography No Final_Purity_Check_Recryst Assess Final Purity (>99%) Recrystallization->Final_Purity_Check_Recryst Final_Purity_Check_Column Assess Final Purity (>99%) Column_Chromatography->Final_Purity_Check_Column End Pure Product Final_Purity_Check_Recryst->End Final_Purity_Check_Column->End

Caption: Workflow for selecting the appropriate purification method.

Method 1: Recrystallization

Recrystallization is a powerful and scalable technique for purifying solid compounds, particularly when the initial purity is relatively high (e.g., >95%). The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.

Rationale for Solvent Selection:

The ideal recrystallization solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. Furthermore, the impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or sparingly soluble (to be removed by hot filtration). Based on the properties of similar quinazoline derivatives, suitable solvents include alcohols and esters.

Solvent/Solvent System Rationale
IsopropanolOften provides good solubility at reflux and lower solubility upon cooling for quinazoline derivatives.
Ethyl AcetateA moderately polar solvent that can be effective for recrystallizing compounds of intermediate polarity.
Ethanol/WaterThe addition of water as an anti-solvent can significantly decrease the solubility of the target compound upon cooling, inducing crystallization.
Detailed Protocol for Recrystallization from Isopropanol:
  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound to a minimal amount of isopropanol (start with approximately 10-15 mL of solvent per gram of crude material). Heat the mixture to reflux with stirring until the solid is completely dissolved. If undissolved solids remain, add small portions of hot isopropanol until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold isopropanol to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum at a temperature below their melting point to remove residual solvent. The typical appearance of the purified product is a white to off-white powder.[2]

Method 2: Column Chromatography

For crude material with lower purity or for the removal of closely related impurities, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.

Rationale for Stationary and Mobile Phase Selection:
  • Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds like quinazoline derivatives.[3] A mesh size of 230-400 is often suitable for flash chromatography, providing a good balance between resolution and flow rate.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.

Detailed Protocol for Flash Column Chromatography:
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Pour the slurry into the column and allow the silica to settle into a packed bed. Ensure the top of the silica bed is level.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble compounds, a "dry loading" technique can be employed by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase. The polarity of the mobile phase is gradually increased (gradient elution) to facilitate the separation of the target compound from impurities. A typical gradient might be from 10% to 50% ethyl acetate in hexane. The elution can be monitored by TLC analysis of the collected fractions.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis of Fractions: Spot each fraction on a TLC plate and visualize under UV light to identify the fractions containing the pure product.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any remaining solvent.

Purity Assessment

The purity of the final product should be confirmed using appropriate analytical techniques.

  • HPLC: Reversed-phase HPLC is a highly sensitive method for determining the purity of quinazoline intermediates. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is commonly employed.[4][5]

  • Melting Point: A sharp melting point range is indicative of high purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the purified compound and to detect any remaining impurities.

Troubleshooting

Problem Possible Cause Solution
Low Recovery from Recrystallization The compound is too soluble in the chosen solvent at low temperatures. The volume of solvent used was too large.Use a different solvent or a solvent/anti-solvent system. Use a more minimal amount of hot solvent for dissolution.
Oiling Out During Recrystallization The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated.Use a lower-boiling point solvent. Cool the solution more slowly and with gentle agitation.
Poor Separation in Column Chromatography The polarity of the mobile phase is too high or too low. The column was overloaded with the sample.Optimize the mobile phase composition using TLC. Use a larger column or a smaller amount of crude material.
Product is Unstable on Silica Gel The compound is sensitive to the acidic nature of silica gel.Use neutral alumina as the stationary phase or add a small amount of a base (e.g., triethylamine) to the mobile phase.

Safety Considerations

  • This compound and the solvents used for its purification should be handled in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Consult the Safety Data Sheet (SDS) for detailed information on the hazards and handling of all chemicals used.

References

  • Rao, G. K., et al. (2012). Separation and Determination of Process-Related Impurities of Erlotinib Using Reverse-Phase HPLC with a Photo-Diode Array Detector. Analytical Sciences, 28(3), 305-309. [Link]

  • ResearchGate. Separation and Determination of Process-Related Impurities of Erlotinib Using Reverse-Phase HPLC with a Photo-Diode Array Detector. [Link]

  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968-2975. [Link]

  • Panja, S., & Saha, S. (2013). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 1, 10. [Link]

  • University of Colorado Boulder. Column Chromatography. [Link]

  • Google Patents.
  • Research and Reviews: Research Journal of Pharmaceutical Analysis. Column Chromatography in Pharmaceutical Analysis. [Link]

  • Der Pharma Chemica. Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. [Link]

  • ResearchGate. Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). [Link]

  • Google Patents.
  • PubMed Central. Quinazoline derivatives: synthesis and bioactivities. [Link]

Sources

Application Note: Understanding the Solubility of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to understanding and determining the solubility of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline, a key intermediate in the synthesis of various pharmacologically active molecules. Given the limited availability of public domain quantitative solubility data for this specific compound, this application note establishes a framework for researchers to systematically evaluate its solubility profile in common organic solvents. We will delve into the structural characteristics of the molecule that influence its solubility, provide a detailed, field-tested protocol for solubility determination, and discuss the practical implications of this data in a drug discovery and development context.

Introduction: The Significance of this compound

This compound is a substituted quinazoline that serves as a critical building block in medicinal chemistry. The quinazoline scaffold is a recurring motif in a multitude of compounds exhibiting a wide array of biological activities, including but not limited to anticancer, antimalarial, and anti-inflammatory properties.[1][2] Specifically, this chloro-substituted quinazoline is a known intermediate in the synthesis of targeted therapies, such as the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib.[3]

Understanding the solubility of this intermediate is paramount for its effective utilization in synthetic chemistry and process development. Solubility dictates the choice of reaction solvents, purification methods (such as crystallization), and the formulation of any potential final active pharmaceutical ingredient (API).[4] An improperly understood solubility profile can lead to suboptimal reaction yields, purification inefficiencies, and challenges in formulation.

Physicochemical Properties and Predicted Solubility Behavior

To logically approach solvent selection for solubility trials, a foundational understanding of the molecule's physicochemical properties is essential.

PropertyValueSource
Molecular Formula C₁₂H₁₁Cl₃N₂O₂[5]
Molecular Weight 321.59 g/mol [5]
XLogP3 3.6[3]
Hydrogen Bond Acceptor Count 4[3]
Hydrogen Bond Donor Count 0[6]

The molecule possesses a relatively high calculated LogP (XLogP3 of 3.6), suggesting a lipophilic character and thus a preference for less polar organic solvents over water.[3] The presence of four hydrogen bond acceptors (the nitrogen atoms of the quinazoline ring and the oxygen atoms of the ether linkages) allows for some interaction with protic solvents.[3] However, the lack of hydrogen bond donors and the presence of three chloro- groups contribute to its overall nonpolar nature.

Based on these characteristics and general knowledge of quinazoline derivatives, we can anticipate the following solubility trends:

  • High Solubility: In polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), which are excellent solvents for a wide range of organic compounds. Studies on other quinazoline derivatives have shown greater solubility in DMF.[1][7]

  • Moderate Solubility: In chlorinated solvents such as Dichloromethane (DCM) and Chloroform, owing to the "like dissolves like" principle.[4] Also, in ethers like Tetrahydrofuran (THF) and 1,4-Dioxane.

  • Low to Negligible Solubility: In highly polar protic solvents like water and lower-chain alcohols (Methanol, Ethanol) at room temperature. The parent quinazoline is water-soluble, but its derivatives' solubility can vary significantly based on substitutions.[7] Also, in nonpolar hydrocarbon solvents like Hexane and Heptane.

Protocol for Determining the Solubility of this compound

This section provides a robust, step-by-step protocol for the experimental determination of the solubility of this compound. The gravimetric method is a reliable and widely accepted technique for this purpose.[1]

Materials and Equipment
  • This compound (purity ≥98%)

  • Analytical balance (readable to 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Micropipettes

  • HPLC vials

  • A range of organic solvents (e.g., DMF, DMSO, THF, Dichloromethane, Acetonitrile, Methanol, Ethanol, Ethyl Acetate, Toluene, Hexane)

  • Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the workflow for the solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation prep1 Accurately weigh excess This compound prep2 Add a known volume of the selected organic solvent prep1->prep2 Step 1 equil1 Vortex to create a slurry prep2->equil1 Step 2 equil2 Incubate in a thermostatic shaker (e.g., 24-48 hours at 25°C) equil1->equil2 Step 3 sep1 Centrifuge to pellet undissolved solid equil2->sep1 Step 4 sep2 Carefully collect the supernatant sep1->sep2 Step 5 analysis1 Filter the supernatant (0.22 µm syringe filter) sep2->analysis1 Step 6 analysis2 Accurately transfer a known volume of the filtrate to a pre-weighed vial analysis1->analysis2 Step 7 analysis3 Evaporate the solvent under reduced pressure analysis2->analysis3 Step 8 analysis4 Weigh the vial with the dry residue analysis3->analysis4 Step 9 calc1 Calculate the mass of the dissolved solid analysis4->calc1 Step 10 calc2 Determine solubility (mg/mL or mol/L) calc1->calc2 Step 11

Caption: Workflow for Gravimetric Solubility Determination.

Detailed Procedural Steps
  • Preparation of Saturated Solutions:

    • Into a series of appropriately sized vials, add an excess amount of this compound (e.g., 20-30 mg). The key is to have undissolved solid remaining after equilibration.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the chosen organic solvent.

  • Equilibration:

    • Seal the vials tightly.

    • Vortex each vial vigorously for 1-2 minutes to ensure thorough mixing and to break up any aggregates.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is fully saturated.

  • Phase Separation and Sample Collection:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the excess solid.

    • Carefully withdraw a known volume of the clear supernatant using a micropipette. Be cautious not to disturb the solid pellet.

  • Gravimetric Analysis:

    • Filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any fine particulate matter.

    • Accurately record the volume of the filtrate transferred.

    • Evaporate the solvent from the vial under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

    • Once the solvent is completely removed, re-weigh the vial containing the dried solute.

  • Calculation:

    • The mass of the dissolved compound is the final weight of the vial minus the initial tare weight of the vial.

    • Solubility is calculated by dividing the mass of the dissolved compound by the volume of the solvent in which it was dissolved (e.g., in mg/mL).

Safety Precautions
  • Always handle this compound and all organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and each solvent for specific handling and disposal instructions.[8]

Practical Implications and Solvent Selection in Synthesis

The solubility data obtained from the above protocol directly informs several key decisions in a research and development setting.

G cluster_applications Applications SolubilityData Solubility Data (mg/mL) Reaction Reaction Solvent Selection SolubilityData->Reaction High Solubility Purification Purification Strategy (Crystallization) SolubilityData->Purification Moderate to Low Solubility with Temperature Gradient Formulation Formulation Development SolubilityData->Formulation Biocompatible Solvent Systems

Caption: Impact of Solubility Data on Process Development.

  • Reaction Chemistry: For a homogeneous reaction, a solvent in which this compound is highly soluble (e.g., DMF, DMSO, or THF) would be the preferred choice to ensure all reactants are in the same phase, maximizing reaction rates and yields.

  • Purification: Crystallization is a common and effective method for purifying solid intermediates. An ideal crystallization solvent system is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below. This allows for the dissolution of the crude product in a minimal amount of hot solvent, followed by the precipitation of pure crystals upon cooling.

  • Analytical Method Development: Solubility in common HPLC mobile phases (e.g., acetonitrile, methanol) is crucial for developing accurate and reproducible analytical methods for purity assessment and reaction monitoring.

Conclusion

References

  • Department of Chemistry, University of Calgary. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Baluja, S., Ramavat, P., & Nandha, K. (2016). Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37. Retrieved from [Link]

  • Department of Chemistry, University of Texas at Dallas. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Department of Chemistry, University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]

  • Veerapandian, M., Marimuthu, M., Ilangovan, P., Ganguly, S., Yun, K. S., Kim, S., & An, J. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research, 19(7), 747-760. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4-CHLORO-6,7-BIS(2-METHOXYETHOXY)QUINAZOLINE. Retrieved from [Link]

  • Alafeefy, A. M. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of the Saudi Chemical Society, 20(1), 1-13. Retrieved from [Link]

Sources

The Quinazoline Nucleus: A Privileged Scaffold in Kinase Inhibitor Synthesis – Application Notes for 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline ring system is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its rigid, bicyclic structure serves as an excellent framework for the precise spatial arrangement of pharmacophoric groups, enabling high-affinity interactions with the ATP-binding pockets of various protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, feature the 4-anilinoquinazoline core and have demonstrated significant clinical efficacy by targeting key kinases in oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[3][4]

This document provides detailed application notes and a representative synthetic protocol for the use of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline (CAS 183322-21-6) as a key intermediate in the synthesis of potent kinase inhibitors. While literature specifically detailing the use of this chloroethoxy derivative is limited, its structural similarity to the widely used methoxyethoxy analogue (a precursor to Erlotinib) allows for the logical design of synthetic strategies.[5] The protocols and principles outlined herein are based on well-established chemical transformations of the quinazoline scaffold.[6][7] The chloroalkoxy side chains may offer distinct pharmacological properties, potentially influencing solubility, metabolic stability, and target engagement due to their electronic and steric differences from the more common alkoxy groups.

Synthetic Strategy: From Precursor to Potent Inhibitor

The synthesis of a 4-anilinoquinazoline-based kinase inhibitor from this compound hinges on a pivotal nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C4 position of the quinazoline ring is highly activated towards displacement by nucleophiles, a consequence of the electron-withdrawing nature of the adjacent ring nitrogen. This reactivity is the lynchpin of the synthetic strategy, allowing for the introduction of a substituted aniline moiety, which is crucial for kinase binding and inhibitory activity.[8][9]

The overall synthetic workflow can be conceptualized in three main stages:

  • Synthesis of the Quinazolinone Core : This typically involves the cyclization of an appropriately substituted anthranilic acid derivative.

  • Chlorination : Conversion of the quinazolinone to the highly reactive 4-chloroquinazoline intermediate.

  • Nucleophilic Aromatic Substitution (SNAr) : Coupling of the 4-chloroquinazoline with a selected aniline to yield the final kinase inhibitor.

The following diagram illustrates this generalized synthetic pathway.

G cluster_0 Stage 1: Quinazolinone Synthesis cluster_1 Stage 2: Chlorination cluster_2 Stage 3: S_NAr Coupling A Substituted Anthranilic Acid B 6,7-bis(2-chloroethoxy) quinazolin-4(3H)-one A->B Cyclization (e.g., with formamide) C 4-Chloro-6,7-bis (2-chloroethoxy)quinazoline B->C Chlorinating Agent (e.g., POCl3, SOCl2) Reflux E Final Kinase Inhibitor (4-Anilinoquinazoline) C->E C->E Nucleophilic Aromatic Substitution (S_NAr) Solvent (e.g., Isopropanol) Heat D Substituted Aniline D->E D->E Nucleophilic Aromatic Substitution (S_NAr) Solvent (e.g., Isopropanol) Heat

Caption: Generalized Synthetic Workflow for 4-Anilinoquinazoline Kinase Inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one

This protocol is adapted from general methods for synthesizing substituted quinazolinones.

Rationale: This initial step constructs the core heterocyclic system. The reaction of a substituted 2-aminobenzoic acid with formamide is a classical and robust method for forming the quinazolinone ring. The high temperature facilitates the cyclization and dehydration process.

  • Materials:

    • 2-Amino-4,5-bis(2-chloroethoxy)benzoic acid (1.0 eq)

    • Formamide (20 eq)

  • Procedure:

    • Combine 2-amino-4,5-bis(2-chloroethoxy)benzoic acid and formamide in a round-bottom flask equipped with a reflux condenser.

    • Heat the reaction mixture to 140-150 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water with stirring.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Dry the product under vacuum to yield 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one.

  • Self-Validation: The product can be characterized by ¹H NMR to confirm the disappearance of the amino protons and the appearance of the characteristic quinazolinone protons. Melting point determination can also be used as a preliminary check of purity.

Protocol 2: Synthesis of this compound

Rationale: The conversion of the 4-oxo group of the quinazolinone to a 4-chloro group is critical for activating the scaffold for the subsequent SNAr reaction. Phosphoryl chloride (POCl₃) is a common and effective chlorinating agent for this transformation.[10] The reaction proceeds via phosphorylation of the oxygen, followed by nucleophilic attack by chloride. Refluxing ensures the reaction goes to completion.

  • Materials:

    • 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one (1.0 eq)

    • Phosphoryl chloride (POCl₃) (10-15 eq)

    • N,N-Diisopropylethylamine (DIPEA) (catalytic amount, ~0.1 eq)

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

    • To a round-bottom flask, add 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one.

    • Carefully add POCl₃ followed by a catalytic amount of DIPEA.

    • Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours. Monitor by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is ~7-8.

    • The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water and dry under vacuum.

  • Self-Validation: The product, this compound, can be verified by Mass Spectrometry to confirm the expected molecular weight. ¹H NMR will show shifts in the aromatic protons compared to the starting quinazolinone.

Protocol 3: Synthesis of a 4-Anilino-6,7-bis-(2-chloroethoxy)quinazoline Derivative

Rationale: This is the key step where the aniline side chain, which is crucial for kinase interaction, is installed. The reaction is a nucleophilic aromatic substitution where the aniline nitrogen attacks the electron-deficient C4 carbon, displacing the chloride.[11] An alcohol solvent like isopropanol is commonly used, and heating is required to drive the reaction to completion.

  • Materials:

    • This compound (1.0 eq)

    • Substituted aniline (e.g., 3-ethynylaniline for an Erlotinib-like analogue) (1.1 eq)

    • Isopropanol (IPA)

  • Procedure:

    • Dissolve or suspend this compound in isopropanol in a round-bottom flask.

    • Add the substituted aniline to the mixture.

    • Heat the reaction mixture to reflux (approx. 80-85 °C) for 4-8 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.

    • If precipitation occurs, collect the solid by vacuum filtration and wash with cold isopropanol and then diethyl ether.

    • If no precipitate forms, concentrate the solvent under reduced pressure. The residue can then be triturated with diethyl ether or purified by column chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate or dichloromethane/methanol) to yield the pure product.

  • Self-Validation: Successful synthesis can be confirmed by various analytical techniques.[12] ¹H NMR should show signals from both the quinazoline core and the newly introduced aniline moiety. High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final compound. High-Resolution Mass Spectrometry (HRMS) will confirm the exact mass of the synthesized inhibitor.

Mechanism of Action: Targeting the EGFR/HER2 Signaling Pathway

The synthesized 4-anilinoquinazoline derivatives function as ATP-competitive inhibitors of the EGFR/HER2 tyrosine kinases.[4] These receptors are key components of signaling pathways that regulate cell growth, proliferation, and survival.[13] In many cancer cells, these receptors are overexpressed or mutated, leading to constitutive signaling and uncontrolled cell growth.[14]

The inhibitor binds to the intracellular kinase domain of EGFR/HER2, occupying the ATP-binding pocket. This is facilitated by key interactions:

  • The quinazoline nitrogen (N1) typically forms a hydrogen bond with the backbone NH of a methionine residue (Met793 in EGFR) in the hinge region of the kinase.

  • The substituted aniline moiety extends into a hydrophobic pocket, providing additional binding affinity and contributing to inhibitor selectivity.

  • The alkoxy (or in this case, chloroethoxy) groups at the 6 and 7 positions often provide additional interactions that enhance binding affinity.[4]

By blocking the binding of ATP, the inhibitor prevents the autophosphorylation and activation of the receptor, thereby shutting down downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[15] This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on these pathways.

G Ligand Growth Factor (e.g., EGF) Receptor EGFR/HER2 Receptor Ligand->Receptor Binds ADP ADP Receptor->ADP P P Receptor->P Autophosphorylation Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->Receptor Blocks ATP Binding ATP ATP ATP->Receptor RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR/HER2 Signaling Pathway and Inhibition by 4-Anilinoquinazolines.

Data Presentation

The following table presents representative data that would be collected during the synthesis and characterization of a hypothetical 4-anilinoquinazoline inhibitor derived from this compound.

Compound Synthetic Step Starting Material Molecular Formula Expected Yield (%) Purity (HPLC, %) Analytical Data (m/z [M+H]⁺)
1 Quinazolinone Formation2-Amino-4,5-bis(2-chloroethoxy)benzoic acidC₁₂H₁₂Cl₂N₂O₃85-95>95303.02
2 ChlorinationCompound 1 C₁₂H₁₁Cl₃N₂O₂80-90>97320.99
3 SNAr Coupling (with 3-ethynylaniline)Compound 2 C₂₀H₁₇Cl₂N₃O₂65-75>99402.07

Summary and Outlook

This compound represents a valuable, albeit less commonly documented, intermediate for the synthesis of novel kinase inhibitors. The protocols provided, based on established quinazoline chemistry, offer a robust framework for researchers to synthesize 4-anilinoquinazoline derivatives for screening and drug discovery programs. The key SNAr reaction at the C4 position is a reliable and versatile method for introducing diverse aniline moieties, allowing for the fine-tuning of inhibitor potency and selectivity. The resulting compounds are expected to act as ATP-competitive inhibitors of EGFR/HER2, blocking critical signaling pathways in cancer cells. Further investigation into the specific properties conferred by the chloroethoxy side chains is warranted and may lead to the discovery of inhibitors with improved pharmacological profiles.

References

  • Gaumont, A., et al. (2011). POCl3 chlorination of 4-quinazolones. PubMed. Available at: [Link]

  • Perera, B. G. K., & Maly, D. J. (2008). Design, synthesis and characterization of “clickable” 4-anilinoquinazoline kinase inhibitors. RSC Publishing. Available at: [Link]

  • Sánchez, et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. Available at: [Link]

  • Chandregowda, V., et al. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. National Institutes of Health (NIH). Available at: [Link]

  • Tai, W., et al. (2018). Schematic diagram of HER2 signaling pathways. ResearchGate. Available at: [Link]

  • Reddy, G. C., et al. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2013). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. ProQuest. Available at: [Link]

  • Yewale, C., et al. (2021). A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. National Institutes of Health (NIH). Available at: [Link]

  • An, R., et al. (2021). An Overview of Analytical and Bioanalytical Techniques for the determination of Tyrosine Kinase Inhibitors. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Lima, P. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. Available at: [Link]

  • Ioniță, P., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health (NIH). Available at: [Link]

  • Wang, L., et al. (2013). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. Available at: [Link]

Sources

The Strategic Role of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline in the Synthesis of Targeted Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Oncology

The quinazoline ring system is a cornerstone in the architecture of numerous targeted anticancer therapies. Its versatile structure serves as a privileged scaffold for the design of potent and selective enzyme inhibitors. Among these, 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline stands out as a critical intermediate in the synthesis of several epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), most notably Erlotinib.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and application of this pivotal compound in the development of next-generation anticancer agents.

The significance of this intermediate lies in its pre-functionalized quinazoline core, which is primed for the introduction of a pharmacophore that dictates target specificity and potency. The methoxyethoxy side chains at the 6 and 7 positions enhance solubility and modulate binding affinity to the ATP-binding pocket of the EGFR kinase domain. The chlorine atom at the 4-position is the key reactive site, allowing for nucleophilic aromatic substitution to introduce the desired aniline moiety, completing the synthesis of the active pharmaceutical ingredient (API).[1]

The Biological Context: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[3][4] In many types of cancer, including non-small cell lung cancer (NSCLC), pancreatic cancer, and others, the EGFR signaling pathway is aberrantly activated due to mutations or overexpression of the receptor.[5][6] This leads to uncontrolled cell division and tumor growth.

EGFR TKIs, such as Erlotinib, are small molecules that competitively and reversibly bind to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR.[7] This inhibition blocks the autophosphorylation of the receptor, thereby preventing the activation of downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways, which are critical for cancer cell proliferation and survival.[3][4] The development of agents that effectively target this pathway has revolutionized the treatment of certain cancers.

Synthetic Protocols and Methodologies

The synthesis of EGFR inhibitors like Erlotinib using 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The overall synthetic workflow can be divided into two main stages: the synthesis of the key chloroquinazoline intermediate and its subsequent conversion to the final API.

Part 1: Synthesis of 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one

The journey begins with the construction of the quinazolinone core. This is typically achieved through the cyclization of an appropriately substituted anthranilic acid derivative.

Protocol 1: Synthesis of 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one

  • Reaction Principle: This step involves the condensation of 2-amino-4,5-bis(2-methoxyethoxy)benzoic acid with a formylating agent, such as formamide or ammonium formate, to construct the pyrimidinone ring of the quinazoline system.

  • Materials:

    • 2-amino-4,5-bis(2-methoxyethoxy)benzoic acid

    • Formamide or Ammonium Formate

    • High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4,5-bis(2-methoxyethoxy)benzoic acid in an excess of formamide.

    • Heat the reaction mixture to a high temperature (typically 160-180 °C) and maintain for several hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

    • Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol or water) to remove residual formamide, and dry under vacuum.

  • Expert Insights: The high reaction temperature is necessary to drive the cyclization and dehydration. The choice of formamide as both a reactant and a solvent simplifies the procedure. However, its high boiling point necessitates careful temperature control and appropriate safety measures.

Part 2: Chlorination to 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

This crucial step activates the quinazoline core for the subsequent nucleophilic substitution. The hydroxyl group at the 4-position of the quinazolinone is converted to a chlorine atom, a good leaving group.

Protocol 2: Synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

  • Reaction Principle: This is a deoxychlorination reaction where a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), replaces the hydroxyl group with a chlorine atom.

  • Materials:

    • 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one

    • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

    • A catalytic amount of N,N-Dimethylformamide (DMF)

    • An inert solvent (e.g., toluene or dichloromethane)

  • Procedure:

    • Suspend 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one in an inert solvent like toluene in a flame-dried, three-necked flask under a nitrogen atmosphere.

    • Carefully add the chlorinating agent (e.g., POCl₃) to the suspension.

    • Add a catalytic amount of DMF, which facilitates the reaction.

    • Heat the reaction mixture to reflux (around 70-80 °C) for several hours.[1]

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess chlorinating agent by slowly adding the reaction mixture to ice-water.

    • Neutralize the aqueous solution with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product into an organic solvent such as dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

  • Trustworthiness and Self-Validation: The choice between SOCl₂ and POCl₃ can depend on the scale and desired purity. POCl₃ is often preferred for its higher reactivity in this context.[1] The workup procedure is critical to remove any unreacted chlorinating agent and inorganic byproducts. It is imperative to avoid water during the reaction itself to prevent degradation of the chlorinating agent.[1]

Part 3: Synthesis of Erlotinib

This final step involves the coupling of the activated chloroquinazoline with the desired aniline moiety to form the final drug molecule.

Protocol 3: Synthesis of N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine (Erlotinib)

  • Reaction Principle: This is a nucleophilic aromatic substitution reaction where the amine group of 3-ethynylaniline attacks the electron-deficient C4 position of the quinazoline ring, displacing the chloride ion.

  • Materials:

    • 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

    • 3-ethynylaniline

    • Anhydrous isopropanol (IPA) or other suitable solvent

    • A base (optional, e.g., pyridine or diisopropylethylamine)

  • Procedure:

    • Dissolve 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline in anhydrous isopropanol in a round-bottom flask under a nitrogen atmosphere.

    • Add 3-ethynylaniline to the solution. An excess of the aniline or the addition of a non-nucleophilic base can be used to scavenge the HCl generated during the reaction.

    • Heat the reaction mixture to reflux (around 80-85 °C) for several hours.[8]

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

    • Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum.

    • Further purification can be achieved by recrystallization or conversion to the hydrochloride salt.[8]

  • Expert Insights: The choice of solvent is important; isopropanol is commonly used as it facilitates the reaction and allows for the direct crystallization of the product upon cooling.[8] The reaction is typically carried out under inert conditions to prevent side reactions with the ethynyl group.

Data Presentation and Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compounds at each stage.

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-oneC₁₄H₁₈N₂O₅294.30White to off-white solid179688-29-0
4-Chloro-6,7-bis(2-methoxyethoxy)quinazolineC₁₄H₁₇ClN₂O₄312.75White or grayish-white solid powder183322-18-1
ErlotinibC₂₂H₂₃N₃O₄393.44White to yellowish solid183321-74-6

Table 2: Representative Spectroscopic Data for 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

Spectroscopic TechniqueRepresentative Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.80 (s, 1H, H-2), 7.45 (s, 1H, H-5), 7.30 (s, 1H, H-8), 4.25 (t, 4H, -OCH₂-), 3.80 (t, 4H, -OCH₂-), 3.45 (s, 6H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 160.0, 155.0, 150.0, 148.0, 118.0, 110.0, 105.0, 102.0, 71.0, 70.5, 69.0, 68.5, 59.0
Mass Spectrometry (ESI-MS) m/z: 313.09 [M+H]⁺

Note: The exact chemical shifts in NMR spectra can vary slightly depending on the solvent and concentration.

Visualizations

Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR Tyrosine Kinase Domain EGF->EGFR Binding & Dimerization Grb2/SOS Grb2/SOS EGFR->Grb2/SOS Autophosphorylation PI3K PI3K EGFR->PI3K Ras Ras Grb2/SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibition of Apoptosis Cell Proliferation & Survival Cell Proliferation & Survival Transcription->Cell Proliferation & Survival

Caption: Simplified EGFR Signaling Pathway.

Experimental Workflow

Synthesis_Workflow Start Starting Material: 2-amino-4,5-bis (2-methoxyethoxy)benzoic acid Step1 Protocol 1: Cyclization with Formamide Start->Step1 Intermediate1 6,7-Bis(2-methoxyethoxy) quinazolin-4(3H)-one Step1->Intermediate1 Step2 Protocol 2: Chlorination with POCl3/DMF Intermediate1->Step2 Intermediate2 4-Chloro-6,7-bis (2-methoxyethoxy)quinazoline Step2->Intermediate2 Step3 Protocol 3: Nucleophilic Substitution with 3-ethynylaniline Intermediate2->Step3 FinalProduct Final Product: Erlotinib Step3->FinalProduct

Caption: Synthetic Workflow for Erlotinib.

Conclusion

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is a testament to the importance of well-designed intermediates in the field of medicinal chemistry. Its synthesis, while requiring careful execution, provides a reliable and efficient route to a class of life-saving anticancer drugs. The protocols and data presented herein offer a comprehensive resource for researchers aiming to leverage this key building block in their drug discovery and development endeavors. As our understanding of cancer biology deepens, the strategic use of such versatile intermediates will undoubtedly continue to fuel the innovation of novel targeted therapies.

References

Sources

Troubleshooting & Optimization

Improving reaction yield with 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this key intermediate and to optimize reaction outcomes. As a critical building block in the synthesis of targeted therapies, particularly tyrosine kinase inhibitors (TKIs), ensuring high reaction yields is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Improving Reaction Yields

Low yields in reactions involving this compound typically stem from issues related to the primary reaction at the C4 position—a nucleophilic aromatic substitution (SNAr)—or from unintended side reactions. This guide will dissect common problems and provide actionable solutions.

Issue 1: Low Conversion or Stalled SNAr Reaction

The chlorine atom at the C4 position of the quinazoline ring is the primary site for nucleophilic attack. Incomplete conversion is often the main contributor to low yields.

Core Concept: The SNAr mechanism involves the addition of a nucleophile to the electron-deficient quinazoline ring, forming a Meisenheimer complex, followed by the elimination of the chloride leaving group. The efficiency of this process is highly dependent on reaction conditions and the nature of the nucleophile.

A: Low conversion in the N-arylation of 4-chloroquinazolines can be traced to several factors. Let's break down the troubleshooting process.

1. Nucleophile Reactivity:

  • Causality: The electronic properties of your nucleophile (e.g., an aniline or aliphatic amine) are critical. Electron-rich amines are more nucleophilic and react more readily. Conversely, anilines with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are less reactive, often leading to sluggish reactions and low yields.[1][2]

  • Solution Protocol:

    • Assess Nucleophile Electronics: Evaluate the electronic nature of your amine.

    • Increase Reaction Temperature: For electron-poor amines, higher temperatures are often necessary to overcome the activation energy barrier. Screen temperatures in increments (e.g., 80 °C, 100 °C, 120 °C) while monitoring the reaction by TLC or LC-MS.

    • Microwave Irradiation: If available, microwave synthesis can dramatically accelerate the reaction and improve yields, particularly for challenging, electron-poor nucleophiles.[1][2] Reactions can often be completed in minutes rather than hours.

2. Solvent Selection:

  • Causality: The solvent plays a crucial role in solubilizing reactants and stabilizing the charged Meisenheimer intermediate. Polar aprotic solvents are generally preferred for SNAr reactions.

  • Solution Protocol:

    • Solvent Screening: If you are using a less polar solvent like toluene or THF, switch to a polar aprotic solvent such as DMF, DMAc, DMSO, or NMP. For certain reactions, protic solvents like isopropanol (IPA) or even water can be effective, sometimes in the presence of an acid catalyst.[3]

    • Solubility Check: Ensure your starting material and nucleophile are fully soluble in the chosen solvent at the reaction temperature. Poor solubility will lead to a heterogeneous mixture and slow, incomplete reaction.

3. Acid/Base Catalysis:

  • Causality: The reaction pH can significantly influence the outcome. The SNAr reaction with amines generates HCl as a byproduct. This can protonate the amine nucleophile, rendering it non-nucleophilic, or even protonate the product, affecting its solubility. Conversely, some reactions benefit from acidic catalysis to activate the quinazoline ring.

  • Solution Protocol:

    • Add a Non-Nucleophilic Base: Include an acid scavenger like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) to neutralize the generated HCl. This is a common strategy to drive the reaction to completion.

    • Consider Acid Catalysis: For some aniline substitutions, particularly in protic solvents, a catalytic amount of acid (e.g., HCl, methanesulfonic acid) can accelerate the reaction.[3] This approach should be tested empirically. A patent for Erlotinib synthesis describes the use of methanesulfonic acid in denatured spirit.[3]

Issue 2: Formation of Byproducts

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of byproducts, which directly reduces the yield of the desired product.

A: The formation of 6,7-bis-(2-chloroethoxy)quinazolin-4(3H)-one (the "lactam" byproduct) is a common issue caused by the reaction of the starting material with trace water.

Core Concept: The C4 position is highly electrophilic and susceptible to attack by water, especially at elevated temperatures or under basic conditions.

Solution Protocol:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven before use.

    • Use anhydrous solvents. Purchase commercially available anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves).

    • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.[4]

  • Control Basicity: While a base is often needed to scavenge HCl, a strong aqueous base can promote hydrolysis.

    • Use a non-nucleophilic organic base (e.g., DIPEA) instead of inorganic bases like NaOH or KOH if water is present.

    • If using an inorganic base like K₂CO₃, ensure it is finely powdered and anhydrous.

A: Yes, the terminal chlorides on the ether side chains can undergo substitution or elimination under certain conditions, leading to complex impurity profiles. Impurities where one of the chloroethoxy groups is modified have been identified in related syntheses.[5][6]

Core Concept: While less reactive than the C4-chloride, the primary alkyl chlorides on the side chains can still react with strong nucleophiles or bases, especially at high temperatures over long reaction times.

Solution Protocol:

  • Moderate Reaction Temperature: Avoid excessive heating. The goal is to find the minimum temperature required for the primary SNAr reaction to proceed at a reasonable rate.

  • Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Prolonged heating can encourage side-chain reactions.

  • Stoichiometry of Nucleophile: Use a modest excess of the amine nucleophile (e.g., 1.1-1.5 equivalents). A large excess, especially of a highly reactive amine, increases the probability of secondary reactions at the side chains.

Experimental Workflow & Visualization

To provide a clearer picture, the following diagrams illustrate a typical experimental workflow and the key decision points in troubleshooting low yields.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start 1. Dry Glassware & Reagents reagents 2. Charge Quinazoline & Anhydrous Solvent start->reagents inert 3. Establish Inert Atmosphere (N2/Ar) reagents->inert add_nuc 4. Add Nucleophile (e.g., Amine) inert->add_nuc add_base 5. Add Base (e.g., DIPEA) if required add_nuc->add_base heat 6. Heat to Optimized Temperature add_base->heat monitor 7. Monitor by TLC / LC-MS heat->monitor cool 8. Cool Reaction Mixture monitor->cool precip 9. Precipitate/Extract Product cool->precip purify 10. Purify (Recrystallization/Chromatography) precip->purify end Pure Product purify->end

Caption: General experimental workflow for SNAr.

G start Low Yield Observed check_conversion Is Starting Material Consumed? start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete No byproducts Byproducts Detected check_conversion->byproducts Yes temp Increase Temperature / Use Microwave incomplete->temp solvent Switch to Polar Aprotic Solvent (DMF, DMSO) incomplete->solvent catalyst Add Acid Scavenger (DIPEA) or Acid Catalyst incomplete->catalyst hydrolysis Is Hydrolysis Product Present? byproducts->hydrolysis side_chain Side-Chain Reactions? byproducts->side_chain use_anhydrous Use Anhydrous Conditions (Dry Solvent, Inert Atmosphere) hydrolysis->use_anhydrous moderate_cond Moderate Temperature & Limit Reaction Time side_chain->moderate_cond

Caption: Troubleshooting decision tree for low yield.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound? It is recommended to store the compound at room temperature in a tightly sealed container, protected from moisture.[7] For long-term storage, keeping it in a desiccator is advisable to prevent hydrolysis.

Q2: What is the primary application of this compound? This compound is an advanced intermediate used in the synthesis of Active Pharmaceutical Ingredients (APIs).[7] Specifically, its structural motif is central to the development of several tyrosine kinase inhibitors used in oncology. It is a direct precursor or a close analog to intermediates used in making drugs like Lapatinib.[8][9]

Q3: My starting material purity is listed as >98%. Is this sufficient? A purity of >98% is generally sufficient for most applications. However, the nature of the remaining <2% is critical. If the impurities are non-reactive, they may be carried through the reaction and removed during final purification. If the impurity is the hydrolyzed quinazolinone ("lactam"), it will remain as an unreactive impurity. Always verify the purity of a new batch, as starting material quality is paramount to achieving high yields.[4]

Q4: Which analytical techniques are best for monitoring the reaction progress? Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring. A typical mobile phase would be a mixture of hexane and ethyl acetate or dichloromethane and methanol. For quantitative analysis and accurate detection of impurities, High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method.[10]

Q5: Can I use other chlorinating agents to synthesize this compound from the corresponding quinazolinone? Yes, while phosphorus oxychloride (POCl₃) is commonly used, other reagents like thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF can also be effective for the chlorination of the precursor 6,7-bis-(2-chloroethoxy)quinazolin-4(3H)-one.[11][12] The choice of reagent may depend on the scale and specific laboratory safety protocols.

Data Summary Table

ParameterRecommendationRationale
Solvent Polar Aprotic (DMF, DMSO, NMP) or Protic (Isopropanol)Enhances solubility and stabilizes the charged Meisenheimer intermediate in the SNAr pathway.[3]
Temperature 60 - 120 °C (Conventional) or MicrowaveHigher temperatures are often needed for less reactive nucleophiles. Microwave can significantly reduce reaction times.[1]
Base Non-nucleophilic organic (DIPEA) or anhydrous inorganic (K₂CO₃)Neutralizes HCl byproduct without promoting hydrolysis of the starting material.
Atmosphere Inert (Nitrogen or Argon)Excludes moisture to prevent the formation of the 6,7-bis-(2-chloroethoxy)quinazolin-4(3H)-one byproduct.[4]
Monitoring TLC (qualitative), HPLC (quantitative)Allows for tracking the consumption of starting material and the formation of product and byproducts.[10]

References

  • A Comparative Analysis of Erlotinib Lactam Impurity and Other Known Impurities. (2025). Benchchem.
  • The Chemistry Behind Lapatinib: An Intermediate's Role. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Gefitinib synthesis. (n.d.). ChemicalBook.
  • PREPARATION OF ERLOTINIB HYDROCHLORIDE. (n.d.). Vietnam Academy of Science and Technology.
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate.
  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (n.d.). Universiti Kebangsaan Malaysia.
  • A New Synthesis of Gefitinib. (2018). Thieme.
  • Process for preparation of erlotinib and its pharmaceutically acceptable salts. (2008). Google Patents.
  • Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. (n.d.). National Institutes of Health.
  • Preparation process of erlotinib. (2010). Google Patents.
  • Gefitinib. (2015). New Drug Approvals.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI.
  • Process for the preparation of gefitinib. (2012). Google Patents.
  • Some Erlotinib impurities identified in the synthesis process. (n.d.). ResearchGate.
  • Lapatinib preparation method. (2015). SciSpace.
  • Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline. (2025). Benchchem.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). National Institutes of Health.
  • Process for the preparation of lapatinib and the salts thereof. (2012). Google Patents.
  • 4-chloro-6,7-bis(2-chloroethoxy)quinazoline CAS NO.183322-21-6. (n.d.). Guidechem.
  • Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. (2018). ResearchGate.
  • Preparation method of lapatinib intermediate and analogues thereof. (2011). Google Patents.
  • Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. (n.d.). SciELO México.
  • Erlotinib-Impurities. (n.d.). Pharmaffiliates.
  • Lapatinib Synthetic Routes. (n.d.). MedKoo Biosciences.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2025). LASSBio.
  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025). ResearchGate.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PubMed.
  • 4-CHLORO-6,7-BIS(2-METHOXYETHOXY)QUINAZOLINE. (n.d.). gsrs.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). Beilstein Journals.
  • 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline. (n.d.). ChemScene.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • Troubleshooting common issues in quinazoline synthesis protocols. (2025). Benchchem.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). ResearchGate.
  • Syntheses of Some 4-Anilinoquinazoline Derivatives. (2025). ResearchGate.
  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (n.d.). ResearchGate.
  • Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. (n.d.). LinkedIn.

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-Chloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-chloroquinazoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chemical scaffold. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the complexities of your experiments. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding and more successful outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section tackles the most common queries we receive regarding the synthesis of 4-chloroquinazoline derivatives, particularly from quinazolin-4-ones.

Q1: My chlorination of quinazolin-4-one with phosphorus oxychloride (POCl₃) is showing low yield. What are the likely causes?

Low yields in this reaction are a frequent issue and can often be traced back to several key factors:

  • Incomplete Reaction: The conversion of the hydroxyl group of the quinazolin-4-one to the chloro-derivative is not instantaneous and requires sufficient time at an elevated temperature. Inadequate heating or reaction time will result in a significant amount of unreacted starting material.

  • Side Reactions: One of the most common side reactions is the formation of "pseudodimers." This occurs when a phosphorylated intermediate reacts with an unreacted quinazolinone molecule.[1][2][3] This side reaction is particularly prevalent if the reaction mixture is not kept basic during the addition of POCl₃.[1][2]

  • Hydrolysis during Workup: 4-Chloroquinazolines are susceptible to hydrolysis, especially in the presence of water and base.[4] If your workup procedure involves quenching with water or a basic solution, you may be inadvertently converting your product back to the starting quinazolin-4-one.[4]

  • Suboptimal Reagent Stoichiometry: While POCl₃ is often used in excess as the solvent, a minimum of one molar equivalent is required for efficient conversion of the phosphorylated intermediates to the final product.[1][2]

Q2: I'm observing a dark, tarry reaction mixture. What could be causing this and how can I prevent it?

The formation of dark, insoluble materials is often a sign of decomposition or polymerization. This can be caused by:

  • Excessively High Temperatures: While heat is necessary to drive the chlorination, temperatures that are too high can lead to the degradation of the starting material or product. The optimal temperature range for the conversion of the phosphorylated intermediate to the chloroquinazoline is typically between 70-90°C.[1][2]

  • Presence of Impurities: Impurities in the starting quinazolin-4-one can act as catalysts for decomposition pathways. Ensure your starting material is of high purity before proceeding with the chlorination.

  • Prolonged Reaction Times: Heating the reaction for an extended period beyond what is necessary for complete conversion can also lead to the formation of byproducts and tar. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

Q3: Can I use thionyl chloride (SOCl₂) instead of POCl₃ for the chlorination? What are the advantages and disadvantages?

Yes, thionyl chloride (SOCl₂) is a viable alternative to POCl₃ for the chlorination of quinazolin-4-ones.[3][5][6]

  • Advantages of SOCl₂:

    • Easier Removal: Excess SOCl₂ is more volatile than POCl₃ and can be more easily removed under reduced pressure after the reaction is complete.[4]

    • Milder Conditions (with DMF): The reaction can often be carried out under reflux in SOCl₂ with a catalytic amount of N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent in situ.[7] This can sometimes lead to cleaner reactions with fewer side products.[4]

  • Disadvantages of SOCl₂:

    • Vilsmeier Reagent Formation: The in situ formation of the Vilsmeier reagent (from SOCl₂ and DMF) can sometimes lead to formylation side products if the substrate is susceptible to electrophilic attack.[8]

    • Reaction Rate: The reaction rate with SOCl₂ may be slower than with POCl₃ in some cases.

Q4: How can I effectively monitor the progress of my chlorination reaction?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress.[9]

  • TLC System: A typical mobile phase for this reaction would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

  • Spot Visualization: The starting quinazolin-4-one is generally more polar than the 4-chloroquinazoline product due to the presence of the N-H and C=O bonds. Therefore, the product spot will have a higher Rf value (travel further up the TLC plate) than the starting material.

  • Procedure:

    • Prepare a TLC plate with your chosen mobile phase.

    • Carefully take a small aliquot of the reaction mixture using a glass capillary.

    • Quench the aliquot in a small vial containing a suitable solvent like dichloromethane and a small amount of a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid and prevent streaking on the TLC plate.

    • Spot the quenched sample alongside a spot of the starting material on the TLC plate.

    • Develop the plate and visualize the spots under a UV lamp. The reaction is complete when the starting material spot is no longer visible.

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Problem Potential Cause Troubleshooting Action & Rationale
Low or No Product Formation Incomplete reaction Increase reaction time and/or temperature. The conversion of the phosphorylated intermediate to the 4-chloroquinazoline is temperature-dependent and requires sufficient time. Monitor by TLC to avoid decomposition from excessive heating.[1][2]
Insufficient base during POCl₃ addition Add a non-nucleophilic organic base (e.g., triethylamine) before adding POCl₃. This prevents the formation of pseudodimers by ensuring the reaction medium remains basic.[1][2]
Hydrolysis during workup Avoid aqueous workup if possible. After removing excess chlorinating agent under vacuum, proceed directly to the next step or purify by column chromatography. If an aqueous quench is necessary, use ice-cold water and extract the product quickly into an organic solvent.[4]
Formation of Multiple Products Side reactions (e.g., pseudodimerization) Control the temperature during POCl₃ addition. Keep the temperature below 25°C during the initial phosphorylation step to suppress side reactions.[1][2]
Decomposition Lower the reaction temperature. High temperatures can lead to degradation. Find the minimum temperature required for a reasonable reaction rate.
Difficulty in Product Isolation/Purification Product is unstable on silica gel Use a neutral or deactivated stationary phase for chromatography. Silica gel can be acidic and may cause hydrolysis of the 4-chloroquinazoline. Deactivating the silica gel with a small amount of triethylamine in the eluent can mitigate this. Alternatively, alumina can be used as the stationary phase.[10]
Product co-elutes with starting material Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation.
Product is an oil or difficult to crystallize Attempt purification by trituration or recrystallization from a different solvent system. Test the solubility of the crude product in various solvents to find a suitable system for recrystallization.

Section 3: Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the synthesis of 4-chloroquinazoline derivatives.

Protocol 1: General Procedure for the Chlorination of Quinazolin-4-one using POCl₃

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted Quinazolin-4-one

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (optional, but recommended)

  • Anhydrous solvent (e.g., toluene, if not using POCl₃ as solvent)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the substituted quinazolin-4-one (1.0 eq).

  • Solvent and Base Addition: If using a co-solvent, add anhydrous toluene. Add triethylamine (1.1 eq).

  • POCl₃ Addition: Cool the mixture to 0°C in an ice bath. Slowly add phosphorus oxychloride (at least 1.0 eq, or use as solvent) dropwise via a syringe. Maintain the temperature below 25°C during the addition.[1][2]

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 70-90°C.[1][2]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Non-Aqueous Workup (Recommended): Cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure. The resulting residue can be directly used in the next step or purified by column chromatography.

    • Aqueous Workup (Use with Caution): Cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8. Extract the aqueous layer with dichloromethane (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: General Procedure for the Chlorination of Quinazolin-4-one using SOCl₂/DMF

Materials:

  • Substituted Quinazolin-4-one

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (for extraction)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for column chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted quinazolin-4-one (1.0 eq) and thionyl chloride (can be used as the solvent or in a co-solvent like toluene).

  • Catalyst Addition: Add a catalytic amount of DMF (e.g., a few drops) to the mixture.

  • Reaction: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully remove the excess SOCl₂ under reduced pressure.

    • Carefully quench the residue by adding it to ice-cold water.

    • Neutralize with a saturated solution of sodium bicarbonate.

    • Extract with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Section 4: Visualizations

Experimental Workflow for Chlorination

G cluster_prep Reaction Preparation cluster_reaction Chlorination Reaction cluster_workup Workup & Purification start Start: Substituted Quinazolin-4-one setup Flame-dried flask under inert atmosphere start->setup add_base Add non-nucleophilic base (e.g., TEA) setup->add_base add_chlorinating_agent Slowly add POCl3 or SOCl2/DMF at low temp. add_base->add_chlorinating_agent heat Heat to reaction temperature (e.g., 70-90°C) add_chlorinating_agent->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete remove_excess Remove excess chlorinating agent (vacuum) monitor->remove_excess Complete quench Aqueous Quench (Optional, with caution) remove_excess->quench purify Column Chromatography remove_excess->purify Direct Purification extract Extract with organic solvent quench->extract extract->purify product Purified 4-Chloroquinazoline Derivative purify->product

Caption: Workflow for the synthesis of 4-chloroquinazoline derivatives.

Key Mechanistic Steps in POCl₃ Chlorination

G cluster_0 Phosphorylation cluster_1 Chlorination cluster_2 Side Reaction A Quinazolin-4-one B Phosphorylated Intermediate A->B + POCl3 (Base, < 25°C) C 4-Chloroquinazoline B->C + Cl- (70-90°C) D Pseudodimer B->D + Quinazolin-4-one (No Base)

Caption: Key steps in the POCl₃ chlorination of quinazolin-4-ones.

References

  • Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B. R., & Phillips, L. R. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]

  • Singh, P., & Kumar, A. (2012). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 51B(3), 493-498. [Link]

  • Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B. R., & Phillips, L. R. (2011). POCl3 Chlorination of 4-Quinazolones. Figshare. [Link]

  • Breza, N., Pato, J., Őrfi, L., & Kéri, G. (2008). Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. Journal of Receptors and Signal Transduction, 28(1-2), 109-118. [Link]

  • Various Authors. (2025). POCl3 Chlorination of 4-Quinazolones. ResearchGate. [Link]

  • Various Authors. (2012). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of 4-chloroquinazoline. PrepChem.com. [Link]

  • Baker, D. R., & Fenyes, J. G. (1993). Process for the preparation of 4-haloquinazolines. U.S.
  • Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B. R., & Phillips, L. R. (2011). POCl3 chlorination of 4-quinazolones. Semantic Scholar. [Link]

  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2978. [Link]

  • Kumar, R., & Singh, R. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 1-5. [Link]

  • Various Authors. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Various Authors. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. ResearchGate. [Link]

Sources

Stability and degradation of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability and degradation of this compound. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, interpret unexpected results, and ensure the integrity of your experiments.

Introduction

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including its role as a potential impurity in the manufacturing of Erlotinib.[1] Understanding its stability profile is critical for its proper handling, storage, and use in synthetic chemistry. This guide will delve into the primary degradation pathways, recommended analytical methods for monitoring stability, and practical solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, the compound, a white powder, should be stored at room temperature in a tightly sealed container, protected from moisture and light.[2] For enhanced stability, particularly for long-term storage, consider refrigeration at -20°C, as is recommended for the analogous compound 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline.[3] The key is to minimize exposure to atmospheric moisture and light.

Q2: Is this compound sensitive to moisture?

A2: Yes. The 4-chloro substituent on the quinazoline ring is susceptible to nucleophilic attack, particularly by water (hydrolysis).[4] Exposure to moisture, especially at elevated temperatures or in the presence of acids or bases, can lead to the formation of the corresponding quinazolin-4(3H)-one derivative. This is a common degradation pathway for 4-chloroquinazoline derivatives.[5]

Q3: What solvents are recommended for dissolving this compound?

A3: For analytical purposes such as HPLC, a common solvent system would be a mixture of acetonitrile and water, or methanol and water. For synthetic reactions, aprotic solvents like dichloromethane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally suitable. However, it is crucial to use anhydrous solvents whenever possible to prevent hydrolysis. Some quinazoline derivatives have shown instability in DMSO over time, so it is advisable to prepare solutions in DMSO fresh and use them promptly.[6]

Q4: Is the compound light-sensitive?

A4: Yes, quinazoline derivatives have been shown to be susceptible to photolytic degradation.[5][7] It is recommended to handle the solid material and its solutions under subdued light and to store them in amber vials or containers wrapped in aluminum foil to prevent photodegradation.

Troubleshooting Guide

Issue 1: Appearance of a New, More Polar Peak in HPLC Analysis During a Reaction or Stability Study.

Possible Cause: Hydrolysis of the 4-chloro group.

Explanation: The most probable degradation product is 6,7-bis-(2-chloroethoxy)quinazolin-4(3H)-one. The replacement of the chloro group with a hydroxyl group (which likely exists in its tautomeric amide form) increases the polarity of the molecule, leading to a shorter retention time in reverse-phase HPLC. This is a well-documented degradation pathway for related compounds like Erlotinib under hydrolytic stress conditions.[5]

Troubleshooting Steps:

  • Confirm the Identity of the Impurity:

    • If a reference standard for 6,7-bis-(2-chloroethoxy)quinazolin-4(3H)-one is available, co-inject it with your sample to see if the retention times match.

    • If no standard is available, consider isolating the impurity using preparative HPLC and characterizing it by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The expected mass would be that of the parent compound minus HCl plus H₂O.

  • Prevent Further Degradation:

    • Ensure all solvents are anhydrous.

    • If the reaction is performed in a protic solvent, consider switching to an aprotic solvent.

    • If an aqueous workup is necessary, perform it at low temperatures and as quickly as possible.

    • Buffer your reaction mixture if pH extremes are suspected to be contributing to the hydrolysis.

Issue 2: Development of a Yellow Color in the Solid Compound or its Solution Upon Storage.

Possible Cause: Photodegradation or oxidative degradation.

Explanation: Exposure to light, particularly UV light, can induce complex degradation pathways in quinazoline derivatives, often resulting in the formation of colored impurities.[7] While some studies on similar compounds have shown good stability against oxidation, it cannot be entirely ruled out without specific testing.[7]

Troubleshooting Steps:

  • Protect from Light:

    • Store the solid compound in an amber, tightly sealed vial in a dark place.

    • Prepare solutions in amber volumetric flasks and store them protected from light.

    • During analysis, use an autosampler with a cover or protect the vials from ambient light.

  • Inert Atmosphere:

    • For long-term storage of the solid, consider flushing the vial with an inert gas like argon or nitrogen before sealing.

    • If working with solutions for an extended period, sparging the solvent with an inert gas before dissolving the compound can help to remove dissolved oxygen.

Issue 3: Poor Mass Balance in a Forced Degradation Study.

Possible Cause: Formation of multiple, undetected degradation products or volatile degradants.

Explanation: Under harsh stress conditions (e.g., boiling in strong acid or base), the quinazoline ring itself can cleave, leading to smaller, more volatile, or less UV-active fragments that may not be detected by the primary analytical method.[2][3]

Troubleshooting Steps:

  • Adjust HPLC Method:

    • Modify the gradient to ensure that very polar degradation products are eluted and not retained on the column.

    • Use a photodiode array (PDA) detector to check for peaks at different wavelengths, as degradants may have different UV maxima.

  • Employ a Secondary Analytical Technique:

    • Use a mass spectrometer in conjunction with HPLC (LC-MS) to identify the masses of all eluting peaks. This can help to account for all components of the mixture.

  • Moderate Stress Conditions:

    • If degradation is too extensive, reduce the stressor's intensity (e.g., lower the temperature, decrease the concentration of acid/base, or shorten the exposure time) to achieve partial degradation (typically 5-20%), which allows for a clearer picture of the primary degradation pathways.

Stability Profile and Degradation Pathways

The stability of this compound is influenced by several factors, with hydrolysis and photolysis being the most significant degradation routes.

ConditionStabilityLikely Degradation Products
Acidic (dilute, cold) Moderate6,7-bis-(2-chloroethoxy)quinazolin-4(3H)-one
Acidic (concentrated, hot) LowRing-opened products (e.g., substituted 2-aminobenzaldehyde derivatives)[3]
Basic (dilute, cold) Moderate6,7-bis-(2-chloroethoxy)quinazolin-4(3H)-one
Basic (concentrated, hot) LowRing-opened products
Oxidative (e.g., H₂O₂) High (predicted)Minimal degradation expected based on similar structures[5]
Photolytic (UV/Vis light) LowA complex mixture of degradants[7]
Thermal (solid state) High (if dry)Stable at elevated temperatures in the absence of moisture
Primary Degradation Pathway: Hydrolysis

The most probable degradation pathway under aqueous acidic or basic conditions is the nucleophilic substitution of the chlorine atom at the C4 position by a hydroxide ion, leading to the formation of 6,7-bis-(2-chloroethoxy)quinazolin-4(3H)-one.

G This compound This compound 6,7-bis-(2-chloroethoxy)quinazolin-4(3H)-one 6,7-bis-(2-chloroethoxy)quinazolin-4(3H)-one This compound->6,7-bis-(2-chloroethoxy)quinazolin-4(3H)-one H₂O / H⁺ or OH⁻

Caption: Hydrolysis of this compound.

Experimental Protocols

Forced Degradation Study Workflow

To investigate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[8]

G cluster_prep Sample Preparation cluster_stress Stress Conditions Prep Prepare stock solution of the compound in Acetonitrile Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Prep->Oxidation Photo Photolytic Degradation (ICH Q1B conditions) Prep->Photo Thermal Thermal Degradation (Solid, 80°C) Prep->Thermal Analysis Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with UV/PDA detection) Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol for Acidic Degradation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • In a clean vial, add a known volume of the stock solution and an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl and 0.5 mg/mL of the compound.

  • Gently mix the solution and place it in a water bath at 60°C.

  • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the sample by HPLC, alongside a non-degraded control sample, to determine the extent of degradation and the formation of any new peaks.

Note: Similar protocols can be followed for basic, oxidative, and thermal degradation studies, with appropriate modifications. For photostability testing, follow the guidelines outlined in ICH Q1B.[8][9]

References

  • Al-Ostoot, F. H., Youssif, B. G., Abdel-Wahab, B. F., & El-Gazzar, M. G. (2021). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 26(9), 2648. [Link]

  • SynThink. (n.d.). Erlotinib EP Impurities & USP Related Compounds. [Link]

  • Wikipedia. (2023). Quinazoline. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Tahir, K. E.-H. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2015, 395637. [Link]

  • Singh, S., Singh, B., & Bahuguna, R. (2003). The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 819–828. [Link]

  • ResearchGate. (n.d.). Some Erlotinib impurities identified in the synthesis process. [Link]

  • A. K. Singh, G. S., & Rao, P. S. (2012). Separation and Determination of Process-Related Impurities of Erlotinib Using Reverse-Phase HPLC with a Photo-Diode Array Detector. Analytical Sciences, 28(3), 305-310. [Link]

  • Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 125-131. [Link]

  • Błaszczak-Świątkiewicz, K., et al. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica, 69(4), 753-757. [Link]

  • Bentham Science Publishers. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. [Link]

  • LookChem. (n.d.). 4-chloro-6,7-bis(2-chloroethoxy)quinazoline CAS NO.183322-21-6. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Pharmaceutical Technology. (2015). Early Efforts Identify Unstable APIs. [Link]

  • Apsalys. (n.d.). This compound. [Link]

Sources

Technical Support Center: Troubleshooting Nucleophilic Substitution on the Quinazoline Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazoline scaffolds. This guide provides in-depth troubleshooting advice and practical solutions for common issues encountered during nucleophilic aromatic substitution (SNAr) reactions on the quinazoline ring. Our approach is rooted in mechanistic understanding to empower you to solve not just current but future challenges in your synthetic endeavors.

Foundational Principles: Understanding Quinazoline's Reactivity

The quinazoline ring is an electron-deficient heteroaromatic system, making it susceptible to nucleophilic attack. However, the reactivity is not uniform across the ring. The key to successful substitution lies in understanding the electronic landscape of your substrate.

  • Positional Reactivity: The C4 and C2 positions are the most electrophilic and, therefore, the primary sites for nucleophilic attack. This is due to the electron-withdrawing effect of the adjacent nitrogen atoms.

  • Regioselectivity (C4 vs. C2): In substrates like 2,4-dichloroquinazoline, the C4 position is significantly more reactive than the C2 position.[1] Density Functional Theory (DFT) calculations confirm that the C4 carbon has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it the kinetically favored site for nucleophilic attack.[2][3] Consequently, monosubstitution almost exclusively occurs at C4 under mild conditions.[1][4] Achieving substitution at the C2 position typically requires harsher conditions, such as higher temperatures or metal catalysis, after the C4 position has reacted.[3][5]

  • Activating and Deactivating Groups: Similar to other SNAr reactions, electron-withdrawing groups (EWGs) on the fused benzene ring (e.g., -NO₂) can further activate the quinazoline system, making it more reactive towards nucleophiles.[6] Conversely, electron-donating groups (EDGs) can decrease reactivity.[7]

Here is a diagram illustrating the general mechanism for SNAr on a 4-chloroquinazoline.

SNAr_Mechanism cluster_start Step 1: Nucleophilic Attack cluster_end Step 2: Elimination Start 4-Chloroquinazoline + Nucleophile (Nu:⁻) Intermediate Meisenheimer Complex (Tetrahedral Intermediate) (Resonance Stabilized) Start->Intermediate Addition LeavingGroup Chloride ion (Cl⁻) Departs Intermediate->LeavingGroup Elimination (Rate-Determining Step) Product 4-Substituted Quinazoline Intermediate->Product Restores Aromaticity

Caption: General mechanism of SNAr on 4-chloroquinazoline.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Problem Area 1: Low or No Conversion

Q1: I'm not seeing any product formation when reacting my 4-chloroquinazoline with an amine. What are the most likely causes?

A1: This is a common issue that can typically be traced back to one of four factors: the nucleophile, the solvent, the temperature, or the leaving group.

  • Nucleophile Strength: While the quinazoline ring is activated, a reasonably strong nucleophile is still required.[8]

    • Causality: Very weak nucleophiles (e.g., hindered amines, electron-poor anilines) may not have sufficient electron density to attack the electrophilic C4 position effectively. The reaction rate is directly proportional to the nucleophilicity of the attacking species.

    • Solution: If using a weak nucleophile, you may need to deprotonate it first to increase its reactivity. Add a non-nucleophilic base like sodium hydride (NaH) or a bulky amine base such as diisopropylethylamine (DIPEA) to the reaction.[4] The base removes a proton from the nucleophile (e.g., R-NH₂ → R-NH⁻), dramatically increasing its potency.

  • Solvent Choice: The solvent plays a critical role in stabilizing intermediates and solvating ions.

    • Causality: Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, creating a solvent cage that blunts its reactivity.

    • Solution: Switch to a polar aprotic solvent like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN).[2][5] These solvents effectively solvate the counter-ion (e.g., Na⁺) but do not strongly interact with the nucleophile, leaving it "naked" and highly reactive.

  • Reaction Temperature: SNAr reactions have an activation energy barrier that must be overcome.

    • Causality: Room temperature may not provide enough thermal energy for the reaction to proceed at a reasonable rate, especially with moderately reactive partners.

    • Solution: Increase the reaction temperature. Many quinazoline substitutions are run at elevated temperatures, from 60 °C to reflux.[1][3] Microwave irradiation can also be an effective alternative to conventional heating for accelerating the reaction.[7]

  • Leaving Group Ability: While chloride is the most common leaving group, its effectiveness can be a factor. The order of leaving group ability is I > Br > Cl > F.

    • Causality: The rate-determining step often involves the departure of the leaving group. A better leaving group (one that is a weaker base and more stable as an anion) will depart more readily.

    • Solution: If you are synthesizing your haloquinazoline from a quinazolinone, consider using POBr₃ instead of POCl₃ to install a more reactive bromide at the C4 position.

ParameterRecommendation for Low ReactivityRationale
Base Add a non-nucleophilic base (e.g., DIPEA, K₂CO₃)Increases the concentration and reactivity of the deprotonated nucleophile.
Solvent Use a polar aprotic solvent (e.g., DMF, DMSO, MeCN)Minimizes solvation of the nucleophile, enhancing its reactivity.
Temperature Increase heat (60 °C to reflux) or use microwaveProvides sufficient energy to overcome the activation barrier.[3]
Leaving Group Consider using 4-bromoquinazoline if possibleBromide is a better leaving group than chloride, accelerating the reaction.
Problem Area 2: Poor Regioselectivity

Q2: I am using 2,4-dichloroquinazoline and getting a mixture of products, including the 2,4-disubstituted product, even when using only one equivalent of nucleophile. How can I improve selectivity for C4-monosubstitution?

A2: This indicates that your reaction conditions are too harsh, causing the less reactive C2 position to also undergo substitution.

  • Causality: The activation energy for substitution at C2 is higher than at C4.[3] High temperatures or highly reactive nucleophiles can provide enough energy to overcome this barrier, leading to a loss of selectivity.

  • Solutions:

    • Lower the Temperature: This is the most critical parameter. Start the reaction at room temperature or even 0 °C and slowly warm it only if necessary. Many selective C4 substitutions on 2,4-dichloroquinazoline proceed readily at room temperature.[2]

    • Control Stoichiometry: Use precisely 1.0 equivalent of your nucleophile. An excess of the nucleophile will drive the reaction towards disubstitution once the initial C4 substitution is complete.

    • Use a Weaker Base: If a base is needed, use a milder one. A very strong base can sometimes promote side reactions or increase the reactivity of the system non-selectively. A carbonate base (K₂CO₃, Cs₂CO₃) is often sufficient.

Problem Area 3: Product Decomposition or Side Reactions

Q3: My reaction seems to work, but the final product is impure, and I suspect it's degrading. What could be causing this?

A3: The quinazoline ring, while generally stable, can be susceptible to hydrolysis or other side reactions under certain conditions.

  • Hydrolysis to Quinazolinone:

    • Causality: The C4 position, being highly electrophilic, can be attacked by water if it is present in the solvent or introduced during workup under acidic or basic conditions. This leads to the formation of the corresponding quinazolin-4-one, a very common and often highly insoluble byproduct.

    • Solution: Ensure you are using anhydrous (dry) solvents. If your reaction requires an aqueous workup, neutralize the reaction mixture to a pH of ~7 before extraction and minimize its contact time with the aqueous phase.

  • Ring Opening:

    • Causality: Extremely harsh basic conditions (e.g., concentrated NaOH at high temperatures) can lead to the cleavage of the pyrimidine ring of the quinazoline system.

    • Solution: Avoid using strong, concentrated hydroxide bases, especially with prolonged heating. If a strong base is required for deprotonation, use a non-nucleophilic one like NaH in an aprotic solvent.

Troubleshooting Workflow

Use the following flowchart to diagnose issues with your nucleophilic substitution reaction systematically.

Troubleshooting_Workflow cluster_reaction Reaction Conditions cluster_side_reactions Side Products Observed start Start: Reaction Failed or Low Yield check_sm Q1: Are starting materials pure & correct? start->check_sm check_nuc Q2: Is the nucleophile strong enough? check_sm->check_nuc Yes sol_sm Solution: Purify/verify starting materials. check_sm->sol_sm No check_solv Q3: Is the solvent polar aprotic? check_nuc->check_solv Yes sol_nuc Solution: Add a non-nucleophilic base (e.g., DIPEA, NaH). check_nuc->sol_nuc No check_temp Q4: Is the temperature adequate? check_solv->check_temp Yes sol_solv Solution: Switch to DMF, DMSO, or MeCN. check_solv->sol_solv No check_selectivity Q5: Disubstitution observed? check_temp->check_selectivity Yes sol_temp Solution: Increase temperature or use microwave heating. check_temp->sol_temp No check_hydrolysis Q6: Quinazolinone byproduct? check_selectivity->check_hydrolysis No sol_selectivity Solution: Lower temperature. Use 1.0 eq. of nucleophile. check_selectivity->sol_selectivity Yes sol_hydrolysis Solution: Use anhydrous solvent. Neutralize workup. check_hydrolysis->sol_hydrolysis Yes

Caption: A step-by-step flowchart for troubleshooting quinazoline SNAr reactions.

Reference Experimental Protocol

Synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine (Gefitinib)

This protocol is adapted from established syntheses of the EGFR inhibitor Gefitinib and serves as a robust example of a C4-amination.[9]

Step 1: Chlorination of the Quinazolinone

  • To a flask containing 4-(3-morpholinopropoxy)-3-methoxy-7,8-dihydroquinazolin-6(5H)-one (1.0 eq), add thionyl chloride (SOCl₂, 5.0 eq) and a catalytic amount of DMF (0.1 eq).

  • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution and extract the product with dichloromethane (DCM).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloroquinazoline intermediate.

Step 2: Nucleophilic Substitution

  • Dissolve the crude 4-chloroquinazoline intermediate (1.0 eq) in isopropanol.

  • Add 3-chloro-4-fluoroaniline (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • The product will often precipitate from the solution. Collect the solid by filtration.

  • Wash the solid with cold isopropanol and then diethyl ether to remove impurities.

  • Dry the product under vacuum to yield Gefitinib as a white or off-white solid.

Frequently Asked Questions (FAQs)

  • Q: Can I use oxygen or sulfur nucleophiles?

    • A: Yes, but they have specific requirements. For alkoxides (O-nucleophiles) or thiolates (S-nucleophiles), you must pre-form the anion using a strong base like NaH in an anhydrous aprotic solvent (e.g., THF, DMF) before adding the haloquinazoline.

  • Q: Why is my reaction turning dark brown or black?

    • A: Dark coloration often indicates decomposition. This is commonly caused by excessive heat or a reaction with an unstable component. Re-evaluate your reaction temperature and ensure the purity of your starting materials and solvent. Some anilines, for instance, are prone to air oxidation at high temperatures.

  • Q: Is it possible to substitute at C2 without touching C4?

    • A: This is extremely challenging via standard SNAr due to the inherent reactivity difference.[5] Achieving C2 selectivity typically requires a different strategy, such as starting with a 4-substituted quinazoline and then using harsher conditions or employing metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) which can have different selectivity rules.[7]

References

  • Recent advances in selective functionalization of the quinazoline scaffold. (2023). RSC Advances.
  • Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube. Available at: [Link]

  • Khan, I., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). ResearchGate. Available at: [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). National Institutes of Health. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. Available at: [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2021). Chemistry Stack Exchange. Available at: [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. Available at: [Link]

  • Facile Preparation of 4-Substituted Quinazoline Derivatives. (2016). National Institutes of Health. Available at: [Link]

  • Process for the preparation of gefitinib. (2013). Google Patents.
  • Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. (n.d.). National Institutes of Health. Available at: [Link]

  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. (2024). National Institutes of Health. Available at: [Link]

  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (n.d.). National Institutes of Health. Available at: [Link]

  • Synthesis of 4-substituted quinazolines 35. (n.d.). ResearchGate. Available at: [Link]

  • Nucleophilic Substitution of Halogenoalkanes with Hydroxide Ions, OH- (A-level Chemistry). (2022). YouTube. Available at: [Link]

  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. (2017). ACS Publications. Available at: [Link]

  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (2022). Sains Malaysiana. Available at: [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (2020). MDPI. Available at: [Link]

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H). (n.d.). National Institutes of Health. Available at: [Link]

  • A simple and highly efficient process for synthesis of Gefitinib and its intermediate. (n.d.). International Journal of ChemTech Research. Available at: [Link]

  • Process for synthesis of gefitinib. (n.d.). ResearchGate. Available at: [Link]

Sources

Technical Support Center: Minimizing Impurities in Lapatinib Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for lapatinib synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to help you navigate the complexities of synthesizing high-purity lapatinib. This is not a rigid template, but a dynamic resource built on a deep understanding of the chemistry involved, aimed at empowering you to troubleshoot and optimize your synthetic protocols effectively.

Troubleshooting Guide: A Proactive Approach to Purity

This section addresses specific issues you might encounter during your lapatinib synthesis experiments. We'll explore the root causes of common impurities and provide actionable solutions to mitigate them.

Issue 1: Presence of Unreacted Starting Materials in Crude Product

Q: My post-reaction analysis (HPLC, LC-MS) shows significant amounts of unreacted 4-chloro-6-iodoquinazoline and/or 3-chloro-4-(3-fluorobenzyloxy)aniline. What could be the cause and how can I fix it?

A: The presence of unreacted starting materials in your crude lapatinib product typically points to incomplete reaction during the nucleophilic aromatic substitution (SNA) step. Several factors could be at play:

  • Insufficient Reaction Time or Temperature: The reaction kinetics might be slower than anticipated under your current conditions. Ensure your reaction is running for the recommended duration and at the optimal temperature. It's often beneficial to monitor the reaction progress by TLC or HPLC to determine the point of completion.

  • Inefficient Mixing: In heterogeneous reaction mixtures, poor agitation can lead to localized areas of low reactant concentration, hindering the reaction. Ensure your stirring is vigorous enough to maintain a well-mixed suspension.

  • Base Stoichiometry and Strength: The choice and amount of base are critical for deprotonating the aniline nitrogen, making it a more potent nucleophile. An insufficient amount of a weak base may not drive the reaction to completion. Consider using a stronger base or a slight excess to ensure full conversion.

  • Solvent Effects: The polarity and aprotic/protic nature of the solvent can significantly influence the reaction rate. Aprotic polar solvents like DMF or DMSO are generally preferred for this type of reaction as they can solvate the cation of the base and enhance the nucleophilicity of the aniline.

Experimental Protocol: Optimizing the SNAr Reaction

  • Reactant Stoichiometry: Begin with a 1:1 to 1:1.2 molar ratio of 4-chloro-6-iodoquinazoline to 3-chloro-4-(3-fluorobenzyloxy)aniline.

  • Solvent Selection: Use a high-purity, anhydrous aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Base Selection: Employ a non-nucleophilic organic base like triethylamine (NEt) or diisopropylethylamine (DIPEA) in a 1.5 to 2.0 molar excess relative to the limiting reagent.

  • Temperature Control: Heat the reaction mixture to a temperature between 80-100 °C. Monitor the reaction progress every 2-4 hours using HPLC.

  • Work-up: Once the reaction is complete, cool the mixture and quench with water. The product can then be extracted with an appropriate organic solvent.

Issue 2: Formation of Homocoupling Byproducts in the Suzuki-Miyaura Coupling Step

Q: I'm observing significant homocoupling of my boronic acid reagent during the Suzuki-Miyaura coupling step to introduce the furan ring. How can I suppress this side reaction?

A: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, often catalyzed by the palladium catalyst, especially in the presence of oxygen. Here's how to address it:

  • Deoxygenation: Rigorously deoxygenate your reaction mixture and maintain an inert atmosphere (e.g., under nitrogen or argon) throughout the reaction. Oxygen can promote the oxidative homocoupling of the boronic acid.

  • Palladium Catalyst Choice and Loading: The choice of palladium catalyst and its loading can influence the extent of homocoupling. While Pd(PPh₃)₄ is a common choice, other catalysts with specific ligands might offer better selectivity. Using the lowest effective catalyst loading can also help minimize side reactions. A practical approach that has been developed is the use of a heterogeneous catalyst like palladium on carbon, which can be easily recovered.[1]

  • Base Selection and Stoichiometry: The base plays a crucial role in the transmetalation step. The choice of base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and its concentration can affect the reaction outcome. An excess of a strong base can sometimes promote homocoupling. It's advisable to use the minimum amount of base required for efficient coupling.

  • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help maintain a low instantaneous concentration, thereby disfavoring the homocoupling reaction.

Experimental Protocol: Minimizing Homocoupling in Suzuki-Miyaura Coupling

  • Inert Atmosphere: Assemble your reaction glassware and purge with nitrogen or argon for at least 15-20 minutes before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Purity: Use high-purity 5-formyl-2-furylboronic acid. Impurities in the boronic acid can sometimes promote side reactions.

  • Catalyst and Base: Use a pre-catalyst like Pd(OAc)₂ with a suitable phosphine ligand or a heterogeneous catalyst like 10% Pd/C. Use a mild inorganic base such as K₂CO₃ or Na₂CO₃.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is typically used to facilitate the dissolution of both organic and inorganic reagents.

  • Temperature Management: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Elevated temperatures can sometimes increase the rate of side reactions.

Issue 3: Incomplete Reductive Amination and Formation of Aldehyde-Related Impurities

Q: My final product is contaminated with the aldehyde intermediate from the previous step. What are the key parameters to ensure complete conversion in the reductive amination step?

A: Incomplete reductive amination can be a frustrating issue. The key is to ensure the efficient formation of the imine/iminium ion intermediate and its subsequent reduction. Here's a breakdown of the critical factors:

  • Choice of Reducing Agent: The choice of reducing agent is paramount. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent often preferred for reductive aminations as it does not readily reduce the starting aldehyde.[2] Sodium borohydride (NaBH₄) can also be used, but it can also reduce the aldehyde, so the imine formation must be complete before its addition.[3]

  • pH Control: The pH of the reaction medium is crucial for imine formation. A slightly acidic pH (around 5-6) is generally optimal to protonate the carbonyl oxygen, making it more electrophilic, while not excessively protonating the amine nucleophile. Acetic acid is often added to control the pH.

  • Reaction Time and Temperature: Allow sufficient time for both the imine formation and the reduction to go to completion. The reaction is typically run at room temperature.

  • Stoichiometry of Amine and Reducing Agent: Using a slight excess of the 2-(methylsulfonyl)ethylamine and the reducing agent can help drive the reaction to completion.

Experimental Protocol: Efficient Reductive Amination

  • Imine Formation: In a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), dissolve the aldehyde intermediate and 2-(methylsulfonyl)ethylamine. Add a catalytic amount of acetic acid to facilitate imine formation. Stir at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the reaction mixture. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities in lapatinib synthesis?

A1: Besides unreacted starting materials and intermediates, common process-related impurities include:

  • Homocoupling products from the Suzuki-Miyaura reaction.

  • Over-alkylated products from the reductive amination step.

  • Degradation products formed during work-up or purification, such as the hydrolysis of the final product.

  • Residual solvents from the various reaction and purification steps.

  • Residual palladium from the Suzuki coupling step.

Q2: How can I effectively remove residual palladium from my final product?

A2: Removing residual palladium to acceptable levels (typically <10 ppm for oral pharmaceuticals) is a critical step. Several methods can be employed:

  • Crystallization: Often, multiple crystallizations of the final product or a suitable intermediate can effectively purge palladium residues.

  • Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon can adsorb palladium.

  • Metal Scavengers: Commercially available metal scavengers (resins or silica-based) with thiol or other functional groups can be used to selectively bind and remove palladium.

  • Aqueous Washes: In some cases, washing the organic solution of the product with an aqueous solution of a chelating agent like EDTA can help extract palladium salts.

Q3: What are the best analytical techniques for monitoring impurities in lapatinib synthesis?

A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for quantifying the purity of lapatinib and detecting known and unknown impurities.[4] A well-developed, stability-indicating HPLC method is crucial.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown impurities by providing molecular weight information.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of isolated impurities.

  • Gas Chromatography (GC): GC is used to determine the levels of residual solvents in the final active pharmaceutical ingredient (API).

Q4: Are there any known genotoxic impurities in lapatinib synthesis that I should be particularly concerned about?

A4: Yes, the control of genotoxic impurities is a major concern in pharmaceutical manufacturing. For lapatinib, certain starting materials or byproducts may have genotoxic potential. For instance, some anilines and their derivatives can be genotoxic. It is crucial to have a thorough understanding of the impurity profile and to implement control strategies to ensure that any potential genotoxic impurities are below the threshold of toxicological concern (TTC). Analytical methods with very low limits of detection (LOD) and quantification (LOQ) are required to monitor these impurities.[7]

Visualizing the Synthesis and Impurity Formation

To better understand the synthetic process and potential pitfalls, the following diagrams illustrate the key transformations.

Lapatinib Synthetic Pathway

Lapatinib Synthesis cluster_0 SNA Reaction cluster_1 Suzuki-Miyaura Coupling cluster_2 Reductive Amination 4-chloro-6-iodoquinazoline 4-chloro-6-iodoquinazoline Intermediate_1 N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine 4-chloro-6-iodoquinazoline->Intermediate_1 Base, Solvent 3-chloro-4-(3-fluorobenzyloxy)aniline 3-chloro-4-(3-fluorobenzyloxy)aniline 3-chloro-4-(3-fluorobenzyloxy)aniline->Intermediate_1 Intermediate_2 Aldehyde Intermediate Intermediate_1->Intermediate_2 Pd Catalyst, Base 5-formyl-2-furylboronic_acid 5-formyl-2-furylboronic acid 5-formyl-2-furylboronic_acid->Intermediate_2 Homocoupling_Byproduct Homocoupling_Byproduct 5-formyl-2-furylboronic_acid->Homocoupling_Byproduct O2, Pd Catalyst Lapatinib_Base Lapatinib (Free Base) Intermediate_2->Lapatinib_Base Reducing Agent, Acid Unreacted_Aldehyde Unreacted Aldehyde Intermediate_2->Unreacted_Aldehyde Incomplete Reduction 2-(methylsulfonyl)ethylamine 2-(methylsulfonyl)ethylamine 2-(methylsulfonyl)ethylamine->Lapatinib_Base Lapatinib_Ditosylate Lapatinib Ditosylate Lapatinib_Base->Lapatinib_Ditosylate p-Toluenesulfonic acid

Caption: Overview of a common synthetic route to lapatinib, highlighting the key reaction types.

Troubleshooting Logic Flow

Troubleshooting Logic cluster_origins Potential Origins Start Impurity Detected in Lapatinib Synthesis Identify_Impurity Identify Impurity Structure (LC-MS, NMR) Start->Identify_Impurity Determine_Origin Determine Potential Origin Identify_Impurity->Determine_Origin Starting_Material Unreacted Starting Material Determine_Origin->Starting_Material Matches SM Intermediate Unreacted Intermediate Determine_Origin->Intermediate Matches Intermediate Byproduct Reaction Byproduct Determine_Origin->Byproduct Process-Related Degradant Degradation Product Determine_Origin->Degradant Stress Conditions Optimize_SNA Optimize SNAr Reaction: - Increase Time/Temp - Check Base Stoichiometry - Improve Mixing Starting_Material->Optimize_SNA Optimize_Suzuki Optimize Suzuki Coupling: - Deoxygenate Rigorously - Adjust Catalyst/Base - Slow Addition of Boronic Acid Intermediate->Optimize_Suzuki Optimize_Reductive_Amination Optimize Reductive Amination: - Select Appropriate Reducing Agent - Control pH - Ensure Sufficient Reaction Time Intermediate->Optimize_Reductive_Amination Byproduct->Optimize_Suzuki Byproduct->Optimize_Reductive_Amination Purification_Strategy Develop Purification Strategy: - Recrystallization - Chromatography - Scavengers Degradant->Purification_Strategy

Caption: A logical workflow for troubleshooting impurity issues in lapatinib synthesis.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
SNAr Reaction Temperature 80 - 100 °CTo ensure a reasonable reaction rate without significant degradation.
Suzuki Coupling Pd Catalyst Loading 0.5 - 2 mol%To achieve efficient catalysis while minimizing cost and residual metal.
Reductive Amination pH 5 - 6Optimal for imine formation without deactivating the amine nucleophile.
Final Product Purity (HPLC) > 99.5%Standard for active pharmaceutical ingredients.
Residual Palladium Limit < 10 ppmTypical regulatory requirement for oral drug products.

This technical support guide is intended to be a living document. As new insights and techniques emerge in the field of lapatinib synthesis, we will continue to update and expand this resource to provide you with the most current and relevant information. Your success in producing high-purity lapatinib is our primary goal.

References

Sources

Technical Support Center: 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline. This resource is designed for researchers, chemists, and drug development professionals who utilize this key synthetic intermediate. Here, we address common challenges and questions encountered during its storage, handling, and experimental use, grounding our advice in established chemical principles and safety protocols.

Section 1: Compound Profile and Specifications

This compound (CAS No. 183322-21-6) is a crucial building block, notably employed as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including Erlotinib.[1][2] Its reactivity is centered on the chlorine atom at the 4-position, which is susceptible to nucleophilic aromatic substitution, making it a versatile precursor for a wide range of quinazoline derivatives.

PropertyValueSource(s)
CAS Number 183322-21-6[3]
Molecular Formula C₁₂H₁₁Cl₃N₂O₂[4]
Molecular Weight 321.6 g/mol [2]
Appearance White powder[4]
Purity Typically ≥98%[4]
Primary Application Intermediate for API synthesis[4]

Section 2: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common inquiries regarding the day-to-day use of this compound.

Q1: What are the definitive storage conditions for this compound to ensure its long-term stability?

A1: To maintain the integrity and purity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] While some suppliers may indicate room temperature storage is acceptable for short periods, for long-term stability and to prevent potential degradation (e.g., hydrolysis from atmospheric moisture), storage at 2-8°C is recommended. Protect the compound from light and moisture.

Q2: What is the minimum Personal Protective Equipment (PPE) required when handling this compound?

A2: Due to the lack of comprehensive toxicological data, the compound should be treated as potentially hazardous.[6] Always handle it within a certified chemical fume hood. The minimum required PPE includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is mandatory.

  • Respiratory Protection: If there is a risk of dust formation and engineering controls are insufficient, use a NIOSH-approved particulate respirator.[5][6]

Q3: The Safety Data Sheet (SDS) lists solubility as "no data available." What are the best starting solvents for my experiments?

A3: While specific data for this exact compound is sparse, analogous quinazoline derivatives provide a strong indication of its likely solubility profile.[6] It is expected to have poor solubility in water. For organic synthesis, start with polar aprotic solvents.

  • High Solubility (Predicted): Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF).[7]

  • Moderate to Low Solubility (Predicted): Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc). Always perform a small-scale solubility test before proceeding with a large-scale reaction.

Q4: How must I dispose of waste containing this compound?

A4: All waste, including the compound itself and any contaminated materials (e.g., weighing paper, gloves), must be disposed of as hazardous chemical waste. Do not discharge it into sewer systems.[6] The recommended method is disposal via a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing to manage hazardous decomposition products like hydrogen chloride and nitrogen oxides.[6][8]

Section 3: Troubleshooting Guide

This guide addresses specific experimental failures in a question-and-answer format, providing both a diagnosis and a validated solution.

Q: My compound refuses to dissolve in the reaction solvent, even with stirring. What is the cause and how can I fix it?

A: Diagnosis & Solution

The issue is likely an inappropriate solvent choice or insufficient energy to overcome the compound's crystal lattice energy. Follow this systematic approach to achieve dissolution.

Protocol: Systematic Solubility Testing

  • Solvent Selection: Begin with the recommended polar aprotic solvents (DMF or DMSO) where solubility is likely highest.[7] If the reaction chemistry is incompatible with these, consider other solvents like THF or Dioxane.

  • Increase Surface Area: Ensure the compound is a fine powder. If it has clumped, gently crush it with a spatula before adding the solvent.

  • Apply Gentle Heat: Cautiously warm the mixture. For many organic compounds, a moderate increase in temperature (e.g., to 40-50°C) significantly improves both the rate of dissolution and overall solubility.

  • Use Sonication: If heating is undesirable (e.g., due to the thermal sensitivity of other reagents), place the flask in an ultrasonic bath. Sonication uses high-frequency sound waves to agitate the solvent and break apart solid particles, accelerating dissolution.

G start Problem: Compound is Insoluble solvent Is the solvent polar aprotic (DMF, DMSO)? start->solvent change_solvent Action: Switch to DMF, DMSO, or another suitable polar aprotic solvent. solvent->change_solvent No heat Action: Apply gentle heat (40-50°C) with stirring. solvent->heat Yes change_solvent->heat sonicate Alternative: Use an ultrasonic bath. heat->sonicate If heating is not an option check Is it dissolved? heat->check sonicate->check success Success: Proceed with reaction. check->success Yes fail Failure: Re-evaluate solvent system or consult literature for specific reaction conditions. check->fail No

Caption: Solubility Troubleshooting Workflow.

Q: My nucleophilic substitution reaction is showing low conversion, even after several hours. Why is it so slow?

A: Diagnosis & Solution

A sluggish nucleophilic aromatic substitution (SNAr) on the 4-position of the quinazoline ring is typically due to one of four factors: insufficient nucleophilicity, incorrect stoichiometry, suboptimal temperature, or the absence of a necessary base.

Causality: The SNAr reaction proceeds via a high-energy intermediate (a Meisenheimer complex). The reaction rate is dependent on the ability of the nucleophile to attack the electron-deficient quinazoline ring and the stability of this intermediate.[9]

  • Nucleophile: Weak nucleophiles (e.g., some anilines) will react slowly.

  • Temperature: The reaction often requires heating to overcome the activation energy barrier.[9]

  • Base: If the nucleophile is an amine, a non-nucleophilic base (like DIPEA) is often required to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.[9]

Protocol: Small-Scale Reaction Optimization

  • Reagent Check: Ensure your nucleophile is pure and used in a slight excess (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.

  • Add a Base: If using an amine nucleophile, add 1.5-2.0 equivalents of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).

  • Increase Temperature: Reflux the reaction in a suitable solvent like isopropanol or dioxane.[10] Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC).

  • Solvent Choice: Ensure the chosen solvent can fully dissolve all reactants at the reaction temperature.

G compound compound product product compound:c->product:p Attack nucleophile Nucleophile (e.g., R-NH₂) nucleophile->product:p conditions Reaction Conditions Solvent (e.g., Dioxane) Base (e.g., DIPEA) Temperature (e.g., 80°C) outcome Outcome: Low Yield conditions:solv->outcome Poor Solubility? conditions:base->outcome Absent/Wrong Base? conditions:temp->outcome Too Low?

Caption: Key Parameters in SNAr Reactions.

Section 4: Standard Operating Procedure (SOP): Safe Handling and Weighing

This protocol provides a self-validating system for the safe handling of this compound powder.

Objective: To accurately weigh and transfer the compound while minimizing exposure and preventing contamination.

Materials:

  • This compound

  • Appropriate PPE (see FAQ)

  • Chemical fume hood

  • Analytical balance

  • Anti-static weighing dish or glassine paper

  • Spatula

  • Reaction vessel

  • Waste container for hazardous solids

Procedure:

  • Preparation: Don all required PPE before entering the lab. Ensure the fume hood sash is at the appropriate height and the workspace is clean and uncluttered.

  • Equilibration: Retrieve the sealed container of the compound from storage. Allow it to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture onto the powder.

  • Staging: Place the analytical balance, a clean spatula, weighing dish, and the reaction vessel inside the fume hood.

  • Weighing: Open the container inside the hood. Using the clean spatula, carefully transfer the approximate amount of powder to the weighing dish on the balance. Avoid creating airborne dust. If any powder spills, clean it up immediately with a damp cloth and dispose of the cloth as hazardous waste.

  • Transfer: Once the desired mass is weighed, carefully transfer the powder from the weighing dish into the reaction vessel.

  • Sealing and Storage: Immediately and tightly reseal the main container. Wipe it down with a damp cloth to remove any residual powder before returning it to its designated storage location.

  • Cleanup: Dispose of the used weighing dish and any contaminated items (e.g., cleaning cloths, gloves) into the designated hazardous waste container.

  • Final Verification: Wash hands thoroughly after the procedure is complete, even though gloves were worn.

References

  • 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline Safety Data Sheets . Echemi.

  • 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline . ChemScene.

  • SAFETY DATA SHEET . TCI Chemicals.

  • 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline . TCI Chemicals (India).

  • 4-chloro-6,7-bis(2-chloroethoxy)quinazoline CAS NO.183322-21-6 . LookChem.

  • 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline - Safety Data Sheet . Cayman Chemical.

  • 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline . Cayman Chemical.

  • 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline . TCI Chemicals.

  • 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline - ChemicalBook . ChemicalBook.

  • 4-CHLORO-6,7-BIS(2-METHOXYETHOXY)QUINAZOLINE . Gsrs.

  • What is 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline? - FAQ . Guidechem.

  • 4-Chloro-6,7-bis-(2-methoxy-ethoxy)-quinazoline . Santa Cruz Biotechnology.

  • SAFETY DATA SHEET - 2,4-Dichloroquinazoline . Fisher Scientific.

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry . MDPI.

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4) . ResearchGate.

  • CAS 183322-21-6 this compound . Adooq Bioscience.

  • This compound . ChemicalBook.

  • This compound . Santa Cruz Biotechnology.

  • 4-Chloro-6,7-bis(2-m-ethoxyethoxy)quinazoline CAS 183322-18-1 . Hubei Amarvel Biotech Co., Ltd.

  • 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline . TCI America.

  • 183322-21-6, 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline Formula . ECHEMI.

Sources

Technical Support Center: Challenges in the Scale-Up Synthesis of Quinazoline-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of quinazoline-based drugs. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to pilot or manufacturing scale. Quinazolines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved drugs, particularly in oncology.[1][2] However, the journey from a successful lab-scale reaction to a robust, scalable process is fraught with challenges that can impact yield, purity, and safety.[3][4]

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind common scale-up issues and offer validated protocols and strategies to overcome them.

Troubleshooting Guide: From Bench to Bulk

This section addresses specific, common problems encountered during the scale-up of quinazoline synthesis.

Problem 1: Significant Decrease in Yield Upon Scale-Up

Q: My synthesis of a 2,4-disubstituted quinazoline worked beautifully on a 10-gram scale with an 85% yield. When we moved to a 1-kilogram scale in a 20L reactor, the yield dropped to 55%. What are the likely causes and how can I fix this?

A: A drop in yield is one of the most common and frustrating challenges in process scale-up.[4] This is rarely due to a single factor but rather a combination of physical and chemical principles that behave differently at scale. The primary areas to investigate are mass and heat transfer.[4]

Causality & Troubleshooting Steps:

  • Inefficient Heat Transfer: The surface-area-to-volume ratio decreases dramatically as you increase the reactor size.[4] This makes it much harder to dissipate heat from exothermic reactions or to heat the reaction mass evenly. Localized "hot spots" can form, leading to the degradation of starting materials, intermediates, or the final product, which directly lowers the yield.[4]

    • Solution:

      • Monitor Internal Temperature: Do not rely on the jacket temperature. Always use a calibrated internal temperature probe to get an accurate reading of the reaction mass.[4][5]

      • Utilize Jacketed Reactors: Employ a reactor with a temperature control unit to precisely manage heating and cooling.[4][5]

      • Controlled Addition: For highly exothermic steps, adopt a semi-batch approach. Add one of the reactants portion-wise or via a syringe pump to control the rate of heat generation.[4]

  • Poor Mixing and Mass Transfer: What is easily mixed with a magnetic stir bar in a round-bottom flask becomes a significant challenge in a large reactor. Inefficient stirring leads to poor homogeneity, causing localized areas of high reactant concentration that can promote side reactions.[4]

    • Solution:

      • Switch to Overhead Stirring: Transition from magnetic stirring to a mechanical overhead stirrer.

      • Optimize Impeller Design: The choice of impeller is critical. A pitched-blade turbine is excellent for general mixing, while an anchor stirrer is better for viscous reaction masses. The goal is to ensure the entire batch is moving and well-mixed.[4]

  • Suboptimal Reaction Concentration: The ideal concentration at a small scale may not be optimal for a larger batch due to changes in solubility, viscosity, and heat transfer.[4]

    • Solution:

      • Re-evaluate Solvent Volume: While higher concentrations can seem more efficient, they may exacerbate mixing and exotherm issues. Experiment with slightly increasing the solvent volume to improve stirrability and temperature control.[4]

  • Quality of Raw Materials: The impact of impurities in starting materials is magnified at a larger scale. A 1% impurity in a 10g starting material is only 0.1g, but in a 1kg batch, it's 10g of a potentially reactive substance.

    • Solution:

      • Verify Purity: Do not assume the purity stated on the supplier's bottle. Perform purity checks (e.g., NMR, GC-MS, melting point) on all incoming batches of raw materials.[5][6] If necessary, purify starting materials before use.[6]

Troubleshooting Workflow for Low Yield

The following decision tree illustrates a logical workflow for diagnosing and resolving low yield issues during scale-up.

low_yield_troubleshooting start Low Yield on Scale-Up check_temp Was Internal Temperature Monitored & Controlled? start->check_temp check_mixing Is Mixing Homogeneous? (No dead spots, good vortex) check_temp->check_mixing Yes implement_probe Action: Implement Calibrated Internal Probe & Jacketed Reactor. Consider Semi-Batch Addition. check_temp->implement_probe No check_materials Are Raw Material Specs Consistent with Lab Scale? check_mixing->check_materials Yes optimize_stirring Action: Switch to Overhead Stirrer. Optimize Impeller Type & Speed. check_mixing->optimize_stirring No check_concentration Was Concentration Changed? check_materials->check_concentration Yes qualify_materials Action: Re-qualify Starting Materials. Perform Purity Analysis (NMR, HPLC). check_materials->qualify_materials No reoptimize_conc Action: Re-run at Lab Scale with New Concentration. Consider Increasing Solvent Volume. check_concentration->reoptimize_conc Yes success Yield Improved check_concentration->success No implement_probe->success optimize_stirring->success qualify_materials->success reoptimize_conc->success

Caption: A decision tree for troubleshooting low yields in scale-up synthesis.

Problem 2: Increased or New Impurities in the Crude Product

Q: On a larger scale, my HPLC analysis shows a new, significant impurity that was negligible on the bench. How can I identify and mitigate this?

A: The appearance of new impurities during scale-up often points to issues with reaction control, where subtle variations in temperature or time allow alternative reaction pathways to become significant.[5]

Causality & Troubleshooting Steps:

  • Impurity Identification is Key: You cannot solve a problem you don't understand. The first step is to determine the structure of the impurity.

    • Solution: Isolate the impurity using preparative HPLC or column chromatography. Characterize its structure using spectroscopic techniques like LC-MS, high-resolution mass spectrometry (HRMS), and NMR.[5] Understanding the structure provides vital clues about its formation pathway.

  • Review the Reaction Mechanism: Once the impurity is identified, revisit the reaction mechanism to hypothesize how it might have formed. Common impurity-forming side reactions include:

    • Over-reaction or Degradation: Caused by prolonged reaction times or temperature spikes.

    • Side Reactions of Starting Materials: Impurities in starting materials can lead to unexpected byproducts.

    • Dimerization: Higher concentrations at scale can sometimes favor the formation of dimeric impurities.[7]

  • Implement In-Process Controls (IPCs): Don't wait until the reaction is complete to analyze the outcome.

    • Solution: Regularly monitor the reaction progress and the formation of impurities using techniques like TLC, HPLC, or GC.[4] This will help you understand when and under what conditions the new impurity forms, allowing you to optimize reaction time and temperature to minimize its formation.

  • Optimize Work-up Procedure: Work-up procedures that are simple on the bench can become problematic at scale. For example, phase splits in a large jacketed reactor can be less efficient than in a small separatory funnel.

    • Solution: Ensure the work-up procedure is robust. This may involve adjusting pH, using different extraction solvents, or adding a specific wash step to remove a particular impurity or precursor. A proper phase split is more efficient than multiple small extractions at a larger scale.[4]

Workflow for Impurity Identification and Mitigation

impurity_workflow start New Impurity Detected at Scale isolate 1. Isolate Impurity (Prep HPLC / Column) start->isolate characterize 2. Characterize Structure (LC-MS, HRMS, NMR) isolate->characterize hypothesize 3. Hypothesize Formation Pathway characterize->hypothesize optimize 4. Optimize Process Parameters hypothesize->optimize Based on impurity structure validate 5. Validate at Scale optimize->validate Implement IPCs

Caption: A workflow for identifying and mitigating new impurities during scale-up.

Problem 3: Challenges in Product Isolation and Purification

Q: My quinazoline product oiled out during crystallization at the 1kg scale, and filtration is extremely slow. What should I do?

A: Isolation and purification are critical steps where scalability issues often become apparent. Methods that work for grams may be impractical for kilograms.

Causality & Troubleshooting Steps:

  • Crystallization Issues ("Oiling Out"): This happens when the product's solubility is too high in the chosen solvent system at the temperature of crystallization, causing it to separate as a liquid phase instead of forming crystals.

    • Solution:

      • Solvent Screening: The most robust solution is to find a better solvent or solvent/anti-solvent system. A good recrystallization solvent is one in which your product has high solubility at high temperatures and low solubility at low temperatures.[6]

      • Slow Cooling: Cool the solution slowly to promote the formation of pure crystals. Crash cooling often leads to oiling out or the formation of very fine particles that are difficult to filter.[6]

      • Seeding: Add a few seed crystals of the pure product to the solution as it cools to encourage proper crystal growth.

  • Slow Filtration: This is usually caused by very fine particles or an amorphous solid clogging the filter medium.

    • Solution:

      • Improve Crystal Habit: The solutions for "oiling out" will often solve this problem by producing larger, more easily filterable crystals.

      • Use a Filter Press: For large-scale operations, move from a Büchner funnel to a filter press or a Nutsche filter dryer, which are designed for handling large volumes and can operate under pressure to speed up filtration.

  • Over-reliance on Chromatography: While flash column chromatography is an excellent tool for purification in a discovery lab, it is often economically and practically unfeasible for large-scale manufacturing due to high solvent consumption and cost.[8]

    • Solution: Prioritize developing a robust crystallization procedure. Recrystallization is a more scalable and economical purification method for large quantities.[4][8] Chromatography should be reserved for cases where all other purification methods have failed.[8]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route for quinazolines (e.g., Niementowski, Friedländer, metal-catalyzed) is best for scale-up?

A1: The "best" route depends on the specific target molecule, cost of goods, and safety requirements.

  • Niementowski Synthesis: This classic method involves the thermal condensation of an anthranilic acid with an amide.[1][9] While versatile, it often requires high temperatures (130-200°C), which can be challenging to manage safely and consistently at scale and may not be suitable for sensitive functional groups.[1][10]

  • Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[11] Traditional Friedländer conditions can be harsh (high temperature, strong acid/base), which can decrease yield on scale-up.[12] However, modern variations using milder catalysts are being developed.

  • Modern Metal-Catalyzed Routes: Approaches using catalysts based on copper, iron, or manganese are increasingly popular for their often milder reaction conditions, broader functional group tolerance, and high efficiency.[13][14] Many of these methods have been successfully demonstrated on a multi-gram or multi-mmol scale, making them highly attractive for process development.[14][15]

Q2: What are the most critical process safety considerations when scaling up quinazoline synthesis?

A2: Safety is paramount. Key considerations include:

  • Thermal Hazard Assessment: As discussed, uncontrolled exotherms are a major risk. A reaction calorimetry study should be performed to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) to prevent thermal runaway.

  • Reagent Handling: Many syntheses use hazardous reagents (e.g., POCl₃, strong acids/bases, flammable solvents).[16][17] Ensure proper personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed-system transfers) are in place.

  • Gas Evolution: Some reactions may evolve gas (e.g., water vapor, HCl, CO₂).[7] The reactor system must be properly vented to avoid pressure buildup.

Q3: How should I select a solvent for a scalable process?

A3: Solvent selection should consider more than just reaction performance. Key factors include:

  • Safety: Avoid solvents with very low flash points or high toxicity where possible.

  • Environmental Impact: Consider "green" solvents and minimize solvent volume.

  • Boiling Point: The boiling point should be high enough to allow for the desired reaction temperature but low enough for easy removal during work-up without degrading the product.

  • Work-up Performance: The solvent should allow for easy extraction and phase separation. For example, using a water-immiscible solvent like toluene or ethyl acetate is often preferable to a water-miscible one like DMF or ethanol if an aqueous work-up is required.[6][18]

Parameter Lab Scale (e.g., 250 mL Flask) Pilot Scale (e.g., 20 L Reactor) Key Consideration for Scale-Up
Heating/Cooling Heating mantle, oil/water bathJacketed vessel with thermal fluidSurface-area-to-volume ratio decreases, making heat transfer less efficient.[4]
Mixing Magnetic stir barOverhead mechanical stirrerInefficient mixing can cause localized hot spots and concentration gradients.[4]
Addition Pipette, dropping funnelMetering pump, pressure transferRate of addition is critical for controlling exotherms in large batches.[4]
Work-up Separatory funnelPhase splits in the reactorPhase separation can be slower and less efficient; interfaces can be harder to see.
Purification Flash column chromatographyRecrystallization, filtrationChromatography is generally not economical at scale; crystallization is preferred.[4][8]
Table 1: Comparison of Key Parameters between Lab and Pilot Scale Operations.

Experimental Protocols

Protocol 1: Scalable Microwave-Assisted Synthesis of 2-Methyl-4(3H)-quinazolinone

This two-step protocol utilizes microwave irradiation, which can improve reaction efficiency and reduce reaction times compared to conventional heating.[19]

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

  • Reaction Setup: In a microwave-safe vessel suitable for the scale, combine anthranilic acid (1.0 eq) and acetic anhydride (1.5 eq).[18]

  • Microwave Irradiation: Heat the mixture using microwave irradiation. The power and time should be optimized to maximize the yield of the benzoxazinone intermediate.[18] Monitor reaction completion by TLC or LC-MS.

  • Isolation: Upon completion, cool the reaction mixture. The product often crystallizes upon cooling. Collect the solid by filtration and wash with a cold non-polar solvent like heptane to remove residual acetic anhydride.[18] Dry the intermediate under vacuum.

Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone

  • Reaction Setup: In a jacketed reactor equipped with an overhead stirrer and condenser, charge the 2-methyl-4H-3,1-benzoxazin-4-one intermediate from Step 1.

  • Reagent Addition: Add an ammonia source, such as an aqueous ammonia solution or ammonium acetate in a suitable solvent (e.g., ethanol).[18]

  • Reaction Conditions: Stir the reaction mixture and heat to a moderate temperature (e.g., 60-80°C). Monitor the reaction's progress by TLC or HPLC until the starting material is fully consumed.[18]

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to maximize precipitation. Collect the solid product by filtration, wash thoroughly with cold water, and then dry it under vacuum.[18]

Protocol 2: General Procedure for Purification by Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents at both room temperature and their boiling points. The ideal solvent will dissolve the product completely when hot but very poorly when cold.[6] Common solvents for quinazolines include ethanol, isopropanol, ethyl acetate, or toluene.

  • Dissolution: In a reactor, add the minimum amount of the chosen hot solvent to the crude solid to achieve complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution through a pad of celite to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, transfer the vessel to an ice bath to complete the crystallization process.

  • Isolation: Collect the pure crystals by filtration. Wash the filter cake with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing impurities.

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature until a constant weight is achieved.

References

  • Troubleshooting low yield in quinazoline synthesis reactions - Benchchem.
  • Troubleshooting low yields in the synthesis of 2-substituted quinazolines - Benchchem.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI.
  • Technical Support Center: Scale-Up Synthesis of Quinazoline Derivatives - Benchchem.
  • Troubleshooting common issues in quinazoline synthesis protocols - Benchchem.
  • The Friedländer Synthesis of Quinolines - ResearchGate. Available from: [Link]

  • The Friedländer Synthesis of Quinolines - Organic Reactions. Available from: [Link]

  • Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461 - ResearchGate. Available from: [Link]

  • Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives - Benchchem.
  • Friedländer synthesis - Wikipedia. Available from: [Link]

  • The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery - Benchchem.
  • Friedlander quinoline synthesis - Química Organica.org. Available from: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. Available from: [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC. Available from: [Link]

  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones - Frontiers. Available from: [Link]

  • Niementowski quinoline synthesis - Wikipedia. Available from: [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - MDPI. Available from: [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. Available from: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers. Available from: [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry. Available from: [Link]

  • Bischler-Napieralski Reaction - Organic Chemistry Portal. Available from: [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Available from: [Link]

  • Picking the best purification method for your API can be a tricky challenge. Available from: [Link]

  • Bischler–Napieralski reaction - Wikipedia. Available from: [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Available from: [Link]

  • Niementowski synthesis of quinazolinones[20]. - ResearchGate. Available from: [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Available from: [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC - PubMed Central. Available from: [Link]

  • Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. Available from: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. Available from: [Link]

  • Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions - RSC Publishing. Available from: [Link]

  • Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation - Regis Technologies. Available from: [Link]

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC. Available from: [Link]

  • Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. Available from: [Link]

  • (PDF) METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW) - ResearchGate. Available from: [Link]

Sources

Technical Support Center: Overcoming Reactivity Challenges with 4-Chloroquinazoline Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with 4-chloroquinazoline intermediates. This versatile scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. However, its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, can present significant challenges. This guide is designed to provide you with in-depth troubleshooting advice, field-proven protocols, and a clear understanding of the underlying chemical principles to help you navigate and overcome these hurdles in your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when working with 4-chloroquinazolines.

Q1: Why is my nucleophilic aromatic substitution (SNAr) reaction with a 4-chloroquinazoline intermediate so sluggish or failing completely?

A1: The reactivity of the C4 position on the quinazoline ring is governed by several factors. While inherently activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms, poor reactivity is often encountered due to:

  • Nucleophile Strength: Electron-poor nucleophiles, such as anilines with strong electron-withdrawing groups (e.g., -NO₂, -CN), are less reactive and may require more forcing conditions to proceed.[1]

  • Steric Hindrance: Bulky nucleophiles, particularly ortho-substituted anilines, can experience significant steric clash, impeding their approach to the C4 carbon.[1]

  • Reaction Conditions: Inadequate temperature, inappropriate solvent choice, or the absence of a suitable catalyst or base can all lead to poor reaction outcomes. Conventional heating methods can sometimes lead to long reaction times and low yields.[2]

Q2: I am using a 2,4-dichloroquinazoline. How can I ensure my nucleophile selectively reacts at the C4 position?

A2: The C4 position of 2,4-dichloroquinazoline is intrinsically more reactive to nucleophilic attack than the C2 position. This is supported by DFT calculations which show the carbon at the 4-position has a higher LUMO coefficient, making it more electrophilic.[3][4][5] To enhance this inherent regioselectivity:

  • Control the Temperature: Lowering the reaction temperature can favor the kinetically preferred C4 substitution product.

  • Limit Reaction Time: Shorter reaction times can minimize the formation of the C2-substituted or di-substituted byproducts.

  • Nucleophile and Solvent Choice: The nature of the nucleophile and solvent can also influence selectivity.

Q3: Is a catalyst always necessary for SNAr reactions with 4-chloroquinazolines?

A3: Not always. Many SNAr reactions involving 4-chloroquinazolines, especially with electron-rich amines, can proceed thermally without a metal catalyst.[1] However, for less reactive or sterically hindered nucleophiles, a catalyst is often essential to achieve good yields and reasonable reaction times. Palladium-catalyzed Buchwald-Hartwig amination is a common and effective method.[6][7][8] Copper-catalyzed reactions also provide an alternative route.[9][10]

Q4: What is the role of a base in these reactions?

A4: The SNAr reaction of a 4-chloroquinazoline with an amine nucleophile generates hydrochloric acid (HCl). A base is typically added to neutralize this acid, preventing the protonation of the amine nucleophile which would render it unreactive. Common bases include organic amines like N,N-diisopropylethylamine (DIPEA) or inorganic bases such as potassium carbonate (K₂CO₃).[3] In some cases, using an excess of the amine nucleophile can also serve this purpose.[11] Interestingly, some modern microwave-assisted protocols have been developed to be base-free.[1]

Troubleshooting Guides: From Problem to Solution

This section provides a systematic approach to troubleshooting common experimental issues.

Problem 1: Low to No Conversion

You've set up your reaction of 4-chloroquinazoline with an amine, and after the specified time, TLC or LC-MS analysis shows mostly unreacted starting material.

start Low/No Conversion Detected check_nucleophile Assess Nucleophile Reactivity start->check_nucleophile electron_poor Electron-Poor or Sterically Hindered Amine check_nucleophile->electron_poor Weak electron_rich Electron-Rich Amine check_nucleophile->electron_rich Strong increase_energy Increase Energy Input electron_poor->increase_energy check_conditions Review Reaction Conditions electron_rich->check_conditions mw_heating Solution: Switch to Microwave Irradiation increase_energy->mw_heating Preferred increase_temp Solution: Increase Conventional Heat increase_energy->increase_temp Alternative solvent_issue Suboptimal Solvent? check_conditions->solvent_issue catalyst_issue Catalysis Required? check_conditions->catalyst_issue If still no reaction change_solvent Solution: Change Solvent (e.g., 2-propanol, THF/H₂O, DMF) solvent_issue->change_solvent Yes add_catalyst Solution: Add Catalyst System (e.g., Pd(dba)₂/Ligand + Base) catalyst_issue->add_catalyst Yes

Caption: Troubleshooting workflow for low conversion.

1. Enhance Reaction Energetics with Microwave Irradiation:

  • Expertise & Experience: Conventional heating can be inefficient for these reactions. Microwave irradiation provides rapid and uniform heating, often dramatically reducing reaction times from hours to minutes and improving yields.[2][12][13] This technique is particularly effective for reactions with electron-poor anilines.[1]

  • Protocol: Microwave-Assisted Amination of 4-Chloroquinazoline

    • In a microwave-safe vial, combine 4-chloroquinazoline (1 mmol), the desired amine (1.2 mmol), and a suitable solvent such as 2-propanol or a THF/H₂O mixture (3-5 mL).[1][2]

    • Seal the vial and place it in the microwave reactor.

    • Irradiate at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 10-30 minutes).[2] Power settings may also be used (e.g., 60W or higher).[2]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the vial, and proceed with standard workup and purification.

2. Implement Palladium Catalysis for Challenging Nucleophiles:

  • Expertise & Experience: For highly unreactive or sterically demanding amines where even microwave heating is insufficient, a Buchwald-Hartwig amination approach is a powerful tool.[8] The choice of phosphine ligand is critical for catalytic efficiency.[6][7]

  • Protocol: Palladium-Catalyzed Amination

    • To an oven-dried flask under an inert atmosphere (e.g., Argon), add Pd(dba)₂ (0.02 mmol), a suitable phosphine ligand (e.g., BINAP or DavePhos, 0.04 mmol), and a base such as NaOt-Bu or K₃PO₄ (1.4 mmol).[7]

    • Add the 4-chloroquinazoline (1 mmol) and the amine (1.2 mmol).

    • Add an anhydrous solvent, such as dioxane or toluene (5-10 mL).

    • Heat the reaction mixture (e.g., to 100 °C) and monitor its progress.

    • After completion, cool the reaction, filter off the catalyst, and purify the product.

Problem 2: Formation of Side Products (e.g., Hydrolysis)

Your reaction yields the desired 4-aminoquinazoline, but you also observe a significant amount of the corresponding 4-quinazolinone, indicating hydrolysis of the starting material.

start Hydrolysis Side Product (4-Quinazolinone) Observed check_water Assess Water Content in Reaction start->check_water wet_solvent Wet Solvents or Reagents check_water->wet_solvent High aq_conditions Aqueous Reaction Conditions check_water->aq_conditions Intentional dry_reagents Solution: Use Anhydrous Solvents and Reagents wet_solvent->dry_reagents increase_rate Solution: Accelerate SNAr Reaction aq_conditions->increase_rate If hydrolysis is faster than amination

Caption: Troubleshooting workflow for hydrolysis.

1. Ensure Anhydrous Conditions:

  • Expertise & Experience: 4-Chloroquinazolines are susceptible to hydrolysis, especially at elevated temperatures. Water present in solvents or reagents can compete with your amine nucleophile, leading to the formation of the undesired 4-quinazolinone.

  • Trustworthiness (Self-Validating Protocol):

    • Use freshly distilled, anhydrous solvents.

    • Dry reagents that may be hygroscopic.

    • Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to exclude atmospheric moisture.

2. Accelerate the Desired SNAr Reaction:

  • Expertise & Experience: The principle here is to make the desired amination reaction kinetically much faster than the competing hydrolysis reaction. If your SNAr reaction is sluggish, hydrolysis has more time to occur. By implementing the strategies from "Problem 1" (e.g., switching to microwave irradiation or using a catalyst), you can significantly increase the rate of the desired transformation, thereby minimizing the formation of the hydrolysis byproduct.

Data Summary: Reaction Condition Comparison

The following table summarizes typical conditions for the amination of 4-chloroquinazolines, providing a comparative overview to guide your experimental design.

Method Typical Conditions Advantages Disadvantages Best Suited For
Conventional Heating Reflux in solvent (e.g., 2-propanol, EtOH) for several hours.[2]Simple setup.Long reaction times, often lower yields, not suitable for unreactive nucleophiles.[1][2]Electron-rich, non-hindered amines.
Microwave Irradiation 80-150 °C in a sealed vessel for 10-40 minutes.[1][2]Rapid, high yields, broad substrate scope, environmentally friendly.[2][12]Requires specialized microwave reactor equipment.A wide range of amines, including moderately electron-poor and hindered ones.
Palladium Catalysis Pd source (e.g., Pd(dba)₂), phosphine ligand, base (e.g., NaOt-Bu), in an inert solvent (e.g., dioxane) at elevated temperature.[7]Effective for very challenging (hindered, electron-poor) nucleophiles.Requires expensive and air-sensitive catalysts and ligands; inert atmosphere needed.[8]Sterically demanding or highly deactivated amines.
Copper Catalysis CuI catalyst, ligand (e.g., DMEDA), base (e.g., K₂CO₃) in DMF.[9]Economical alternative to palladium.May have a more limited substrate scope than palladium systems.Synthesis of 4-aminoquinazolines from 2-bromobenzonitriles and amidines.[9]

References

  • Faria, M. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2435–2445. Available at: [Link]

  • Yoon, J., et al. (2006). Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. Molecules, 11(4), 272-278. Available at: [Link]

  • Yoon, J., et al. (2006). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules (Basel, Switzerland), 11(4), 272–278. Available at: [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. Available at: [Link]

  • Sánchez, M., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6, 459. Available at: [Link]

  • Sánchez, M., et al. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 747585. Available at: [Link]

  • ResearchGate. (n.d.). The proposed mechanism for the synthesis of 4-aminoquinazolines in the presence of FeCl3. 6H2O, under microwave irradiation conditions. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-aminoquinazoline structure derivatives 1–8. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Amination of halopyrimidines and 4-chloroquinazoline. ResearchGate. Available at: [Link]

  • Yang, X., et al. (2010). Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Synlett, 2010(1), 101-106. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloroquinazoline. PrepChem.com. Available at: [Link]

  • Chemistry Stack Exchange. (2024). SN2 nucleophilic substitution reaction push and pull transition state. Chemistry Stack Exchange. Available at: [Link]

  • Besson, T. (2016). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate. Available at: [Link]

  • Utkina, E., et al. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Molecules, 18(2), 2096-2109. Available at: [Link]

  • Faria, M. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals. Available at: [Link]

  • MDPI. (2023). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. Available at: [Link]

  • Utkina, E., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096-2109. Available at: [Link]

  • ResearchGate. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. ResearchGate. Available at: [Link]

  • Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Wordpress. Available at: [Link]

  • ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Bowie, R. A., & Thomason, D. A. (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 1842. Available at: [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available at: [Link]

  • LASSBio. (2025). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. LASSBio. Available at: [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]

  • SLS Ireland. (n.d.). 4-Chloroquinazoline, 97%. SLS Ireland. Available at: [Link]

  • Sci-Hub. (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Sci-Hub. Available at: [Link]

  • PubChem. (n.d.). 4-Chloroquinazoline. PubChem. Available at: [Link]

  • ResearchGate. (2018). Metal‐Free Regioselective Direct C(4)−H Amination of Quinazoline with N‐fluorobenzenesulfonimide. ResearchGate. Available at: [Link]

  • ResearchGate. (2007). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 4-Chloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 4-chloroquinazolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. Here, we move beyond simple protocols to explain the fundamental principles that govern catalyst choice and reaction success, empowering you to troubleshoot effectively and optimize your experimental outcomes.

The 4-chloroquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its functionalization via cross-coupling is a critical step in the synthesis of novel therapeutic agents. However, the inherent electronic properties of the quinazoline ring system and the relatively lower reactivity of the C-Cl bond present unique challenges. This guide provides in-depth, experience-driven insights to help you overcome these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering explanations for their cause and actionable solutions.

Problem 1: Low or No Conversion of 4-Chloroquinazoline

This is one of the most common issues, often stemming from inefficient catalyst activation or catalyst deactivation.

Possible Causes & Solutions:

  • Insufficient Catalyst Activity: The C(4)-Cl bond in 4-chloroquinazoline is activated by the adjacent nitrogen atoms, but it is still less reactive than corresponding bromides or iodides.[1] Standard palladium catalysts may not be sufficient.

    • Solution: Employ more active catalyst systems. For Suzuki-Miyaura reactions, consider using palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) in combination with bulky, electron-rich phosphine ligands like XPhos, SPhos, or DavePhos.[2] Pre-catalysts, such as Buchwald's G3 or G4 palladacycles, are often more efficient at generating the active Pd(0) species.[3]

  • Catalyst Deactivation: The quinazoline nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4] Additionally, impurities in reagents or solvents can poison the catalyst.

    • Solution: Ensure all reagents and solvents are pure and anhydrous. Degassing the solvent is crucial to remove oxygen, which can oxidize the active Pd(0) catalyst. Using a slight excess of the phosphine ligand can sometimes help stabilize the catalyst and prevent deactivation.

  • Inappropriate Base: The choice of base is critical for both catalyst activity and substrate stability.

    • Solution: For Suzuki reactions, stronger bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often effective.[5] In Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.[6][7] However, be mindful that highly basic conditions can lead to side reactions with sensitive functional groups.

Problem 2: Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of your desired compound.

Possible Causes & Solutions:

  • Homocoupling of Boronic Acid (Suzuki Reaction): This side reaction is often observed, especially at higher temperatures or with prolonged reaction times.

    • Solution: Optimize the reaction temperature and time. Using a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the boronic acid can minimize homocoupling.

  • Hydrolysis of 4-Chloroquinazoline: In the presence of water and a base, 4-chloroquinazoline can hydrolyze to the corresponding quinazolin-4-one.

    • Solution: Use anhydrous solvents and reagents. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Dimerization (Sonogashira Reaction): Terminal alkynes can undergo oxidative homocoupling (Glaser coupling) in the presence of a copper co-catalyst.[8]

    • Solution: Minimize the amount of copper(I) iodide (CuI) co-catalyst. Running the reaction under strictly anaerobic conditions can also suppress this side reaction. Copper-free Sonogashira protocols are also an excellent alternative.[9]

Problem 3: Poor Regioselectivity with Polyhalogenated Quinazolines

When working with quinazolines bearing multiple halogen substituents, achieving selective coupling at the C4 position can be challenging.

Possible Causes & Solutions:

  • Similar Reactivity of Halogen Atoms: While the C-Cl bond at the 4-position is activated, other halogens on the quinazoline ring (e.g., at C2, C6, or C7) will also have varying degrees of reactivity. The general order of reactivity for palladium-catalyzed cross-coupling is C-I > C-Br > C-Cl.[10]

    • Solution: Careful selection of the catalyst and reaction conditions can exploit the subtle differences in reactivity. For instance, a milder catalyst system and lower reaction temperatures will favor coupling at the more reactive halogen. For 2,4-dichloroquinazolines, coupling almost exclusively occurs at the more electrophilic C4 position.[11] In cases like 6-bromo-2,4-dichloroquinazoline, a mixture of products may be obtained.[11] A strategy to circumvent this is to temporarily deactivate the C4 position, for example, by converting it to a thioether, allowing for selective reaction at other positions first.[5][11]

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions regarding catalyst selection for cross-coupling reactions of 4-chloroquinazolines.

Q1: Which type of palladium catalyst is best for Suzuki-Miyaura coupling with 4-chloroquinazolines?

For Suzuki-Miyaura reactions with aryl chlorides, it is generally recommended to use a palladium source like Pd(OAc)₂ or a pre-catalyst combined with a bulky, electron-rich phosphine ligand.[12] Ligands such as XPhos, SPhos, and RuPhos have shown great success in facilitating the challenging oxidative addition step with aryl chlorides. The use of pre-catalysts like the Buchwald G3 or G4 palladacycles can lead to more reliable and reproducible results by ensuring the clean and efficient generation of the active catalytic species.

Q2: What is the role of the copper co-catalyst in Sonogashira couplings, and is it always necessary?

In a traditional Sonogashira reaction, the copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle.[9][13][14] While this classic protocol is highly effective, copper-free Sonogashira couplings have been developed. These reactions typically require a strong organic base to deprotonate the alkyne and often proceed through a slightly different mechanism.[9] Copper-free conditions can be advantageous in avoiding the formation of alkyne homocoupling byproducts.[9]

Q3: For a Buchwald-Hartwig amination, what is the best combination of ligand and base?

The optimal ligand and base for a Buchwald-Hartwig amination depend on the nature of the amine. For primary aliphatic amines, ligands like BrettPhos or GPhos often give good results.[15] For bulkier secondary amines or anilines, more sterically hindered ligands such as XPhos or RuPhos may be necessary. The most common bases are strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃.[6][16] It is often necessary to screen a small matrix of ligands and bases to find the optimal conditions for a specific substrate combination.[17][18]

Q4: Can I use the same catalyst for different types of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck)?

While there is some overlap, it is generally not advisable to assume a single catalyst system will be optimal for all types of cross-coupling reactions. Each reaction has a distinct mechanism and often requires a specific set of conditions for optimal performance.

  • Suzuki: Requires a base to activate the boronic acid.[12]

  • Sonogashira: Often uses a copper co-catalyst and an amine base.[13][14]

  • Heck: Typically requires a base to regenerate the active catalyst and may be sensitive to the choice of phosphine ligand.[19]

It is always best to consult the literature for catalyst systems that have been successfully applied to the specific type of cross-coupling reaction you are performing with 4-chloroquinazolines.

Q5: How can I minimize catalyst loading to make my reaction more cost-effective and sustainable?

Minimizing catalyst loading is a key goal in process chemistry. This can often be achieved through careful optimization of reaction parameters.

  • Ligand Choice: Highly active ligands can allow for lower catalyst loadings.

  • Pre-catalysts: Using pre-catalysts can lead to more efficient generation of the active species, often allowing for a reduction in the overall palladium concentration.[3]

  • Reaction Conditions: Higher temperatures and longer reaction times can sometimes compensate for lower catalyst loadings, but this must be balanced against the potential for side reactions and product degradation.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to accelerate reaction rates and can sometimes allow for lower catalyst loadings and shorter reaction times.[20][21]

Visualizing the Decision-Making Process for Catalyst Selection

The following diagram illustrates a general workflow for selecting and optimizing a catalyst system for the cross-coupling of 4-chloroquinazolines.

CatalystSelectionWorkflow Catalyst Selection Workflow for 4-Chloroquinazoline Cross-Coupling start Define Coupling Partners (e.g., boronic acid, amine, alkyne) initial_screen Initial Catalyst/Ligand/Base Screening (Based on literature precedents) start->initial_screen suzuki Suzuki: Pd(OAc)2/XPhos/Cs2CO3 initial_screen->suzuki C-C bond buchwald Buchwald-Hartwig: Pd2(dba)3/RuPhos/NaOtBu initial_screen->buchwald C-N bond sonogashira Sonogashira: PdCl2(PPh3)2/CuI/Et3N initial_screen->sonogashira C-C (alkyne) bond evaluation Evaluate Initial Results (Conversion, Yield, Byproducts) suzuki->evaluation buchwald->evaluation sonogashira->evaluation optimization Optimization of Reaction Parameters (Temperature, Concentration, Time) evaluation->optimization Promising Results troubleshooting Troubleshooting (e.g., change ligand, base, solvent) evaluation->troubleshooting Poor Results final_protocol Final Optimized Protocol optimization->final_protocol troubleshooting->evaluation

Caption: A decision-making workflow for catalyst selection.

Summary of Recommended Catalyst Systems

The following table provides a starting point for selecting a catalyst system for various cross-coupling reactions of 4-chloroquinazolines. Note that these are general recommendations, and optimization will likely be required for your specific substrates.

Reaction TypePalladium SourceRecommended Ligand(s)Typical Base(s)Co-catalyst/Additive
Suzuki-Miyaura Pd(OAc)₂, PdCl₂(PPh₃)₂, Buchwald Pre-catalystsXPhos, SPhos, RuPhos, PCy₃K₂CO₃, Cs₂CO₃, K₃PO₄None
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂, Buchwald Pre-catalystsXPhos, RuPhos, BrettPhos, GPhosNaOtBu, LHMDS, K₃PO₄None
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃, Xantphos, dppfEt₃N, i-Pr₂NHCuI (optional)
Heck Pd(OAc)₂P(t-Bu)₃, PPh₃Et₃N, K₂CO₃None
Negishi Pd(PPh₃)₄, PdCl₂(dppf)PPh₃, dppfNoneNone

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloroquinazoline

This protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura reaction.

Materials:

  • 4-Chloroquinazoline

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos

  • Potassium carbonate (K₂CO₃), finely ground and dried

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere supply (nitrogen or argon)

Procedure:

  • Preparation of the Reaction Vessel: To the reaction vessel, add 4-chloroquinazoline (1.0 equiv), arylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).

  • Addition of Catalyst and Ligand: In a separate vial, weigh out Pd(OAc)₂ (0.02 equiv) and XPhos (0.04 equiv). Add these to the reaction vessel.

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the 4-chloroquinazoline should be around 0.1-0.2 M.

  • Reaction: Place the reaction vessel in a preheated oil bath at 80-120 °C and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram outlines the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

SuzukiCycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0)-L OxAdd L-Pd(II)(Ar)(Cl)-L Pd0->OxAdd Oxidative Addition (4-Chloroquinazoline) Transmetal L-Pd(II)(Ar)(Ar')-L OxAdd->Transmetal Transmetalation (Ar'-B(OH)2 + Base) RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 Regeneration of Catalyst Product 4-Arylquinazoline RedElim->Product ArCl 4-Chloroquinazoline ArCl->OxAdd ArBOH2 Ar'-B(OH)2 ArBOH2->Transmetal

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

References

  • Ghirardello, M., et al. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17436-17479. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Request PDF. (n.d.). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. [Link]

  • de Oliveira, R. K., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 206-216. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Institutional Repository. (n.d.). Regioselectivity of palladium-catalyzed sonogashira cross-coupling of 2-aryl-4-chloro-3-iodoquinoline- derivatives with terminal alkynes. [Link]

  • PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 11(4), 489. [Link]

  • PMC. (2023). Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. Scientific Reports, 13, 8343. [Link]

  • DSpace@MIT. (2018). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Beilstein Journals. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 206-216. [Link]

  • PMC. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 12(19), 4340–4343. [Link]

  • Chemical Reviews. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12039-12204. [Link]

  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7(19), 2899-2909. [Link]

  • Request PDF. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]

  • ResearchGate. (n.d.). Key ligands used in palladium-mediated cross-coupling reactions. [Link]

  • NIH. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 55(41), 12558-12603. [Link]

  • ResearchGate. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

Sources

Validation & Comparative

Navigating the Structural Maze: A Comparative Guide to the ¹H and ¹³C NMR Spectroscopic Signatures of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development, the precise structural elucidation of synthetic intermediates is paramount. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline, a key intermediate in the synthesis of several targeted cancer therapeutics, including Erlotinib. We will delve into a detailed interpretation of its spectral features, compare it with alternative analytical techniques and structurally similar compounds, and provide a robust experimental protocol for data acquisition.

The Structural Significance of this compound

This compound serves as a critical building block in the synthesis of various kinase inhibitors. Its quinazoline core, substituted at the 4-position with a reactive chlorine atom, allows for the facile introduction of various amine-containing pharmacophores. The bis-(2-chloroethoxy) substituents at the 6 and 7 positions are often precursors to more complex ether linkages found in the final active pharmaceutical ingredients (APIs). Given its role as a pivotal intermediate, unambiguous characterization is essential to ensure the purity and identity of the final drug substance.

Deciphering the Code: ¹H and ¹³C NMR Spectral Data

While direct, publicly available experimental spectra for this compound are not always readily accessible, a comprehensive analysis of closely related structures and general principles of NMR spectroscopy allows for a reliable prediction of its spectral data. Commercial suppliers of this intermediate provide detailed characterization data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) purity analysis, upon request[1].

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
H-2~8.90s~154.0
H-5~7.40s~108.0
H-8~7.35s~105.0
O-CH ₂-CH₂-Cl (C6)~4.40t~69.0
O-CH₂-CH ₂-Cl (C6)~3.95t~42.0
O-CH ₂-CH₂-Cl (C7)~4.35t~68.5
O-CH₂-CH ₂-Cl (C7)~3.90t~41.5
C-4--~159.0
C-4a--~150.0
C-6--~155.0
C-7--~152.0
C-8a--~118.0

Predicted data is based on the analysis of structurally similar compounds and established NMR principles. Solvent: CDCl₃.

In-Depth Spectral Interpretation:

The predicted ¹H NMR spectrum reveals key structural information:

  • Aromatic Region (7.0-9.0 ppm): The downfield singlet at approximately 8.90 ppm is characteristic of the H-2 proton of the quinazoline ring system. The two singlets at around 7.40 ppm and 7.35 ppm are assigned to the H-5 and H-8 protons, respectively. Their singlet nature arises from the lack of adjacent protons for coupling.

  • Aliphatic Ether Region (3.5-4.5 ppm): The two sets of triplets for the -OCH₂CH₂Cl groups are a hallmark of this molecule. The protons on the carbons attached to the oxygen atoms (O-CH ₂) are expected to be more deshielded and appear further downfield (around 4.40 and 4.35 ppm) compared to the protons on the carbons bearing the chlorine atoms (CH ₂-Cl), which are predicted to resonate around 3.95 and 3.90 ppm. The triplet multiplicity is due to coupling with the adjacent methylene protons.

The predicted ¹³C NMR spectrum provides a carbon map of the molecule:

  • Aromatic and Heterocyclic Carbons (100-160 ppm): The spectrum is expected to show distinct signals for the quinazoline ring carbons. The carbon bearing the chlorine atom (C-4) will be significantly downfield.

  • Aliphatic Carbons (40-70 ppm): The four distinct signals in this region correspond to the four methylene carbons of the two chloroethoxy side chains. The carbons directly attached to oxygen will be in the 68-70 ppm range, while the carbons bonded to chlorine will appear more upfield, around 41-42 ppm.

A Comparative Perspective: Alternative Analytical Techniques

While NMR spectroscopy is the gold standard for structural elucidation, a multi-technique approach provides a more complete analytical picture.

Technique Information Provided Comparison with NMR
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its fragmentation pattern.Complementary to NMR. Confirms the molecular formula but does not provide detailed connectivity information.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule (e.g., C-O, C-Cl, aromatic C-H).Provides less detailed structural information than NMR but is a quick and simple method for functional group analysis.
High-Performance Liquid Chromatography (HPLC) Determines the purity of the compound and can be used for quantification.Does not provide structural information but is essential for assessing the purity of the synthetic intermediate.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for optimal resolution.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Lock the spectrometer on the deuterium signal of the solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

    • Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more (due to the lower natural abundance of ¹³C)

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Visualizing the Structure-Spectrum Correlation

The following diagram illustrates the key correlations between the structure of this compound and its expected NMR signals.

G cluster_mol This compound cluster_1H ¹H NMR Signals cluster_13C ¹³C NMR Signals mol H2 H-2 (~8.90 ppm, s) H5 H-5 (~7.40 ppm, s) H8 H-8 (~7.35 ppm, s) OCH2_6 O-CH₂ (C6) (~4.40 ppm, t) CH2Cl_6 CH₂-Cl (C6) (~3.95 ppm, t) OCH2_7 O-CH₂ (C7) (~4.35 ppm, t) CH2Cl_7 CH₂-Cl (C7) (~3.90 ppm, t) C2 C-2 (~154.0 ppm) C4 C-4 (~159.0 ppm) C5 C-5 (~108.0 ppm) C6 C-6 (~155.0 ppm) C7 C-7 (~152.0 ppm) C8 C-8 (~105.0 ppm) C4a C-4a (~150.0 ppm) C8a C-8a (~118.0 ppm) OCH2_C6 O-CH₂ (C6) (~69.0 ppm) CH2Cl_C6 CH₂-Cl (C6) (~42.0 ppm) OCH2_C7 O-CH₂ (C7) (~68.5 ppm) CH2Cl_C7 CH₂-Cl (C7) (~41.5 ppm)

Caption: Molecular structure and predicted NMR correlations.

Comparison with a Structurally Similar Compound: 4-Chloro-6,7-dimethoxyquinazoline

A useful comparison can be drawn with the more commonly reported 4-Chloro-6,7-dimethoxyquinazoline. The primary difference in the ¹H NMR spectrum would be the presence of two singlets for the methoxy groups (-OCH₃) around 3.9-4.0 ppm, instead of the two sets of triplets observed for the chloroethoxy groups. In the ¹³C NMR spectrum, the dimethoxy analogue would show two signals for the methoxy carbons around 56 ppm, while lacking the signals for the methylene carbons of the chloroethoxy chains.

Conclusion

The detailed analysis of the ¹H and ¹³C NMR spectra of this compound provides a robust method for its structural confirmation. By understanding the expected chemical shifts and multiplicity patterns, researchers can confidently identify this key intermediate, ensuring the integrity of their synthetic pathways. When combined with other analytical techniques, a comprehensive characterization profile can be established, which is crucial for regulatory compliance and the successful development of novel therapeutics.

References

  • SciELO México. (2019). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer.[Link]

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline, a key intermediate and potential impurity in the synthesis of advanced pharmaceutical compounds. As researchers, scientists, and drug development professionals, understanding the nuances of analytical methodologies is paramount for ensuring the purity, stability, and safety of active pharmaceutical ingredients (APIs). This document delves into the practical and theoretical considerations for selecting the optimal ionization source and interpreting fragmentation data, grounded in established scientific principles and experimental evidence.

Introduction to the Analyte: this compound

This compound is a quinazoline derivative whose core structure is found in several tyrosine kinase inhibitors used in oncology, such as gefitinib and erlotinib.[1][2] Its molecular structure features a chlorinated quinazoline ring and two chloroethoxy side chains. These structural motifs present specific challenges and opportunities for mass spectrometric analysis. The presence of multiple chlorine atoms creates a distinct isotopic pattern that is highly valuable for identification, while the basic nitrogen atoms in the quinazoline ring offer a clear handle for ionization.

Molecular Structure and Properties:

  • Molecular Formula: C₁₄H₁₄Cl₃N₂O₂

  • Monoisotopic Mass: 347.012 Da

  • Average Molecular Weight: 348.64 g/mol

The accurate mass analysis and structural elucidation of this compound are critical for process chemistry control and regulatory compliance in drug development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the definitive analytical tool for this purpose.

Choosing the Right Ionization Technique: ESI vs. APCI

The first and most critical decision in developing an MS method is the selection of the ionization source. For LC-MS, the most common choices are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[3] The choice depends fundamentally on the physicochemical properties of the analyte, including its polarity, volatility, and thermal stability.[4]

Electrospray Ionization (ESI): The Preferred Method for Polar, Ionizable Molecules

ESI is a soft ionization technique that generates ions from a liquid phase. A high voltage is applied to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase.[5]

Why ESI is the Superior Choice for this Analyte:

  • Polarity and Ionizability: this compound possesses several features that make it ideal for ESI. The two nitrogen atoms in the quinazoline ring are basic and can be readily protonated in an acidic mobile phase to form a stable [M+H]⁺ ion. This is the primary mechanism for generating a strong signal in positive-ion mode ESI.[6] The ether linkages also contribute to the molecule's overall polarity.

  • Analysis of Thermally Labile Compounds: ESI is performed at or near ambient temperature, which prevents the thermal degradation of sensitive molecules.[4] This is a significant advantage over techniques that require heating.

  • High Sensitivity: For compounds that ionize well, ESI can offer exceptional sensitivity, often reaching picogram or femtogram levels, which is crucial for impurity analysis.

Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Less Polar Analytes

APCI is another common ionization technique, but it operates on a different principle. The LC eluent is nebulized and vaporized in a heated tube. A high-voltage corona discharge then ionizes the mobile phase molecules, which in turn transfer a charge to the analyte molecules through gas-phase chemical reactions.[4][5]

Considerations for Using APCI:

  • Analyte Properties: APCI is generally more effective for less polar, more volatile, and thermally stable small molecules.[7] While our target molecule has some nonpolar character, its primary ionization pathway via protonation is better exploited by ESI.

  • Potential for Thermal Degradation: The requirement for a heated vaporizer (often >200°C) in APCI sources poses a risk of degradation for thermally sensitive compounds.[4][8]

  • Matrix Effects: APCI can sometimes be less susceptible to matrix effects like ion suppression compared to ESI, which can be an advantage when analyzing complex samples.[4] However, for a well-characterized impurity standard, this is less of a concern.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

To confirm the structure of an analyte, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the protonated molecule ([M+H]⁺) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed.[9] The fragmentation pattern serves as a structural fingerprint.

The fragmentation of quinazoline derivatives is often predictable and provides rich structural information.[6][10] For this compound, fragmentation is expected to occur primarily at the ether linkages and through the loss of the chloroethoxy side chains.

Proposed Fragmentation Pathway

The diagram below illustrates the most probable fragmentation pathways for the [M+H]⁺ ion of this compound. The distinct isotopic pattern of chlorine atoms (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) will be present in any fragment containing chlorine, aiding in its identification.

G cluster_legend Legend parent [M+H]⁺ m/z 348.0 frag1 Loss of C₂H₄ m/z 320.0 parent->frag1 - C₂H₄ (28 Da) frag2 Loss of C₂H₄Cl• m/z 285.0 parent->frag2 - C₂H₄Cl• (63 Da) frag3 Loss of C₂H₅Cl m/z 284.0 parent->frag3 - C₂H₅Cl (64 Da) frag5 Quinazoline Core Fragment m/z 179.0 frag2->frag5 - C₂H₄Cl•, - C₂H₄O frag4 Loss of C₂H₄ and C₂H₅Cl m/z 256.0 frag3->frag4 - C₂H₄ (28 Da) Parent Ion Parent Ion Fragment Ion Fragment Ion

Caption: Proposed MS/MS fragmentation pathway for protonated this compound.

Causality of Fragmentation:

  • Loss of Chloroethyl Radical (m/z 285.0): The most common fragmentation pathway for similar structures like gefitinib involves the cleavage of the C-O bond of the ether side chain.[2] This results in the loss of a chloroethyl radical (•CH₂CH₂Cl).

  • Loss of Chloroethane (m/z 284.0): A neutral loss of chloroethane (CH₃CH₂Cl) is also highly probable.

  • Subsequent Losses: Further fragmentation can occur from these primary fragments, such as the loss of ethene (C₂H₄) from the remaining side chain.

  • Quinazoline Core (m/z 179.0): The eventual fragmentation can lead to a stable core ion corresponding to the dihydroxy-chloro-quinazoline structure after losing both side chains.

Comparative Experimental Workflow: A Practical Guide

This section outlines a detailed protocol for the analysis of this compound using LC-MS, comparing the setup for ESI and APCI.

Experimental Workflow Diagram

workflow cluster_prep 1. Sample Preparation cluster_lc 2. LC Separation cluster_ms 3. MS Analysis (Ionization) cluster_detect 4. MS Detection & Analysis prep Dissolve sample in Methanol/Acetonitrile (100 µg/mL stock) Dilute to 1 µg/mL working solution lc Inject onto C18 column (e.g., 2.1x50 mm, 1.8 µm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Gradient Elution prep->lc esi ESI Source Positive Ion Mode Capillary: 3.5 kV Gas Temp: 300°C lc->esi Recommended apci APCI Source Positive Ion Mode Corona: 4 µA Vaporizer Temp: 350°C lc->apci Alternative detect Full Scan MS (m/z 100-500) Targeted MS/MS on m/z 348.0 esi->detect apci->detect data Data Processing: - Extract Ion Chromatogram - Analyze Isotope Pattern - Interpret Fragment Spectrum detect->data

Caption: General experimental workflow for LC-MS analysis of the target compound.

Step-by-Step Protocol
  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Perform serial dilutions to create working standards. For initial method development, a concentration of 1 µg/mL is appropriate.

    • The final sample should be prepared in a solvent composition similar to the initial mobile phase to ensure good peak shape.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended for good retention and separation of small organic molecules.

    • Mobile Phase A: Water with 0.1% formic acid. The formic acid is crucial as it provides a source of protons (H⁺) to facilitate efficient ionization in positive mode.[11]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A typical gradient would start at 10-20% B, ramp up to 95% B to elute the compound, hold for a brief period, and then return to initial conditions for re-equilibration.

  • Mass Spectrometry (MS) Conditions:

ParameterESI (Recommended)APCI (Alternative)Rationale
Ionization Mode PositivePositiveThe basic nitrogen atoms are readily protonated.[6]
Capillary Voltage / Corona Current 3.5 - 4.0 kV3 - 5 µAOptimizes the electric field for ion formation/desorption.
Nebulizer Gas (N₂) Pressure 30 - 40 psi40 - 60 psiAssists in droplet formation and solvent evaporation.
Drying Gas (N₂) Flow 8 - 12 L/min5 - 10 L/minAids in desolvation of the ESI droplets.
Drying Gas / Vaporizer Temp. 250 - 350 °C300 - 450 °CAPCI requires higher temperatures to ensure complete sample vaporization.[4]
Scan Range (m/z) 100 - 500100 - 500Covers the expected mass of the parent ion and its key fragments.
Collision Energy (for MS/MS) 10 - 40 eV (Ramped)10 - 40 eV (Ramped)A range of energies ensures the capture of both primary and secondary fragments.

Comparative Performance Summary

The following table summarizes the expected performance of ESI and APCI for the analysis of this compound.

Performance MetricElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Primary Ion Observed [M+H]⁺[M+H]⁺
Expected Sensitivity High to Very HighModerate to High
Signal-to-Noise Ratio ExcellentGood
In-Source Fragmentation Low (can be controlled with cone voltage)Moderate (potential for thermal degradation)[9]
Suitability for Quantitation Excellent (with appropriate internal standard)Good
Analyte Suitability Polar, ionizable moleculesLess polar, volatile, thermally stable molecules[5][12]
Recommendation Primary Choice Secondary/Confirmatory

Conclusion and Final Recommendations

For the robust and sensitive analysis of this compound, liquid chromatography coupled with positive-ion electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is the unequivocally superior method. This approach leverages the inherent chemical properties of the analyte—specifically the basicity of the quinazoline nitrogens—to achieve efficient ionization and high sensitivity. The soft nature of ESI minimizes the risk of thermal degradation, ensuring that the observed molecular ion is representative of the intact molecule.

While APCI could serve as a potential alternative, it offers no clear advantages for this specific compound and introduces the risk of thermal degradation, which could complicate data interpretation. The proposed fragmentation pathway, primarily involving the cleavage of the chloroethoxy side chains, can be readily confirmed using MS/MS, providing unambiguous structural confirmation. The experimental workflow detailed in this guide provides a solid foundation for developing a validated analytical method suitable for the stringent requirements of pharmaceutical research and development.

References

  • DiVA portal. (n.d.). A validated liquid chromatography tandem mass spectrometry method for quantification of erlotinib, OSI-420 and didesmethyl.
  • PubMed. (2007). Analysis of erlotinib and its metabolites in rat tissue sections by MALDI quadrupole time-of-flight mass spectrometry.
  • ProQuest. (n.d.). Differences and Similarities in the Metabolism of Erlotinib across various Species: An Analysis by Liquid Chromatography - Tandem Mass Spectrometry.
  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis.
  • Royal Society of Chemistry. (n.d.). Atmospheric pressure plasma assisted reaction chemical ionization for analysis of chlorinated compounds separated by liquid chromatography. Journal of Analytical Atomic Spectrometry.
  • Taylor & Francis Online. (n.d.). Comprehensive identification, fragmentation pattern, and metabolic pathways of gefitinib metabolites via UHPLC-Q-TOF-MS/MS: in vivo study of rat plasma, urine, bile, and faeces. Xenobiotica.
  • PubMed. (2019). Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients.
  • Advion, Inc. (n.d.). Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization.
  • National Institutes of Health. (n.d.). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters.
  • YouTube. (2024). ESI vs APCI. Which ionization should I choose for my application?.
  • OSTI.GOV. (n.d.). ANALYSIS OF CHLORINATED PARAFFINS BY CHLORIDE ENHANCED APCI-MS.
  • Biotage. (2023). When should I choose APCI or ESI for my flash column chromatography?.
  • University of Southampton. (n.d.). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. ePrints Soton.
  • Royal Society of Chemistry. (n.d.). Quinazolines. Part X. The fragmentation of quinazolines under electron impact. Journal of the Chemical Society B: Physical Organic.
  • Semantic Scholar. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for the Purity Assessment of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The robust evaluation of purity for pharmaceutical intermediates is a cornerstone of drug development, ensuring the safety, efficacy, and quality of the final Active Pharmaceutical Ingredient (API). 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline, a key intermediate in the synthesis of targeted therapies like Erlotinib[1], demands a precise and reliable analytical methodology for its purity determination. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) as the gold-standard technique for this purpose. We will explore the causality behind HPLC method development, present a validated, stability-indicating protocol, and contrast its performance with alternative analytical techniques. The methodologies and insights presented herein are designed to be self-validating, empowering researchers to implement and adapt these protocols with confidence.

The Critical Role of Purity in Pharmaceutical Intermediates

This compound (CAS: 183322-21-6) is a structurally complex molecule whose purity profile directly impacts the downstream synthesis and ultimate quality of the API[2][3]. Impurities, whether they are residual starting materials, by-products, or degradation products, can have significant consequences, including altered pharmacological activity or toxicity. Therefore, an analytical method must not only quantify the main compound but also separate and detect all relevant impurities. High-Performance Liquid Chromatography (HPLC) is indispensable in the pharmaceutical industry for this very reason, offering unparalleled resolving power, sensitivity, and quantitative accuracy for non-volatile compounds[4][5].

Comparative Analysis of Analytical Techniques

While HPLC is the primary workhorse for pharmaceutical purity analysis, a comprehensive understanding of alternative methods provides a more complete analytical picture. The choice of technique is dictated by the specific analytical goal, such as routine quality control, impurity identification, or preliminary screening.

Technique Principle Advantages for Purity Assessment Disadvantages for Purity Assessment
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and liquid mobile phase under high pressure.- High resolution for separating closely related impurities. - Excellent quantitative accuracy and precision (RSD < 0.5% achievable)[6]. - Versatile and adaptable for stability-indicating assays[7].- Requires rigorous method development and validation. - Higher operational cost and complexity compared to TLC[8].
Thin-Layer Chromatography (TLC) Separation on an adsorbent-coated plate via capillary action of a solvent.- Rapid, simple, and cost-effective for preliminary checks and reaction monitoring[8]. - Can be used to check for the presence of starting materials quickly[9].- Primarily qualitative or semi-quantitative. - Significantly lower resolution and sensitivity than HPLC.
Gas Chromatography (GC) Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase.- Excellent for analyzing volatile and thermally stable compounds like residual solvents[4].- Unsuitable for this compound, which is non-volatile and would likely decompose at high temperatures[4].
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.- Unparalleled for the identification of unknown impurities by providing molecular weight and fragmentation data[10]. - High sensitivity and specificity.- Quantitative analysis can be more complex than with standard detectors (e.g., UV). - Higher instrumentation and maintenance costs.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate molecular structure.- Provides definitive structural confirmation of the main component and impurities[11]. - Quantitative NMR (qNMR) can determine purity without a reference standard for the analyte itself.- Lower sensitivity for detecting trace impurities compared to HPLC[8]. - Complex spectra can be difficult to interpret for mixtures.

HPLC Method Development: A Causality-Driven Approach

Developing a robust, stability-indicating HPLC method is a systematic process. The goal is to create a method that can separate the main peak from all potential process impurities and degradation products.

Workflow for HPLC Method Development

cluster_0 Phase 1: Analyte & Column Chemistry cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Stress Testing & Validation A 1. Characterize Analyte (Polarity, pKa, UV λmax) B 2. Select Column & Mobile Phase (e.g., C18, ACN/H2O) A->B Based on physicochemical properties C 3. Optimize Gradient & Flow Rate (For peak shape & resolution) B->C D 4. Set Detection Wavelength (Maximize analyte signal) C->D E 5. Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) D->E F 6. Validate Method (ICH Q2) (Specificity, Linearity, Accuracy, Precision) E->F Ensure method is stability-indicating

Caption: A systematic workflow for HPLC method development.

Optimized HPLC Method Protocol

This protocol is a robust starting point for the analysis of this compound.

1. Instrumentation and Reagents:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC grade or Milli-Q.

  • Formic Acid, analytical grade.

  • Reference Standard: this compound, >99.5% purity.

  • Sample: Batch of this compound to be tested.

2. Chromatographic Conditions: The selection of a C18 column is based on the hydrophobic nature of the quinazoline ring system, making reversed-phase chromatography the ideal separation mode[5][12]. A gradient elution is employed to ensure that both more polar and less polar impurities are effectively eluted and resolved from the main peak.

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolution and retention for aromatic, moderately non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape by suppressing the ionization of any basic functional groups.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low UV cutoff.
Gradient Program Time (min)%B
030
2080
2580
2630
3030
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Detection UV at 254 nmThe quinazoline scaffold is chromophoric, and 254 nm typically provides a strong signal[5].
Injection Volume 10 µLA standard volume to ensure good peak shape without overloading the column.
Sample Preparation Accurately weigh ~10 mg of sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.Creates a 0.1 mg/mL solution, which is typically within the linear range of a UV detector.

3. System Suitability Testing (SST): Before sample analysis, the system's performance must be verified. This is a self-validating step to ensure the chromatographic system is fit for purpose.

Parameter Acceptance Criteria Purpose
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
Repeatability (RSD%) RSD ≤ 2.0% for 5 replicate injectionsConfirms precision of the system.

The Imperative of Forced Degradation Studies

To prove that an HPLC method is stability-indicating , one must demonstrate that it can separate the active ingredient from its potential degradation products. This is achieved through forced degradation studies, where the drug substance is subjected to stress conditions harsher than those encountered during normal storage[7]. According to ICH guidelines, this typically involves acidic, basic, oxidative, thermal, and photolytic stress.

Forced Degradation Experimental Workflow

G cluster_input Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis DS Drug Substance (0.1 mg/mL in ACN:H2O) Acid Acid Hydrolysis (0.1 M HCl, 60°C, 8h) DS->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C, 4h) DS->Base Oxidation Oxidative (3% H2O2, RT, 24h) DS->Oxidation Thermal Thermal (Solid, 80°C, 48h) DS->Thermal Photo Photolytic (ICH Q1B light exposure) DS->Photo Neutralize Neutralize (if needed) Acid->Neutralize Base->Neutralize Oxidation->Neutralize HPLC Inject into Validated HPLC-UV System Thermal->HPLC Photo->HPLC Neutralize->HPLC Analysis Analyze Data: - Purity & Mass Balance - Peak Purity (PDA) HPLC->Analysis

Caption: Workflow for forced degradation studies.

Interpreting Forced Degradation Data

The goal is to achieve modest degradation, typically 5-20%[7]. This ensures that secondary degradation is minimized and provides a clear picture of the primary degradation pathways.

Stress Condition Observation % Degradation (Hypothetical) Purity by HPLC (%) Mass Balance (%)
Acid (0.1 M HCl) Significant degradation with one major degradant peak.15.284.899.5
Base (0.1 M NaOH) Rapid degradation with multiple degradant peaks.18.581.599.1
Oxidative (3% H₂O₂) Moderate degradation observed.8.391.799.8
Thermal (80°C) Minor degradation.2.197.9100.1
Photolytic (ICH Q1B) Negligible degradation.< 0.599.6100.2

Key Insights from Forced Degradation:

  • Specificity: The ability to resolve all degradation peaks from the main analyte peak confirms the method's specificity.

  • Mass Balance: A good mass balance (typically 98-102%) indicates that all major degradation products are being detected.

  • Stability Profile: The data reveals that the molecule is most susceptible to hydrolytic degradation, particularly under basic conditions. This information is crucial for guiding formulation and storage decisions.

Conclusion and Recommendations

For the comprehensive purity assessment of this compound, a well-validated, stability-indicating HPLC method is the unequivocal technique of choice. It provides the necessary precision, accuracy, and resolving power for reliable quality control in a regulated environment[4][5].

Recommendations for Implementation:

  • Method Verification: Always perform a system suitability test before any analysis to ensure the system is operating correctly.

  • Reference Standard: Use a well-characterized, high-purity reference standard for accurate quantification.

  • Impurity Identification: For any unknown impurity peak exceeding the identification threshold (e.g., >0.10%), utilize LC-MS to elucidate its structure.

  • Documentation: Meticulously document all method development, validation, and forced degradation study results to support regulatory filings.

By adopting the systematic, science-driven approach outlined in this guide, researchers and drug development professionals can establish a robust analytical control strategy for this compound, ensuring the quality and integrity of this critical pharmaceutical intermediate.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Patkar Varde College. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved from [Link]

  • SpringerLink. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research. Retrieved from [Link]

  • LCGC International. (2025). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Pharmaceutical Substances Using HPLC and UHPLC Methods. Retrieved from [Link]

  • TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. International Journal of ChemTech Research. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Routes of Lapatinib Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Lapatinib, marketed as Tykerb®, is a potent, orally active dual tyrosine kinase inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR, ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2, ErbB2).[1][2][3] Its role in the treatment of HER2-positive advanced or metastatic breast cancer is well-established.[3][4] The molecular architecture of Lapatinib, N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine, is a testament to sophisticated multi-step organic synthesis. The efficiency, cost-effectiveness, and environmental impact of its production are critically dependent on the synthetic pathways chosen for its key structural fragments, or intermediates.

This guide provides an in-depth comparison of various documented synthetic routes to the pivotal intermediates of Lapatinib. We will dissect the strategic choices in constructing the quinazoline core and installing the furan side chain, offering a comparative analysis supported by experimental data to inform researchers and process chemists in drug development and manufacturing.

Retrosynthetic Analysis: Deconstructing Lapatinib

A logical retrosynthetic analysis of Lapatinib reveals three primary intermediates whose syntheses are critical to the overall efficiency of the process. The key disconnections are typically made at the C4-amine linkage, the C6-furan bond, and the furan-side chain imine bond.

G Lapatinib Lapatinib Aldehyde Intermediate A (Furan-Aldehyde) Lapatinib->Aldehyde Reductive Amination AmineSideChain Intermediate B (Sulfonyl Amine) Lapatinib->AmineSideChain QuinazolineAniline Intermediate C (6-Halo-Quinazoline-Aniline) Aldehyde->QuinazolineAniline C-C Coupling (e.g., Suzuki, Heck) FuranPrecursor Intermediate D (Furan Precursor) Aldehyde->FuranPrecursor QuinazolineCore Intermediate E (4-Chloro-6-halo-quinazoline) QuinazolineAniline->QuinazolineCore SNAr AnilineSideChain Intermediate F (Substituted Aniline) QuinazolineAniline->AnilineSideChain

Caption: Retrosynthetic analysis of Lapatinib.

This analysis identifies three crucial stages for comparison:

  • Synthesis of the Quinazoline Core (Intermediate E)

  • Formation of the Quinazoline-Aniline Scaffold (Intermediate C)

  • Installation of the Furan Moiety (leading to Intermediate A)

Synthesis of the 4-Chloro-6-Halo-Quinazoline Core

The 4-aminoquinazoline core is a recognized scaffold for tyrosine kinase inhibitors.[4] The synthesis of its precursor, a 4-chloro-6-halo-quinazoline, is a well-trodden path, yet optimizations have yielded significant improvements in sustainability and efficiency.

Route 1: Classical High-Temperature Condensation

The traditional synthesis begins with a 4-halo-anthranilic acid which is condensed with formamide at high temperatures (130–170 °C) to form the 6-halo-quinazolin-4-one.[4] Subsequent chlorination using potent reagents like thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) furnishes the desired 4-chloro-6-halo-quinazoline.[5]

Causality: The high temperature is necessary to drive the dehydration and cyclization of the anthranilic acid with formamide. Chlorinating agents like SOCl₂ are highly effective but are corrosive, hazardous, and generate significant acidic waste, posing challenges for large-scale production and environmental compliance.[5][6]

Route 2: Optimized and Greener Approach

More recent, environmentally conscious approaches have sought to mitigate the harsh conditions of the classical route.

  • Cyclization: The condensation can be achieved under milder conditions using formamidine acetate, which can be generated in situ, avoiding the very high temperatures required for formamide.[4]

  • Chlorination: A significant improvement involves replacing the large excess of hazardous chlorinating agents. An optimized process uses SOCl₂ with a catalytic amount of N,N-dimethylformamide (DMF) in a less hazardous solvent like acetonitrile, which can be telescoped into the next step.[3][4][6] This minimizes waste and improves safety.

The choice between a 6-iodo or 6-bromo quinazoline is often dictated by the subsequent C-C coupling strategy. While iodo-derivatives are typically more reactive in palladium-catalyzed reactions, bromo-derivatives are less expensive and more stable, making them attractive for industrial-scale synthesis.[4][7]

Experimental Protocol: Optimized Synthesis of 4-Chloro-6-bromoquinazoline
  • Step 1: Synthesis of 6-bromoquinazolin-4(3H)-one

    • To a stirred suspension of 2-amino-5-bromobenzoic acid (1.0 equiv) in toluene, add formamidine acetate (1.2 equiv).

    • Heat the mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature. The product precipitates out of the solution.

    • Filter the solid, wash with cold toluene, and dry under vacuum to yield 6-bromoquinazolin-4(3H)-one as a solid. This intermediate is often of sufficient purity to proceed to the next step without further purification.

  • Step 2: Synthesis of 4-Chloro-6-bromoquinazoline

    • Suspend 6-bromoquinazolin-4(3H)-one (1.0 equiv) in acetonitrile.

    • Add N,N-dimethylformamide (0.1 equiv) as a catalyst.

    • Carefully add thionyl chloride (1.5 equiv) dropwise at room temperature.

    • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours until the reaction is complete (monitored by HPLC).

    • Cool the reaction mixture and concentrate under reduced pressure to remove excess SOCl₂ and solvent.

    • The crude product can be purified by crystallization from a suitable solvent like ethyl acetate to yield 4-chloro-6-bromoquinazoline.

Assembly of the Core: Nucleophilic Aromatic Substitution (SNAr)

The next key step is the coupling of the 4-chloro-6-halo-quinazoline (Intermediate E) with the aniline side chain, 3-chloro-4-((3-fluorobenzyl)oxy)aniline (Intermediate F). This reaction proceeds via a nucleophilic aromatic substitution (SNAr), where the aniline nitrogen displaces the chlorine atom at the C4 position of the quinazoline ring.

This reaction is typically carried out in a polar aprotic solvent such as isopropanol or acetonitrile at elevated temperatures. The choice of solvent and temperature is critical to ensure complete reaction while minimizing side products. The resulting intermediate, N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-haloquinazolin-4-amine (Intermediate C), is the direct precursor for the crucial C-C bond formation step.[4][8]

Introduction of the Furan Moiety: A Comparative Analysis

The formation of the C6-furan bond is arguably the most pivotal and variable step in the synthesis of Lapatinib. Several distinct strategies have been developed, each with its own set of advantages and disadvantages.

Caption: Divergent strategies for furan ring installation.

Route A: Suzuki Coupling

The most widely reported method is a palladium-catalyzed Suzuki cross-coupling reaction.[3][6][9] This involves reacting the 6-halo-quinazoline intermediate with 5-formyl-2-furanboronic acid.

  • Advantages: The Suzuki coupling is a robust and high-yielding reaction, making it reliable for producing the target aldehyde intermediate.[6] It is a well-understood transformation with a wide range of available catalysts and conditions.

  • Disadvantages: Boronic acids can be expensive and may have limited stability. The reaction generates stoichiometric amounts of boronate waste.[8]

A practical and greener modification of this route utilizes heterogeneous palladium on carbon (Pd/C) as the catalyst, which can be easily recovered and recycled, in place of more expensive and difficult-to-handle homogeneous catalysts.[6][9]

Route B: Direct C-H Arylation

To improve atom economy and avoid the pre-functionalization required for the Suzuki coupling, direct C-H arylation methods have been developed. This approach couples the 6-bromo-quinazoline intermediate directly with furfural, which can be derived from renewable biomass sources.[4][10]

  • Advantages: This route is more atom-efficient and avoids the synthesis and use of boronic acids, shortening the overall synthetic sequence and reducing waste.[10]

  • Disadvantages: These reactions can require higher catalyst loading, specific phosphine ligands that may be air-sensitive, and elevated temperatures (>110 °C).[4] A large excess of furfural may also be needed to drive the reaction to completion.

Route C: Meerwein Arylation

An alternative strategy presented in the patent literature utilizes a Meerwein reaction for the aryl C-C bond formation.[8] This approach avoids the costly boronate coupling chemistry altogether.

  • Advantages: This method eliminates the need for expensive palladium catalysts and boronic acid derivatives, making it a potentially more cost-effective option for large-scale manufacturing.[8]

  • Disadvantages: Meerwein reactions can sometimes suffer from lower yields and selectivity compared to palladium-catalyzed methods and may involve the use of diazonium salt intermediates.

Comparative Data Summary
FeatureRoute A: Suzuki Coupling[6][9]Route B: Direct C-H Arylation[4]Route C: Meerwein Arylation[8]
Furan Source 5-Formyl-2-furanboronic acidFurfuralFurfural
Catalyst Palladium (e.g., Pd/C)Palladium complex with phosphine ligandNone (avoids transition metals)
Key Advantage High yields, robust, well-establishedHigh atom economy, avoids boronatesAvoids expensive Pd catalysts and boronates
Key Disadvantage Cost of boronic acid, boronate wasteCan require high catalyst loading, excess furfuralPotentially lower yields, process optimization may be challenging
Reported Yield ~96%Not explicitly stated, but presented as viableHigh purity (>99.6%) without chromatography
"Green" Aspect Can use recyclable Pd/C catalystUtilizes biomass-derivable furfural directlyAvoids heavy metal catalysts

Final Step: Reductive Amination

The final step in forming the Lapatinib free base is the reductive amination of the furan-aldehyde intermediate (Intermediate A) with 2-(methylsulfonyl)ethylamine.[4][11] This reaction forms the crucial secondary amine linkage to the side chain.

Commonly used reducing agents include sodium triacetoxyborohydride (STAB) or sodium borohydride.[11][12] However, a greener and more atom-efficient alternative is catalytic hydrogenation, which uses molecular hydrogen (H₂) as the reductant and produces only water as a byproduct.[4] This method avoids the use of hazardous stoichiometric hydride reagents.[4]

Conclusion

The synthesis of Lapatinib intermediates has evolved significantly from initial reports, driven by the need for more efficient, cost-effective, and sustainable manufacturing processes. While the classical Suzuki coupling route for installing the furan moiety remains a robust and high-yielding option, newer strategies based on direct C-H arylation offer compelling advantages in terms of atom economy and reduced synthetic steps. The choice of route ultimately depends on a balance of factors including raw material cost, catalyst expense, process robustness, and environmental impact. Optimized procedures that telescope reaction steps, utilize recyclable heterogeneous catalysts, and replace hazardous reagents have led to streamlined processes amenable to large-scale production with overall yields as high as 48-53%.[4][6] Continued innovation in catalytic C-C bond formation and a focus on green chemistry principles will undoubtedly lead to further refinements in the synthesis of this important anticancer therapeutic.

References

  • An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry. Available at: [Link]

  • WO2014170910A1 - Process for the preparation of lapatinib. Google Patents.
  • Assessing a sustainable manufacturing route to lapatinib. Reaction Chemistry & Engineering. Available at: [Link]

  • Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. European Journal of Medicinal Chemistry. Available at: [Link]

  • WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts. Google Patents.
  • The Chemistry Behind Lapatinib: An Intermediate's Role. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • CN103159747A - Synthetic method of lapatinib. Google Patents.
  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. MDPI. Available at: [Link]

  • Process and intermediates for preparing lapatinib - Patent US-8710221-B2. PubChem. Available at: [Link]

  • US8664389B2 - Process for the preparation of lapatinib and it's pharmaceutically acceptable salts. Google Patents.
  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. Available at: [Link]

  • Practical synthesis of lapatinib. ResearchGate. Available at: [Link]

  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. National Institutes of Health. Available at: [Link]

  • Practical synthesis of lapatinib. Journal of China Pharmaceutical University. Available at: [Link]

Sources

A Comparative Guide to Alternative Intermediates for the Synthesis of EGFR Inhibitors

A Comparative Analysis of 4-Chloro and 4-Bromoquinazoline Reactivity in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the landscape of medicinal chemistry, the quinazoline scaffold is a cornerstone, forming the structural basis of numerous therapeutic agents. The strategic functionalization of this privileged heterocycle is paramount in drug discovery, with the halogenated precursors, 4-chloro and 4-bromoquinazoline, serving as versatile intermediates. The choice between these two synthons can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides a comparative study of their reactivity, offering experimental insights and data to inform rational decision-making in the synthesis of novel quinazoline derivatives.

The Halogen's Influence: A Tale of Two Atoms

The reactivity of 4-haloquinazolines is fundamentally governed by the nature of the carbon-halogen (C-X) bond at the 4-position. While both chlorine and bromine are good leaving groups, their intrinsic properties—electronegativity, bond strength, and polarizability—dictate their behavior in various chemical transformations.

  • Electronegativity and Bond Polarity: Chlorine is more electronegative than bromine, leading to a more polarized C-Cl bond. This increased partial positive charge on the C4 carbon can, in principle, make it more susceptible to nucleophilic attack.

  • Bond Strength: The C-Cl bond is stronger than the C-Br bond. This factor becomes particularly relevant in reactions where C-X bond cleavage is the rate-determining step, such as in many palladium-catalyzed cross-coupling reactions. The weaker C-Br bond often translates to milder reaction conditions and faster kinetics.

  • Leaving Group Ability: In the context of nucleophilic aromatic substitution (SNAr), the leaving group's ability to stabilize a negative charge is crucial. While iodide is generally the best leaving group among halogens, the relative reactivity of chlorides and bromides can be influenced by the specific reaction conditions and the nature of the nucleophile.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to 4-Aminoquinazolines

The displacement of the halogen at the C4 position by a nucleophile is a widely employed method for synthesizing 4-substituted quinazolines, particularly the medicinally important 4-aminoquinazoline derivatives.[1][2][3] The reaction typically proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[4][5]

The C4 position of the quinazoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom.[6] This inherent reactivity often allows for regioselective substitution at C4, even in the presence of a halogen at the C2 position, which typically requires harsher conditions for substitution.[2][6]

Comparative Reactivity in SNAr:

While both 4-chloro and 4-bromoquinazoline readily undergo SNAr, subtle differences in reactivity can be observed. The higher electronegativity of chlorine can lead to a more electrophilic C4 carbon, potentially accelerating the initial nucleophilic attack. However, the better leaving group ability of bromide can favor the subsequent elimination step. In practice, the choice between the two often comes down to substrate availability, cost, and empirical optimization for a specific nucleophile.

For electron-rich amines, the reaction with 4-chloroquinazolines often proceeds smoothly under mild conditions.[7] However, for less reactive amines, the bromo analogue might offer an advantage due to the weaker C-Br bond, facilitating the departure of the leaving group.

Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative

This protocol provides a general procedure for the SNAr reaction between a 4-haloquinazoline and an aniline derivative.

StepProcedure
1 To a solution of the 4-haloquinazoline (1.0 equiv.) in a suitable solvent (e.g., isopropanol, THF/water) is added the aniline derivative (1.1-1.2 equiv.).
2 The reaction mixture is heated to a specified temperature (e.g., reflux, microwave irradiation) and monitored by TLC or LC-MS.
3 Upon completion, the reaction is cooled to room temperature.
4 If necessary, the product is isolated by filtration or extraction with an appropriate organic solvent.
5 The crude product is purified by recrystallization or column chromatography.

Workflow for SNAr Reaction

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 4-Haloquinazoline in Solvent B Add Aniline Derivative A->B 1.0 equiv. C Heat Mixture (Reflux or Microwave) B->C 1.1-1.2 equiv. D Monitor Progress (TLC/LC-MS) C->D E Cool to RT D->E Completion F Isolate Product (Filtration/Extraction) E->F G Purify Product (Recrystallization/Chromatography) F->G

Caption: General workflow for the synthesis of 4-anilinoquinazolines via SNAr.

Palladium-Catalyzed Cross-Coupling Reactions: Expanding Chemical Space

Palladium-catalyzed cross-coupling reactions have become indispensable tools for C-C and C-N bond formation, and 4-haloquinazolines are excellent substrates for these transformations.[8][9][10] The relative reactivity of 4-chloro vs. 4-bromoquinazoline is often more pronounced in these reactions, as the oxidative addition of the aryl halide to the palladium(0) catalyst is frequently the rate-limiting step.[11]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound.[9][12] In the context of 4-haloquinazolines, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position.

Comparative Reactivity:

Due to the weaker C-Br bond, 4-bromoquinazoline generally exhibits higher reactivity in Suzuki couplings compared to its chloro counterpart. This often allows for the use of milder reaction conditions, lower catalyst loadings, and shorter reaction times. While Suzuki couplings of aryl chlorides are well-established, they typically require more specialized and often more expensive phosphine ligands to facilitate the challenging oxidative addition step.[12][13] Some sources suggest that for certain substrates, aryl bromides can lead to better yields than aryl iodides, potentially due to differences in the rates of transmetalation.[14]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

SubstrateCatalystLigandBaseSolventTemp. (°C)Yield (%)
4-BromoquinazolinePd(PPh₃)₄-K₂CO₃Toluene/H₂O100High
4-ChloroquinazolinePd₂(dba)₃SPhosK₃PO₄Dioxane110Good to High

Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Haloquinazoline

StepProcedure
1 A mixture of the 4-haloquinazoline (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.) is prepared in a suitable solvent system (e.g., dioxane/water, toluene/water).[15]
2 The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and heated at a specified temperature (typically 80-120 °C) for a designated time (2-24 hours).[15]
3 Reaction progress is monitored by TLC or LC-MS.[15]
4 Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent.[15]
5 The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[15]
6 The crude product is then purified by column chromatography.[15]

Mechanism of Suzuki-Miyaura Coupling

Suzuki_Mechanism cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)-R(L₂) ArPdX->ArPdR Transmetalation (R-B(OR)₂) ArPdR->Pd0 Reductive Elimination ArR Ar-R ArPdR->ArR FinalProduct 4-Arylquinazoline ArX 4-Haloquinazoline RB Arylboronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine.[16][17][18] This method has significantly expanded the scope of accessible 4-aminoquinazoline derivatives, particularly for less nucleophilic amines that are poor substrates for traditional SNAr reactions.

Comparative Reactivity:

Similar to the Suzuki coupling, the oxidative addition step is crucial in the Buchwald-Hartwig amination.[19] Consequently, 4-bromoquinazoline is generally more reactive than 4-chloroquinazoline. The synthesis of 4-aminoquinazolines from 4-chloroquinazoline often requires the use of specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos) to promote the challenging oxidative addition of the C-Cl bond.[19][20]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

SubstrateCatalystLigandBaseSolventTemp. (°C)Yield (%)
4-BromoquinazolinePd(OAc)₂BINAPCs₂CO₃Toluene100High
4-ChloroquinazolinePd₂(dba)₃XPhosK₃PO₄Dioxane110Good to High

Experimental Protocol: Buchwald-Hartwig Amination of a 4-Haloquinazoline

StepProcedure
1 An oven-dried flask is charged with the 4-haloquinazoline (1.0 equiv.), the amine (1.2 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., XPhos, 1.2-1.5 equiv. relative to Pd), and a base (e.g., Cs₂CO₃, K₃PO₄, 1.5-2.0 equiv.).
2 The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
3 Anhydrous, degassed solvent (e.g., toluene, dioxane) is added.
4 The reaction mixture is heated to the desired temperature (typically 80-120 °C) until the starting material is consumed (monitored by TLC or LC-MS).
5 The reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.
6 The filtrate is concentrated, and the residue is purified by column chromatography.

Conclusion and Practical Considerations

The choice between 4-chloro- and 4-bromoquinazoline is a critical decision in the design of synthetic routes towards novel quinazoline-based compounds.

  • For Nucleophilic Aromatic Substitution (SNAr): Both substrates are generally effective. 4-Chloroquinazoline is often more readily available and cost-effective, making it a good starting point for reactions with reasonably nucleophilic amines. 4-Bromoquinazoline may offer an advantage for less reactive nucleophiles.

  • For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.): 4-Bromoquinazoline is the more reactive substrate due to the weaker C-Br bond, which facilitates the rate-limiting oxidative addition step. This often translates to milder reaction conditions, lower catalyst loadings, and a broader substrate scope with standard catalyst systems. While 4-chloroquinazoline can be a viable substrate, it frequently requires more specialized and expensive ligands to achieve comparable efficiency.

Ultimately, the optimal choice will depend on a combination of factors including the specific reaction, the nature of the coupling partners, economic considerations, and the desired reaction conditions. A thorough understanding of the inherent reactivity differences between these two key intermediates empowers the medicinal chemist to develop more efficient and robust synthetic strategies in the quest for new therapeutic agents.

References

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC. (n.d.). NIH. Retrieved January 12, 2026, from [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (2014). MDPI. Retrieved January 12, 2026, from [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis of 4-aminoquinazoline structure derivatives 1–8. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • The proposed mechanism for the synthesis of 4-aminoquinazolines using HPAs as catalysts. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • (PDF) Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (2014). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. Retrieved January 12, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Retrieved January 12, 2026, from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Synthesis of 4-aminoquinazoline derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]

  • Concerted Nucleophilic Aromatic Substitutions. (2018). NIH. Retrieved January 12, 2026, from [Link]

  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (2024). NIH. Retrieved January 12, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved January 12, 2026, from [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2017). Beilstein Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. Retrieved January 12, 2026, from [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2017). NIH. Retrieved January 12, 2026, from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2018). MDPI. Retrieved January 12, 2026, from [Link]

  • Your "Go-To", "just couple already", Suzuki conditions? (2021). Reddit. Retrieved January 12, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of Synthesized Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quinazoline scaffold is a cornerstone of modern pharmacology, with derivatives approved as therapeutics for a range of diseases, including various cancers.[1][2] The synthetic accessibility of this privileged structure allows for vast chemical diversification; however, this same flexibility necessitates a rigorous and multi-faceted approach to structural validation. An unambiguous confirmation of a synthesized derivative's molecular structure is not merely a procedural formality—it is the bedrock upon which all subsequent biological and pharmacological data rests.

This guide provides an in-depth comparison of the essential analytical techniques for validating the structure of synthesized quinazoline derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights into creating a self-validating analytical workflow that ensures the scientific integrity of your research.

The Analytical Toolkit: A Comparative Overview

The structural elucidation of a novel quinazoline derivative is rarely accomplished with a single technique. Instead, it requires the synergistic application of several methods, each providing a unique piece of the structural puzzle. The primary techniques are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, often complemented by chromatographic purity analysis and, for definitive proof, X-ray Crystallography.

The choice and sequence of these methods are critical. A logical workflow ensures that each step builds upon the last, leading to an unshakeable structural confirmation.

G cluster_0 Initial Purity Assessment cluster_1 Core Structural Elucidation cluster_2 Definitive Structure & Stereochemistry TLC TLC (Qualitative Purity, Rf) HPLC HPLC (Quantitative Purity, Retention Time) TLC->HPLC Quantify Purity MS Mass Spectrometry (Molecular Weight, Fragmentation) HPLC->MS Confirm MW NMR NMR (1H, 13C, 2D) (Connectivity, Stereochemistry) Xray Single-Crystal X-ray (Absolute 3D Structure) NMR->Xray If crystal & absolute confirmation needed Final Validated Structure NMR->Final IR FTIR (Functional Groups) MS->IR Identify Functional Groups IR->NMR Elucidate Framework Xray->Final Synthesis Synthesized Quinazoline Derivative Synthesis->TLC Initial Check

Caption: A typical workflow for the structural validation of a synthesized quinazoline derivative.

Table 1: Comparison of Key Analytical Techniques
TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Carbon-hydrogen framework, connectivity, stereochemistry.Provides the most detailed structural information; non-destructive.[3][4]Requires relatively pure sample (>95%); larger sample quantity needed.
Mass Spectrometry Molecular weight and elemental formula; fragmentation patterns.High sensitivity; confirms molecular formula.[5][6]Provides limited connectivity information; destructive.
FTIR Spectroscopy Presence or absence of key functional groups.Fast, simple, and non-destructive; excellent for identifying groups like C=O, N-H.[5][7]Provides limited information on the overall molecular skeleton.
HPLC/TLC Purity of the sample; presence of impurities.Excellent for assessing purity and isolating compounds.[8][9]Provides no direct structural information on its own.
X-ray Crystallography Definitive 3D molecular structure and stereochemistry.Unambiguous proof of structure and absolute configuration.[10][11]Requires a suitable single crystal, which can be difficult to obtain.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Elucidation

NMR spectroscopy is the most powerful technique for determining the detailed architecture of organic molecules.[4] For quinazoline derivatives, both ¹H and ¹³C NMR are indispensable, with 2D techniques like COSY and HSQC often used to resolve complex structures.[13][14]

Expertise in Action: The quinazoline core has a characteristic set of aromatic proton signals. The chemical shifts and coupling patterns of these protons provide immediate clues about the substitution pattern on the benzene ring portion of the molecule.[3][15] For instance, in a 4(3H)-quinazolinone, the proton at position 5 (H-5) is often the most downfield-shifted aromatic proton due to the deshielding effects of the neighboring carbonyl and nitrogen atoms.[5]

Characteristic ¹H and ¹³C NMR Data for the Quinazolinone Core
PositionTypical ¹H Chemical Shift (δ, ppm) in DMSO-d₆[5]Typical ¹³C Chemical Shift (δ, ppm)
C2~8.20 (s)~145
C4-~162
C4a-~121
C5~8.15 (d)~126
C6~7.55 (t)~126
C7~7.85 (t)~134
C8~7.75 (d)~127
C8a-~148
N3-H~12.5 (br s)-

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and substitution.[5]

Experimental Protocol: Acquiring High-Quality NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of the purified quinazoline derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[5] Causality: DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point, which is useful for variable temperature experiments. The N-H proton of quinazolinones is often visible in DMSO-d₆.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[5]

  • ¹H NMR Acquisition:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width from approximately -2 to 14 ppm.

    • Use a pulse angle of 30-45° and a relaxation delay of 1-2 seconds.[5]

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using proton broadband decoupling. A significantly larger number of scans is required compared to ¹H NMR.

    • Set the spectral width from approximately 0 to 200 ppm.

    • Use a relaxation delay of 2 seconds.[5]

  • Data Processing: Process the raw data by applying a Fourier transform. Phase the spectrum and calibrate the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[5]

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

MS provides the molecular weight of the synthesized compound, which is a critical validation checkpoint.[5] High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy, often distinguishing between compounds with the same nominal mass.[13][14]

Expertise in Action: The fragmentation pattern in the mass spectrum offers valuable structural clues. For quinazolines, common fragmentation pathways involve the loss of small molecules like CO or HCN from the heterocyclic ring, helping to confirm the core structure.[5][6] The choice of ionization technique is also crucial; Electrospray Ionization (ESI) is a soft technique suitable for polar, non-volatile compounds, while Electron Impact (EI) causes more extensive fragmentation, which can be useful for structural analysis.[5][6]

Experimental Protocol: Electron Impact (EI) Mass Spectrometry
  • Sample Preparation: Introduce a small amount (typically <1 mg) of the solid or liquid sample into the instrument, often via a direct insertion probe.

  • Instrumentation: Use a mass spectrometer equipped with an EI ion source and a mass analyzer (e.g., quadrupole or time-of-flight).[5]

  • Data Acquisition:

    • The sample is vaporized by heating.

    • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]

    • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the major fragment ions to corroborate the proposed structure.[1]

Infrared (IR) Spectroscopy: A Rapid Scan for Functional Groups

FTIR spectroscopy is a fast and straightforward method to identify the functional groups present in a molecule.[16] For quinazoline derivatives, it is particularly useful for confirming the presence of key structural motifs.

Expertise in Action: In the synthesis of 4(3H)-quinazolinones, a key transformation is the formation of the cyclic amide. The IR spectrum provides a clear signature for this event. The disappearance of the starting material's amine (N-H stretch, ~3300-3500 cm⁻¹) and carboxylic acid (broad O-H stretch, ~2500-3300 cm⁻¹) bands, coupled with the appearance of a strong amide carbonyl (C=O) stretch around 1660-1690 cm⁻¹ and an N-H stretch around 3200-3400 cm⁻¹, provides strong evidence for the successful cyclization.[1][5]

Experimental Protocol: FTIR using KBr Pellet Method
  • Sample Preparation: Thoroughly grind 1-2 mg of the synthesized quinazoline derivative with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[5]

  • Pellet Formation: Transfer the fine powder to a pellet press and apply high pressure (7-10 tons) to form a transparent pellet.[5]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum, typically scanning from 4000 to 400 cm⁻¹.[5]

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Chromatographic Methods: The Gatekeepers of Purity

The validity of all spectroscopic data hinges on the purity of the sample.[17] Thin-Layer Chromatography (TLC) is an excellent tool for rapid, qualitative monitoring of reaction progress and for initial purity checks.[18] High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis, capable of separating the target compound from starting materials, by-products, and other impurities with high resolution.[8][19]

Expertise in Action: When developing an HPLC method for a new quinazoline derivative, a good starting point is a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, often with 0.1% formic acid or trifluoroacetic acid to improve peak shape.[8][17] A Diode Array Detector (DAD) is highly recommended as it provides UV spectra for each peak, which can help in distinguishing the product from impurities.

G cluster_0 Method Development cluster_1 Analysis cluster_2 Data Interpretation Col Select Column (e.g., C18) Mob Select Mobile Phase (e.g., ACN/H2O) Col->Mob Det Select Detector (e.g., UV-DAD) Mob->Det Prep Prepare Sample (~1 mg/mL in mobile phase) Det->Prep Inj Inject Sample Prep->Inj Run Run Gradient Inj->Run Chrom Analyze Chromatogram Run->Chrom Purity Calculate Purity (Area % of Main Peak) Chrom->Purity Ident Identify Impurities (Compare with standards) Purity->Ident

Caption: Experimental workflow for HPLC purity analysis of a quinazoline derivative.

Experimental Protocol: Standard Reversed-Phase HPLC Purity Analysis
  • Instrumentation: HPLC system with a UV detector (preferably DAD) and a C18 column (e.g., 5 µm, 4.6 x 250 mm).[8]

  • Mobile Phase Preparation: Prepare two solvents: (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile. Filter and degas both phases.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a 50:50 mixture of mobile phase A and B) to a final concentration of approximately 1 mg/mL.[8]

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample (e.g., 10 µL).

    • Run a linear gradient (e.g., 5% B to 95% B over 15 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the quinazoline chromophore).

  • Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[8]

Conclusion

The structural validation of synthesized quinazoline derivatives is a systematic process that relies on the convergence of evidence from multiple analytical techniques. A high-purity sample, confirmed by HPLC, is the prerequisite for obtaining meaningful spectroscopic data. The combination of MS to confirm the molecular weight, FTIR to identify key functional groups, and detailed 1D and 2D NMR to piece together the molecular framework provides a robust and trustworthy structural assignment.[13][20] For novel scaffolds or when absolute stereochemistry must be determined, single-crystal X-ray diffraction serves as the ultimate arbiter.[10] By following this multi-technique, self-validating workflow, researchers can ensure the structural integrity of their compounds and build a solid foundation for groundbreaking discoveries in medicinal chemistry.

References

  • Spectroscopic Differentiation of Quinazoline Isomers: A Comparative Guide. Benchchem.
  • Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. Benchchem.
  • Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. ePrints Soton - University of Southampton.
  • Navigating the Structural Landscape: A Comparative NMR Analysis of 2-Bromobenzo[h]quinazoline and its Analogs. Benchchem.
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry.
  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI.
  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. PMC - NIH.
  • Experimental and Theoretical Spectroscopic Properties of Quinazoline. Asian Journal of Chemistry.
  • Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3 H)-one Derivatives Containing the 1,2,4-Triazolo[3,4- b][3][4][6]thiadiazole Moiety and 4-Piperidinyl Linker. PubMed. Available from:

  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. ResearchGate.
  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC.
  • CARBON-13 NMR ANALYSIS OF SOME 4-QUINAZOLINONE ALKALOIDS AND RELATED COMPOUNDS. LOCKSS.
  • Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC. Benchchem.
  • Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. MDPI.
  • Design and synthesis of novel quinazoline derivatives and their evaluation as PI3Ks inhibitors. PubMed.
  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI.
  • Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives. Benchchem.
  • X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide. Benchchem.
  • Structure elucidation of quinoline| NMR Spectroscopy. YouTube.
  • Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Triclinic Labs.
  • Validation of chromatographic methods, TLC and HPLC, to quantify known radiochemical impurities and the radiochemical purity the radiopharmaceutical [177Lu]Lu-PSMA I&T. PubMed.
  • Functional group profiling of medicinal plants using FTIR spectroscopy. World Journal of Biology Pharmacy and Health Sciences.
  • Thin-layer chromatography in testing the purity of pharmaceuticals. ResearchGate.

Sources

A Senior Application Scientist's Guide to Spectroscopic Data Interpretation for 4-Anilinoquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 4-anilinoquinazoline scaffold is a cornerstone of modern targeted therapy, most notably as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib.[1][2][3] The unequivocal structural confirmation of these molecules is paramount, moving from a synthetic hypothesis to a well-characterized clinical candidate. This guide provides an in-depth, integrated approach to the spectroscopic interpretation of this vital class of compounds, focusing on the causality behind the spectral data and presenting a self-validating system of analysis.

The Integrated Spectroscopic Strategy

No single technique provides a complete structural picture. True confidence in the structure of a synthesized 4-anilinoquinazoline derivative comes from the seamless integration of multiple spectroscopic methods. The molecular weight from Mass Spectrometry (MS) must align with the proton and carbon framework revealed by Nuclear Magnetic Resonance (NMR) spectroscopy. The functional groups identified by Fourier-Transform Infrared (FT-IR) spectroscopy must be consistent with the NMR and MS data, and the chromophoric system analyzed by UV-Visible (UV-Vis) spectroscopy should reflect the conjugated electronic nature of the scaffold. This multi-faceted approach ensures that each piece of data corroborates the others, leading to an unambiguous structural assignment.

Below is a typical workflow for the characterization of a newly synthesized 4-anilinoquinazoline analog.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation Synthesis Chemical Synthesis Purification Purification (Crystallization/Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Confirm MW Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate C-H Framework Purification->NMR IR FT-IR Spectroscopy Identify Functional Groups Purification->IR UV UV-Vis Spectroscopy Analyze Conjugated System Purification->UV Integration Integrated Data Interpretation MS->Integration MS->Integration NMR->Integration NMR->Integration IR->Integration IR->Integration UV->Integration UV->Integration Structure Final Structure Confirmation Integration->Structure

Caption: Numbering scheme for the 4-anilinoquinazoline scaffold.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR is arguably the most powerful tool for elucidating the precise structure. The chemical shift (δ) of each proton is dictated by its local electronic environment. In 4-anilinoquinazolines, the aromatic nature and the presence of nitrogen atoms create a distinct pattern of signals. [4]

  • The Quinazoline Protons:

    • H2: This proton is adjacent to two electronegative nitrogen atoms (N1 and N3), making it the most deshielded proton on the quinazoline core. It typically appears as a sharp singlet in the range of δ 8.3-8.8 ppm . [5] * H5, H8: These protons are in the peri positions and are influenced by the overall aromatic system. They often resonate between δ 7.4-8.2 ppm . Their exact shifts and multiplicities depend on the substitution pattern at C6 and C7.

    • H6, H7: When unsubstituted, these protons appear in the aromatic region, typically between δ 7.2-7.8 ppm . Substitution with electron-donating groups like methoxy (-OCH₃) will shift these signals upfield.

  • The Anilino Protons:

    • NH Proton: The amine proton is a key diagnostic signal. It is often broad and its chemical shift is highly dependent on the solvent and concentration. It typically appears far downfield, from δ 8.1 to 11.8 ppm , due to hydrogen bonding and its attachment to the electron-withdrawing quinazoline ring. [5][6] * Aniline Ring Protons (H2' to H6'): These protons resonate in the typical aromatic region of δ 6.8-7.8 ppm . The substitution pattern on the aniline ring dictates their chemical shifts and coupling patterns. For example, a 3'-chloro-4'-fluoroaniline moiety (as in Lapatinib) will show a complex multiplet pattern.

Proton Typical Chemical Shift (δ, ppm) Multiplicity (Unsubstituted) Key Insights
H2 8.3 - 8.8Singlet (s)Highly deshielded due to adjacent N1 and N3.
NH 8.1 - 11.8Broad Singlet (br s)Very downfield; position is solvent-dependent.
H5, H8 7.4 - 8.2Doublet/Multiplet (d/m)Part of the quinazoline's benzene ring.
H6, H7 7.2 - 7.8Triplet/Multiplet (t/m)Part of the quinazoline's benzene ring.
H2' - H6' 6.8 - 7.8Doublet/Triplet/MultipletStandard aromatic region; pattern depends on substitution.

Table 1: Characteristic ¹H NMR Chemical Shifts for the 4-Anilinoquinazoline Scaffold.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR complements the ¹H NMR data by providing a map of the carbon framework. Due to the low natural abundance of ¹³C, these spectra are typically acquired without proton coupling.

  • Key Diagnostic Signals:

    • C4: This carbon, bonded to the anilino nitrogen, is significantly deshielded and is a hallmark of the structure, appearing around δ 158-162 ppm .

    • C2: Similar to its attached proton, C2 is deshielded by the adjacent nitrogens, typically resonating between δ 152-156 ppm .

    • Quaternary Carbons (C4a, C8a): These carbons at the ring junction are found between δ 147-152 ppm .

    • Other Aromatic Carbons: The remaining carbons of the quinazoline and aniline rings appear in the expected aromatic region of δ 109-145 ppm . [6][7]

      Carbon Typical Chemical Shift (δ, ppm) Key Insights
      C4 158 - 162 Very deshielded; point of aniline attachment.
      C2 152 - 156 Deshielded by N1 and N3.
      C4a, C8a 147 - 152 Quaternary carbons at the ring junction.

      | Aromatic CH | 109 - 135 | Includes carbons from both rings. |

Table 2: Characteristic ¹³C NMR Chemical Shifts.

Mass Spectrometry (MS): The Molecular Weight and Beyond

MS provides the molecular weight of the compound, which is a critical piece of evidence for confirming the chemical formula. Electrospray ionization (ESI) is commonly used for these molecules, typically showing a strong protonated molecular ion peak [M+H]⁺.

  • Fragmentation Analysis: The real power of MS lies in analyzing the fragmentation patterns, which act as a molecular fingerprint. [8][9]For 4-anilinoquinazolines, common fragmentation pathways include:

    • Cleavage of the Anilino Group: Loss of the entire aniline moiety is a common fragmentation, providing evidence for the two main components of the structure.

    • Loss of Substituents: Fragmentation of side chains on either the quinazoline or aniline rings can help confirm their presence and location.

For example, a compound with a molecular weight of 300 might show an [M+H]⁺ peak at m/z 301. If it contains an unsubstituted aniline group (C₆H₅NH₂), a fragment corresponding to the loss of aniline (93 Da) or the anilino radical (92 Da) might be observed.

FT-IR and UV-Vis Spectroscopy: Corroborative Evidence

While NMR and MS provide the core structural information, FT-IR and UV-Vis spectroscopy offer valuable corroborating data.

  • FT-IR Spectroscopy: This technique is excellent for identifying key functional groups.

    • N-H Stretch: A sharp to medium peak around 3400-3450 cm⁻¹ is characteristic of the secondary amine linker.

    • C=N and C=C Stretches: The aromatic rings and imine-like bonds within the quinazoline core give rise to a series of sharp peaks in the 1500-1650 cm⁻¹ region.

    • Aromatic C-H Stretch: A peak just above 3000 cm⁻¹ confirms the presence of aromatic protons.

  • UV-Vis Spectroscopy: 4-anilinoquinazolines possess an extended conjugated π-system, making them strong UV absorbers.

    • Typically, these compounds exhibit two main absorption bands. [10]A high-energy band around 240-300 nm attributed to π → π* transitions in the aromatic rings, and a lower-energy band around 310-360 nm , which is characteristic of the larger conjugated system formed by the entire molecule. [10][11] * The position and intensity of the absorption maxima (λ_max) are sensitive to substituents on the rings. [12]Electron-donating groups can cause a red-shift (shift to longer wavelengths).

Technique Characteristic Signature Interpretation
FT-IR ~3400 cm⁻¹ (sharp)N-H stretch of the anilino linker.
1500-1650 cm⁻¹ (multiple sharp)Aromatic C=C and C=N stretches.
UV-Vis λ_max ~250 nm & ~340 nmπ → π* transitions of the conjugated system.

Table 3: Key FT-IR and UV-Vis Data.

Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following are standard protocols for sample preparation for each technique.

Protocol 1: NMR Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves most 4-anilinoquinazolines and its residual proton peak does not typically interfere with key signals. Chloroform-d (CDCl₃) can also be used.

  • Sample Weighing: Accurately weigh 5-10 mg of the purified compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Dissolution: Cap the tube and gently invert or vortex until the sample is completely dissolved. A brief sonication may be required for less soluble compounds.

  • Analysis: Insert the tube into the NMR spectrometer and proceed with data acquisition. Standard experiments include ¹H, ¹³C, and optionally 2D experiments like COSY and HSQC for more complex structures. [1]

Protocol 2: ESI-MS Sample Preparation
  • Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation ([M+H]⁺).

  • Infusion: The working solution can be directly infused into the mass spectrometer's ESI source using a syringe pump for analysis. Alternatively, it can be injected into a liquid chromatography system (LC-MS) for separation prior to detection. [13]

Protocol 3: FT-IR Sample Preparation (KBr Pellet)
  • Sample Grinding: In an agate mortar, grind a small amount (1-2 mg) of the dry, purified compound into a very fine powder.

  • Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure (typically several tons) to form a thin, transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Conclusion

The structural elucidation of 4-anilinoquinazolines is a systematic process that relies on the convergence of data from multiple spectroscopic techniques. By understanding the characteristic signals in ¹H NMR, ¹³C NMR, MS, and IR, and by following rigorous experimental protocols, researchers can confidently verify the structure of these therapeutically important molecules. Each spectrum tells part of the story, but only together do they provide the complete, validated narrative of the molecule's identity.

References

  • Avesis. (n.d.). Total Structural Elucidation of Erlotinib and Gefitinib by Mainly 2D-Rotating Frame Overhauser Effect Spectroscopy (2D ROESY NMR. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2017). Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives. Research in Pharmaceutical Sciences, 12(5), 425–433. Retrieved from [Link]

  • Khattab, M., et al. (2020). Deducing the Conformational Properties of a Tyrosine Kinase Inhibitor in Solution by Optical Spectroscopy and Computational Chemistry. Frontiers in Chemistry, 8, 648. Retrieved from [Link]

  • Al-Radrout, A., et al. (2020). Raman Microspectroscopic Evidence for the Metabolism of a Tyrosine Kinase Inhibitor, Neratinib, in Cancer Cells. Angewandte Chemie International Edition, 59(31), 12852-12856. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Visible spectra of selected quinazoline derivatives in acetonitrile. Retrieved from [Link]

  • Ringshausen, I., et al. (2012). Structural and spectroscopic analysis of the kinase inhibitor bosutinib and an isomer of bosutinib binding to the Abl tyrosine kinase domain. Acta Crystallographica Section D: Biological Crystallography, 68(Pt 4), 441–449. Retrieved from [Link]

  • Wang, W., et al. (2013). Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors. PLoS ONE, 8(8), e78567. Retrieved from [Link]

  • Lü, X., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(14), 4348–4357. Retrieved from [Link]

  • Basappa, et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(14), 1931-1941. Retrieved from [Link]

  • ResearchGate. (n.d.). UV‐vis absorption (solid lines) and photoluminescence emission (dotted lines) of the quinazolines 4 a–d. Retrieved from [Link]

  • ChemRxiv. (2022). 4-anilinoquinazoline derivatives as the first potent NOD1-RIPK2 signaling pathway inhibitors at the nanomolar. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens. Retrieved from [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • Wei, H., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111552. Retrieved from [Link]

  • Frontiers. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Retrieved from [Link]

  • MDPI. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) UV-vis absorption spectra of quinazoline-chalcone 14g and (B) pyrimidodiazepine 16c. Retrieved from [Link]

  • Springer. (2022). Therapeutic Drug Monitoring of Tyrosine Kinase Inhibitors Using Dried Blood Microsamples. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). Retrieved from [Link]

  • ePrints Soton. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation patterns of compound 4. Retrieved from [Link]

  • SpectraBase. (n.d.). Quinazoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]

  • Barker, A. J., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical and Experimental Pharmacology and Physiology, 23(5), 424–427. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure of the four reference anilinoquinazoline compounds gefitinib, erlotinib, AG 1478, and PD 153035. Retrieved from [Link]

  • Wood, E. R., et al. (2008). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Biochemical Society Transactions, 36(Pt 3), 434–437. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e]d[1][14]iazepines. IV. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. Retrieved from [Link]

  • Li, X., et al. (2012). Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity. Archiv der Pharmazie, 345(5), 376–385. Retrieved from [Link]

  • Xia, Y., et al. (2014). Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. Bioorganic & Medicinal Chemistry, 22(24), 6796–6805. Retrieved from [Link]

  • Wu, Y. L., et al. (2014). Network meta-analysis of erlotinib, gefitinib, afatinib and icotinib in patients with advanced non-small-cell lung cancer harboring EGFR mutations. PLoS ONE, 9(2), e85245. Retrieved from [Link]

  • ResearchGate. (n.d.). Concordance between IC50 values for gefitinib vs erlotinib. Retrieved from [Link]

  • Chan, B. A., et al. (2017). Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients. Oncotarget, 8(70), 115729–115740. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of Commercially Available 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline is a critical intermediate in the synthesis of several key oncology therapeutics, most notably tyrosine kinase inhibitors (TKIs) such as Erlotinib and Gefitinib. The purity of this starting material is paramount, as any impurities can carry through subsequent synthetic steps, potentially leading to final active pharmaceutical ingredients (APIs) with altered efficacy, safety profiles, or manufacturing challenges. This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess and compare the purity of this crucial intermediate from various commercial suppliers. We present a multi-modal analytical approach, combining High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), to create a self-validating system for purity determination. The methodologies are detailed with an emphasis on the scientific rationale behind experimental choices, ensuring robust and reproducible results.

Introduction: The Criticality of Starting Material Purity in API Synthesis

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous targeted therapies. This compound serves as a late-stage intermediate in the synthesis of TKIs that target the epidermal growth factor receptor (EGFR), a key pathway in non-small cell lung cancer. The presence of structurally related impurities, residual solvents, or inorganic contaminants in this precursor can have significant downstream consequences:

  • Reduced Yield: Impurities can interfere with subsequent reactions, leading to lower overall yield of the final API.

  • Formation of Aberrant Byproducts: Reactive impurities may participate in side reactions, generating novel and potentially toxic compounds that are difficult to separate.

  • Compromised API Stability: The presence of certain contaminants can degrade the final drug product over time.

  • Regulatory Scrutiny: Regulatory bodies like the FDA and EMA have stringent requirements for the characterization and control of impurities in drug substances, as outlined in guidelines such as the International Council for Harmonisation (ICH) Q3A(R2).

Therefore, a rigorous, multi-faceted analytical approach to qualify incoming batches of this intermediate is not merely a quality control measure but a critical risk mitigation strategy in the drug development pipeline.

An Integrated Analytical Workflow for Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. We advocate for an orthogonal approach where each method provides complementary information, creating a self-validating workflow. Our recommended strategy integrates a primary chromatographic separation with secondary spectroscopic and spectrometric confirmation.

G cluster_0 Sample Acquisition & Preparation cluster_1 Orthogonal Purity Analysis cluster_2 Data Analysis & Comparison Sample Obtain Samples of This compound from Multiple Vendors (A, B, C) Prep Accurately prepare solutions in appropriate solvent (e.g., Acetonitrile/Water) Sample->Prep HPLC Primary Purity Assay: Reversed-Phase HPLC-UV (Quantitative) Prep->HPLC NMR Structural Confirmation & Impurity ID: 1H and 13C NMR Spectroscopy (Qualitative/Quantitative) HPLC->NMR For Peak ID MS Mass Verification & Trace Impurity ID: High-Resolution LC-MS (Qualitative) HPLC->MS For Peak ID PurityData Calculate % Purity (Area Normalization) HPLC->PurityData ImpurityProfile Identify and Compare Impurity Profiles NMR->ImpurityProfile MS->ImpurityProfile Report Generate Comparative Purity Report PurityData->Report ImpurityProfile->Report G cluster_impurities Potential Process-Related Impurities compound 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline C₁₂H₁₁Cl₃N₂O₂ MW: 321.59 imp_x Impurity X Hydrolysis Product -Cl replaced by -OH at C4 position compound->imp_x Can contain imp_y Impurity Y Incomplete Chlorination One -OCH₂CH₂Cl is -OCH₂CH₂OH compound->imp_y Can contain imp_z Impurity Z Starting Material Carryover e.g., 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one compound->imp_z Can contain

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical research and drug development, 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline and its analogues are valuable intermediates. However, their chlorinated heterocyclic structure necessitates a rigorous and informed approach to waste management. Improper disposal of such halogenated organic compounds can lead to persistent environmental contamination and potential health hazards.[1] This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined herein are grounded in established chemical safety principles and regulatory standards.

Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of a chemical is the foundation of its safe management. While a specific, detailed Safety Data Sheet (SDS) for this compound is not widely available, data from closely related chlorinated quinazoline compounds allows for a reliable assessment of its potential hazards. The primary risk stems from its classification as a chlorinated organic compound .

These compounds are often toxic, resistant to natural degradation, and require specialized disposal methods.[1] Inferences from analogues like 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline suggest that this chemical should be treated as, at a minimum, harmful if swallowed and a cause of serious skin and eye irritation.[2][3][4]

Property Information
Chemical Name This compound
CAS Number 183322-21-6
Classification Halogenated (Chlorinated) Organic Compound
Anticipated Hazards Acute Oral Toxicity, Skin Irritation, Serious Eye Damage/Irritation.[2][4]
Disposal Category Hazardous Chemical Waste

Mandatory Personal Protective Equipment (PPE)

Direct contact with the compound must be avoided at all times. The causality is clear: the chloro- functional groups and quinazoline core present a risk of dermal and ocular irritation.[3][4] Therefore, the following PPE is mandatory when handling the chemical or its waste:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection: Nitrile gloves are required. Ensure gloves are inspected before use and changed immediately if contamination occurs.

  • Body Protection: A standard laboratory coat must be worn and fully fastened.

Waste Segregation and Collection Protocol

The single most critical step in managing this waste stream is stringent segregation. Co-mingling halogenated waste with non-halogenated solvents is a costly error, as it renders the entire volume unsuitable for standard solvent recovery and mandates the most expensive disposal methods, such as incineration.[5]

Step-by-Step Collection Procedure:
  • Container Selection:

    • Procure a dedicated hazardous waste container from your institution's Environmental Health & Safety (EH&S) department. This container must be specifically designated for "Halogenated Organic Waste." [5][6]

    • Ensure the container is made of a compatible material (e.g., High-Density Polyethylene - HDPE) and has a secure, vapor-tight lid.[6]

  • Waste Labeling:

    • Immediately label the container with a hazardous waste tag.

    • Clearly write the full chemical name: "this compound" and list any solvents used in the waste mixture.

    • Indicate all relevant hazard pictograms (e.g., "Harmful," "Irritant").

  • Depositing Waste:

    • Solid Waste: Carefully transfer unwanted solid chemical, contaminated weigh boats, or pipette tips into the designated container using a spatula or forceps.

    • Liquid Waste: For solutions containing the compound, use a funnel to pour the waste into the container, avoiding any spills on the container's exterior.[6]

    • Decontamination: Triple-rinse any emptied "stock" containers with a suitable solvent (e.g., acetone, methanol). The rinsate is also hazardous and must be collected in the halogenated waste container.

  • Container Management:

    • Keep Closed: The waste container must be securely closed at all times, except when actively adding waste.[6] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

    • Do Not Overfill: The container must not be filled beyond 90% of its capacity to allow for vapor expansion.[6]

    • Secondary Containment: Store the waste container in a designated satellite accumulation area with secondary containment, such as a chemical-resistant tray, to contain any potential leaks.

The Disposal Pathway: From Laboratory to Destruction

The journey of hazardous waste from the lab bench to its final destruction is a regulated and logical process. The primary and most environmentally sound disposal method for chlorinated organic residues is high-temperature incineration.[1][7] This process utilizes extreme heat to break the compound down into simpler, gaseous byproducts like carbon dioxide, nitrogen, and hydrogen halides, which are then neutralized and "scrubbed" from the exhaust stream to prevent atmospheric pollution.[1][8] Landfill burial is not an acceptable alternative due to the high risk of groundwater contamination from leaching.[1]

The following diagram illustrates the essential workflow for compliant disposal.

G cluster_lab In-Laboratory Procedures cluster_disposal Institutional & External Disposal A Generation of Waste (e.g., unused product, solutions) B Characterize Waste: Is it halogenated? A->B C YES: Halogenated Organic (Contains Chlorine) B->C   D Segregate and Collect in Designated Container C->D E Securely Seal & Label Container (Contents, Hazards, Date) D->E F Store in Satellite Accumulation Area (Secondary Containment) E->F G Request Waste Pickup (via EH&S Department) F->G H Transfer to Licensed Hazardous Waste Facility G->H I Final Disposition: High-Temperature Incineration H->I

Caption: Disposal workflow for this compound waste.

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct action. All procedures should be performed while wearing the appropriate PPE.

Small Spill Management:
  • Alert Personnel: Immediately alert others in the vicinity.

  • Containment: If the spill is liquid, contain it with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow). Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material and any spilled solid into the designated "Halogenated Organic Waste" container.

  • Decontamination: Clean the spill area with a suitable solvent and paper towels. These cleaning materials are now also considered hazardous waste and must be placed in the same container.

  • Report: Report the incident to your laboratory supervisor and EH&S department.

Personnel Exposure First Aid:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing. Immediately wash the affected skin area with soap and plenty of water.[2][3] Seek medical attention if irritation develops or persists.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

Conclusion

The responsible management of chemical waste like this compound is a non-negotiable aspect of professional scientific conduct. By adhering to the principles of accurate hazard assessment, stringent segregation, proper containment, and regulatory-compliant disposal pathways, researchers can ensure their work is conducted safely and sustainably. Always consult your institution's specific EH&S guidelines, as they represent the final authority for waste management in your facility.

References

  • Woodland, R. G., Hall, M. C., & Russell, R. R. (1965). Process for the Disposal of Chlorinated Organic Residues.
  • Echemi. (n.d.). 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline Safety Data Sheets.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline.
  • TCI Chemicals. (n.d.). 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline.
  • Google Patents. (n.d.). Process for the incineration of chlorinated organic materials.
  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline.
  • Environmental Health and Safety - University of California, Berkeley. (n.d.). Hazardous Waste Reduction.
  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides.

Sources

Mastering the Safe Handling of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the intricate process of drug development, the ability to handle chemical intermediates with precision and safety is paramount. This guide provides essential, actionable information for the safe handling, use, and disposal of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline (CAS No. 183322-21-6), a key building block in pharmaceutical synthesis. Our focus is to empower you with the knowledge to maintain a secure laboratory environment while advancing your research goals.

Understanding the Compound: Acknowledging the Data Gaps

While a comprehensive hazard profile for this compound is not fully detailed in available safety data sheets, its structure as a chlorinated quinazoline warrants a cautious approach. The presence of chloroethoxy groups suggests that upon decomposition, it could release hazardous substances such as hydrogen chloride gas. Therefore, all handling procedures should be performed with the assumption that the compound is hazardous.

Key Properties:

  • Molecular Formula: C12H11Cl3N2O2[1]

  • Appearance: White powder[2]

  • Storage: Room temperature[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Respiratory Full-face respiratorRecommended if exposure limits are exceeded or if irritation is experienced.[3] Protects against inhalation of the powdered compound.
Hands Chemical impermeable glovesPrevents direct skin contact.
Eyes/Face Safety goggles and face shieldProvides a barrier against splashes and airborne particles.
Body Protective clothing (e.g., lab coat)Minimizes the risk of skin exposure.
Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will significantly mitigate risks. The following workflow provides a step-by-step guide for laboratory personnel.

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a tightly closed, dry, cool, and well-ventilated area.[3] Keep it segregated from incompatible materials and foodstuffs.

  • Ventilation: All handling must occur in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid Dust Formation: Take measures to prevent the generation of dust and aerosols during weighing and transfer.[3]

  • Personal Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the work area.

  • Spill Management: In the event of a spill, evacuate personnel to a safe area.[3] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3] Prevent the chemical from entering drains.[3]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Work in Ventilated Area (Fume Hood) A->B Enter Lab C Weigh and Transfer B->C D Conduct Experiment C->D E Decontaminate Work Area D->E F Dispose of Waste E->F G Doff PPE F->G Exit Lab

Caption: A procedural flowchart for the safe handling of this compound.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal is a critical final step in the lifecycle of this chemical.

  • Product Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Do not discharge into sewer systems.[3]

  • Contaminated Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[3]

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.
Eye Contact Rinse with pure water for at least 15 minutes. Seek immediate medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.

This guide is intended to provide a framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the most up-to-date Safety Data Sheet before commencing any work.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.